molecular formula C7H14O B2459174 2,2-Dimethylcyclopentan-1-ol CAS No. 37617-33-7

2,2-Dimethylcyclopentan-1-ol

Cat. No.: B2459174
CAS No.: 37617-33-7
M. Wt: 114.188
InChI Key: HHZBHIQGEGSCJF-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentan-1-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZBHIQGEGSCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37617-33-7
Record name 2,2-dimethylcyclopentan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,2-dimethylcyclopentan-1-ol. It delves into detailed experimental protocols for its synthesis and purification, alongside an exploration of its characteristic chemical reactivity, including oxidation, esterification, and dehydration reactions. Furthermore, this document explores the potential of the this compound scaffold in the broader context of medicinal chemistry, drawing parallels with the established significance of cyclopentane derivatives in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights into this intriguing molecule.

Introduction: The Significance of the Cyclopentane Scaffold in Molecular Design

The cyclopentane ring is a fundamental structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it a highly valuable scaffold in the design of novel therapeutic agents.[2] By serving as a core structure or a peripheral appendage, the cyclopentane moiety can effectively occupy hydrophobic pockets within enzymes and receptors, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

While specific research on the direct medicinal applications of this compound is not extensively documented in publicly available literature, its structural characteristics—a secondary alcohol with a sterically hindered gem-dimethyl group—present a compelling case for its exploration as a building block in the synthesis of new chemical entities. The principles of medicinal chemistry suggest that modifications to this scaffold could lead to compounds with novel biological activities.[2] This guide aims to provide the foundational chemical knowledge necessary to stimulate and support such research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and biological screening. While experimentally determined data for this compound is sparse, a combination of computed values and data from analogous structures provides a reliable profile.

PropertyValueSource
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [3]
CAS Number 37617-33-7[3]
Appearance Colorless liquid (predicted)
Boiling Point Predicted: ~150-160 °C
Melting Point Predicted: < -30 °C[4]
Density Predicted: ~0.9 g/cm³
Solubility Predicted to have moderate solubility in water and high solubility in organic solvents like ethanol and hexane.[5]
LogP (calculated) 1.6[3]

Note: The boiling point, melting point, and density are predicted values based on the properties of similar compounds and require experimental verification.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 2,2-dimethylcyclopentanone.

Synthetic Workflow

Synthesis_Workflow Ketone 2,2-Dimethylcyclopentanone Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH₄, Ethanol) Purification Purification (Distillation/Chromatography) Alcohol->Purification Workup Oxidation_Reaction Alcohol This compound Ketone 2,2-Dimethylcyclopentanone Alcohol->Ketone Oxidizing Agent (e.g., PCC, NaOCl) Dehydration_Mechanism Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol Protonation (H⁺) Carbocation_2 Secondary Carbocation Protonated_Alcohol->Carbocation_2 - H₂O Carbocation_3 Tertiary Carbocation (Rearranged) Carbocation_2->Carbocation_3 Hydride/Methyl Shift Alkene_1 Alkene Product 1 Carbocation_2->Alkene_1 Deprotonation Alkene_2 Alkene Product 2 Carbocation_3->Alkene_2 Deprotonation Drug_Discovery_Workflow cluster_0 Scaffold-Based Design cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold This compound Derivatization Chemical Synthesis of Analogs Scaffold->Derivatization Screening High-Throughput Screening Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Optimization of Potency and ADME Properties SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of molecular analysis, the unequivocal structural elucidation of a chemical entity is paramount. This is particularly true in fields such as synthetic chemistry and drug development, where precise molecular architecture dictates function and efficacy. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the cornerstone of this analytical endeavor. Each method provides a unique and complementary piece of the structural puzzle. This guide offers a comprehensive examination of the spectroscopic data for 2,2-dimethylcyclopentan-1-ol, a saturated cyclic alcohol. Our objective is not merely to present data but to provide a field-proven, in-depth interpretation, grounded in the fundamental principles of each technique. We will explore the causality behind experimental choices and present self-validating protocols that ensure data integrity and reproducibility.

Molecular Structure Overview

This compound (C7H14O) is a cyclic alcohol with a molecular weight of approximately 114.19 g/mol .[1][2] The structure features a five-membered cyclopentane ring substituted with a hydroxyl group on one carbon and two methyl groups on the adjacent carbon. This arrangement creates a chiral center at the carbon bearing the hydroxyl group (C1). The presence of the gem-dimethyl group at the C2 position significantly influences the molecule's conformational preferences and, consequently, its spectroscopic signatures.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile, small organic molecule like this compound, Electron Ionization (EI) is the most common and informative method.[3][4]

The Rationale Behind Electron Ionization (EI)

EI is considered a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[4][5] This is achieved by bombarding the gaseous sample with a beam of high-energy electrons (typically 70 eV).[3][4][6] The primary advantage of this energetic process is the extensive fragmentation it induces.[3][5] While this can sometimes prevent the observation of the molecular ion peak for less stable compounds, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.[6] For cyclic alcohols, the fragmentation patterns are particularly diagnostic.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry

A self-validating protocol for obtaining an EI mass spectrum is crucial for reproducibility.

  • Sample Preparation: Ensure the sample is as pure as possible and free of non-volatile impurities. A sample size of 1-2 mg is typically sufficient.[3]

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound, such as a perfluoroalkane mixture, to ensure accurate mass assignments.

  • Sample Introduction: Introduce the sample into the ion source. For a liquid like this compound, a direct insertion probe or injection via Gas Chromatography (GC) can be used. The sample is volatilized by heating under a high vacuum.[3]

  • Ionization: Bombard the gaseous sample molecules with a 70 eV electron beam.[4] This energy is standardized across most instruments, allowing for the comparison of spectra with library data.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their m/z ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[8]

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways common to alcohols.[9][10]

  • Molecular Ion (M+•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (114). However, for primary and secondary alcohols, this peak can be weak or even absent due to rapid fragmentation.[11]

  • Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, which would result in a peak at m/z 96.[7]

  • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[10] It involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, cleavage of the C1-C2 bond would lead to the loss of a C4H9 radical, resulting in a fragment at m/z 57. Alternatively, cleavage of the C1-C5 bond and loss of a C4H8 radical would lead to a fragment at m/z 58.

  • Loss of a Methyl Group (M-15): The presence of gem-dimethyl groups often leads to the loss of a methyl radical (CH3•), resulting in a peak at m/z 99.

Table 1: Predicted Mass Spectrometry Data for this compound

m/zProposed FragmentComments
114[C7H14O]+•Molecular Ion (may be weak or absent)
99[C6H11O]+Loss of a methyl radical (CH3•)
96[C7H12]+•Loss of water (H2O)
57[C4H9]+Result of alpha-cleavage and ring opening

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.

The Utility of Attenuated Total Reflectance (ATR)

For routine analysis of liquids and solids, Attenuated Total Reflectance (ATR) has become the preferred sampling technique over traditional transmission methods.[12][13] The primary reason is the minimal to no sample preparation required.[13][14] A small amount of the sample is placed directly onto an ATR crystal (commonly diamond or zinc selenide), and pressure is applied to ensure good contact.[12][14] The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface.[12] An evanescent wave penetrates a short distance into the sample, where absorption can occur.[12] This technique is rapid, reproducible, and non-destructive.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Spectrum: With a clean, empty ATR crystal, a background spectrum is collected. This is a critical step to account for absorptions from atmospheric CO2 and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[15] For a liquid, no pressure is typically needed.

  • Sample Spectrum Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[12]

Data Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of its alcohol and alkane functionalities.

  • O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is the hallmark of an alcohol's hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

  • C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclopentane ring and methyl groups.

  • C-O Stretch: A strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹, corresponds to the C-O stretching vibration. The exact position can give clues about whether the alcohol is primary, secondary, or tertiary. For a secondary cyclic alcohol like this, it is expected around 1100-1075 cm⁻¹.

Table 2: Characteristic Infrared Absorptions for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchAlcohol
3000 - 2850 (strong)C-H stretchAlkane
~1100 (strong)C-O stretchSecondary Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The Importance of Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor resolution, and artifacts that obscure important information.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Weighing and Dissolution: Accurately weigh the sample. For a ¹H NMR spectrum, 5-25 mg is typical, while a ¹³C NMR spectrum may require 50-100 mg due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[17]

  • Solvent Choice: The choice of a deuterated solvent is critical. The deuterium (²H) is not observed in a standard ¹H NMR experiment, thus providing a "transparent" medium. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[17]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[16]

  • Transfer and Filtration: Transfer the solution to a clean, high-quality NMR tube. It is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade the magnetic field homogeneity and broaden the spectral lines.

  • Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), and shimming the magnetic field to optimize its homogeneity.[17] Finally, the appropriate pulse sequence is run to acquire the data.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like the oxygen in the hydroxyl group) are deshielded and appear at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks is caused by the influence of neighboring protons. The n+1 rule is often applicable, where n is the number of equivalent neighboring protons.

  • Expected Signals:

    • -OH Proton: A singlet (or sometimes a broad signal) that can appear over a wide range of chemical shifts, typically between 1-5 ppm. Its position is concentration and temperature-dependent.

    • -CH(OH) Proton: This proton is attached to the same carbon as the hydroxyl group. It will be deshielded and is expected to appear as a multiplet around 3.5-4.0 ppm.

    • Cyclopentane Protons (-CH₂-): The methylene protons on the cyclopentane ring will appear as complex multiplets in the upfield region, typically between 1.2-2.0 ppm.

    • Methyl Protons (-CH₃): The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, or if they are chemically equivalent, as a single singlet. They will be in the upfield region, likely around 0.8-1.2 ppm.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom in the molecule.

  • -C(OH) Carbon: The carbon attached to the hydroxyl group will be the most deshielded of the sp³ carbons, appearing around 60-80 ppm.

  • Quaternary Carbon (-C(CH₃)₂): The carbon bearing the two methyl groups will appear in the range of 30-50 ppm.

  • Cyclopentane Carbons (-CH₂-): The remaining methylene carbons of the ring will appear in the upfield region, typically between 20-40 ppm.

  • Methyl Carbons (-CH₃): The methyl carbons will be the most shielded, appearing at the highest field (lowest ppm value), likely between 15-30 ppm.

Table 3: Predicted NMR Data for this compound (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
-OH1.0 - 5.0s (broad)1H-
-CH(OH)3.5 - 4.0m1H60 - 80
Ring -CH₂-1.2 - 2.0m6H20 - 40
-C(CH₃)₂---30 - 50
-CH₃0.8 - 1.2s6H15 - 30

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. The data from MS, IR, and NMR are not just confirmatory; they are synergistic. An effective workflow integrates these data streams to build an unassailable structural proof.

G cluster_0 Spectroscopic Analysis of this compound MS Mass Spectrometry (EI) Structure Proposed Structure: This compound MS->Structure Molecular Formula (C₇H₁₄O) Key Fragmentation Patterns IR Infrared Spectroscopy (ATR) IR->Structure Functional Groups: -OH (alcohol) -CH (alkane) NMR NMR Spectroscopy (¹H & ¹³C) NMR->Structure Carbon-Hydrogen Framework Connectivity & Environment

Caption: Integrated workflow for structural elucidation.

This workflow illustrates the logical progression from initial data acquisition to final structure confirmation. Mass spectrometry provides the molecular formula and key fragmentation clues. Infrared spectroscopy confirms the presence of essential functional groups. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen skeleton, allowing for the definitive assignment of the structure.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry's power. Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural determination is achievable. The protocols and interpretive frameworks detailed in this guide represent a robust approach to ensuring the scientific integrity of such analyses, providing the trustworthy and authoritative data required by researchers in synthetic chemistry and drug development.

References

Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopentan-1-ol from 2,2-Dimethylcyclopentanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the reduction of 2,2-dimethylcyclopentanone. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the chemical transformation, offers a comparative analysis of synthetic strategies, and presents a detailed, field-proven experimental protocol. The guide is structured to provide not only procedural steps but also the scientific rationale behind these choices, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis. Its rigid cyclopentane core, adorned with a gem-dimethyl group and a hydroxyl functionality, makes it a desirable synthon for the preparation of complex molecular architectures, including natural products and pharmacologically active compounds. The stereochemical control during its synthesis is often a critical aspect, influencing the biological activity of the final target molecule. The reduction of the prochiral ketone, 2,2-dimethylcyclopentanone, to the corresponding alcohol is a fundamental transformation that introduces a new stereocenter, the control of which is paramount. This guide will focus on a reliable and scalable method for this synthesis, emphasizing practical considerations and theoretical principles.

Mechanistic Insights into the Reduction of 2,2-Dimethylcyclopentanone

The conversion of 2,2-dimethylcyclopentanone to this compound is a reduction reaction, specifically the reduction of a ketone to a secondary alcohol. This transformation is most commonly achieved through the use of hydride-donating reagents.

The Role of Hydride Reagents

Hydride reagents are compounds that can deliver a hydride ion (H⁻) to an electrophilic center. In the case of a ketone, the electrophilic carbon of the carbonyl group is the target for nucleophilic attack by the hydride. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild reactivity, selectivity for aldehydes and ketones, and operational simplicity.[1]

The reaction mechanism for the reduction of 2,2-dimethylcyclopentanone with sodium borohydride in a protic solvent (e.g., ethanol) proceeds in two main steps:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as the source of the hydride. The hydride ion attacks the electrophilic carbonyl carbon of 2,2-dimethylcyclopentanone, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound, and an ethoxide byproduct.[2]

Reduction Mechanism ketone 2,2-Dimethylcyclopentanone transition_state [Transition State] ketone->transition_state 1. Nucleophilic Attack by H⁻ nabh4 NaBH₄ nabh4->transition_state alkoxide Alkoxide Intermediate transition_state->alkoxide alcohol This compound alkoxide->alcohol 2. Protonation ethoxide EtO⁻ ethanol EtOH ethanol->alcohol protonated_alkoxide Experimental Workflow start Start dissolve Dissolve 2,2-dimethylcyclopentanone in Ethanol start->dissolve cool Cool the solution to 0 °C dissolve->cool add_nabh4 Slowly add Sodium Borohydride cool->add_nabh4 stir Stir at room temperature add_nabh4->stir quench Quench the reaction with 1 M HCl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography (optional) filter_concentrate->purify characterize Characterize the product purify->characterize end End characterize->end

References

Topic: Potential Applications of 2,2-Dimethylcyclopentan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,2-Dimethylcyclopentan-1-ol is a saturated cyclic alcohol whose synthetic utility is fundamentally dictated by the steric hindrance imposed by the gem-dimethyl group positioned adjacent to the hydroxyl functionality. This structural feature creates a unique chemical environment that can be strategically exploited to influence reactivity and selectivity in a variety of organic transformations. While not as ubiquitously employed as other cyclic alcohols, its rigid cyclopentyl framework and pronounced steric shielding offer significant, and often underexplored, potential in specialized applications. This guide elucidates the synthesis of this compound and explores its potential as a chiral auxiliary, a precursor for sterically demanding ligands, a foundational block in natural product synthesis, and a model substrate for mechanistic investigations of sterically influenced reactions.

Introduction: Structure and Properties

This compound is a seven-carbon cycloalkanol characterized by a five-membered ring.[1][2] Its most defining feature is the quaternary carbon at the C2 position, bearing two methyl groups. This arrangement places significant steric bulk directly adjacent to the C1 hydroxyl group, thereby restricting its conformational flexibility and dictating the trajectory of incoming reagents.

The chiral nature of the C1 carbon means the molecule can exist as (R)- and (S)-enantiomers.[3] This chirality, combined with the fixed steric environment, is the cornerstone of its potential utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [2]
IUPAC Name This compound[2]
CAS Number 37617-33-7[2]
Predicted XlogP 1.6[1]
Monoisotopic Mass 114.104465 Da[1]

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone.[4] This precursor ketone can be prepared via several routes, including the acid-catalyzed ring expansion of 1-isopropenylcyclobutanol.[5]

Workflow for Synthesis

G cluster_0 Ketone Synthesis cluster_1 Alcohol Synthesis Isopropenylcyclobutanol Isopropenylcyclobutanol 2,2-Dimethylcyclopentanone 2,2-Dimethylcyclopentanone Isopropenylcyclobutanol->2,2-Dimethylcyclopentanone  Acid-catalyzed  rearrangement This compound This compound 2,2-Dimethylcyclopentanone->this compound  Reduction  (e.g., NaBH₄)

Caption: Synthetic pathway from a cyclobutanol precursor to this compound.

Experimental Protocol: Reduction of 2,2-Dimethylcyclopentanone

This protocol is adapted from a representative reduction of a cyclic ketone.[4]

  • Dissolution: Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The steric hindrance may necessitate longer reaction times or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) for complete conversion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours.[4] Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the sodium ethoxide formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Application as a Chiral Auxiliary

A key potential application for enantiopure this compound is as a chiral auxiliary.[6] A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[7] The bulky gem-dimethyl group of this compound can act as a powerful stereodirecting group, effectively blocking one face of the reactive center.

This concept is well-established with structurally similar compounds. For instance, (1S,2R)-2-aminocyclopentan-1-ol is the precursor to a highly effective oxazolidinone auxiliary that directs alkylation and aldol reactions with >99% diastereoselectivity.[8][9] By analogy, enantiopure this compound could be esterified with a prochiral carboxylic acid derivative. The resulting ester, when converted to an enolate, would present a sterically biased environment for electrophilic attack.

Conceptual Workflow for an Auxiliary-Directed Aldol Reaction

G A (R)-2,2-Dimethyl- cyclopentan-1-ol (Auxiliary) C Chiral Ester A->C B Prochiral Acyl Chloride B->C Esterification E Diastereoselective Enolate Formation C->E Deprotonation D LDA / -78 °C D->E G Aldol Adduct E->G Aldol Addition F Aldehyde (R-CHO) F->G I Chiral β-Hydroxy Acid (Product) G->I Cleavage J Recovered Auxiliary G->J Cleavage H Hydrolysis (e.g., LiOH) H->I H->J

Caption: Conceptual workflow for using (R)-2,2-dimethylcyclopentan-1-ol as a chiral auxiliary.

Precursor to Sterically Hindered Ligands

The field of organometallic catalysis often relies on ligands that can precisely control the steric and electronic environment around a metal center. The bulky framework of this compound makes it an attractive starting material for the synthesis of sterically demanding phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The hydroxyl group serves as a synthetic handle for derivatization, allowing for the introduction of coordinating atoms. A ligand incorporating this moiety would occupy a large portion of the metal's coordination sphere, which can be beneficial for:

  • Enhancing enantioselectivity in asymmetric catalysis by creating a well-defined chiral pocket.

  • Promoting reductive elimination , which is often the product-releasing step in cross-coupling reactions.

  • Stabilizing reactive or low-coordinate metal species .

Building Block in Natural Product Synthesis

The 2,2-dimethylcyclopentane motif is a structural component of various terpenoid natural products. For example, the sesquiterpenoid α-cuparenone features this core structure.[5] The synthesis of such molecules requires the efficient construction of a quaternary carbon center, a notoriously challenging task in organic synthesis.

Using 2,2-dimethylcyclopentanone (the direct precursor to the alcohol) as a starting material provides a convergent and effective solution, as the challenging quaternary center is already installed. The carbonyl (or hydroxyl) group then serves as a versatile anchor point for subsequent carbon-carbon bond formations and functional group manipulations to build the remainder of the natural product skeleton.

Retrosynthetic Analysis of α-Cuparenone

G A α-Cuparenone (Target Molecule) B Grignard Addition (C-C bond formation) A->B Retrosynthesis C p-tolyl-MgBr B->C D 2,2,3-Trimethyl- cyclopentanone B->D E Methylation (α-alkylation) D->E Retrosynthesis F 2,2-Dimethyl- cyclopentanone E->F

Caption: Simplified retrosynthesis showing the connection of a natural product to the 2,2-dimethylcyclopentanone core.

Substrate for Mechanistic Studies

The unique steric environment of this compound makes it an excellent substrate for studying reaction mechanisms where steric effects are paramount. Of particular interest is its behavior under acidic conditions that promote carbocation formation.

Similar to its acyclic analogue, 2,2-dimethylpropan-1-ol (neopentyl alcohol), the formation of a primary carbocation at C1 upon protonation and loss of water is highly unfavorable.[10] This unstable intermediate would be prone to rapid rearrangement via a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Studying the product distribution from such reactions can provide fundamental insights into the kinetics and thermodynamics of carbocation rearrangements within a constrained cyclic system.

References

An In-depth Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that holds significance as a building block in organic synthesis and medicinal chemistry. Its cyclopentane framework is a common motif in a variety of biologically active natural products and synthetic drugs.[1] The presence of a gem-dimethyl group at the C2 position introduces specific steric and conformational constraints that can be strategically exploited in the design of novel molecules with desired pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug development.

The IUPAC name for the racemic mixture of this compound is This compound , and its corresponding CAS number is 37617-33-7 .[2] The chiral nature of the molecule at the C1 position means it can exist as two enantiomers. The (1R)-enantiomer is identified by the IUPAC name (1R)-2,2-dimethylcyclopentan-1-ol and the CAS number 109530-56-5 .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 37617-33-7PubChem[2]
Molecular Formula C₇H₁₄OPubChem[2]
Molecular Weight 114.19 g/mol PubChem[2]
Appearance Colorless liquid (predicted)
LogP (calculated) 1.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 0PubChem[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2-dimethylcyclopentanone.

Diagram of the Synthetic Pathway

Synthesis ketone 2,2-Dimethylcyclopentanone alcohol This compound ketone->alcohol Reduction reagents NaBH4, Ethanol Workflow start This compound synthesis Derivative Synthesis (e.g., Esterification, Etherification) start->synthesis screening Biological Screening (e.g., Cell-based assays, Enzyme inhibition) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

References

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Cyclopentanol Derivatives

Abstract

The cyclopentanol moiety, a five-membered carbocyclic ring, represents a critical structural scaffold in a multitude of biologically active molecules. Its unique conformational properties and synthetic tractability have positioned it as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted cyclopentanol derivatives. We will delve into their mechanisms of action across various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and cardiovascular applications. Furthermore, this guide will elucidate key structure-activity relationships (SAR) and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Cyclopentanol Scaffold in Drug Discovery

The cyclopentane ring is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals. Unlike its six-membered cyclohexane counterpart, the cyclopentane ring exists in a puckered "envelope" conformation to minimize torsional strain, providing a unique three-dimensional arrangement for substituent groups. This distinct stereochemistry is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors.

One of the most significant applications of the cyclopentanol core is as a bioisostere for the furanose sugar in nucleosides, leading to the development of carbocyclic nucleoside analogues.[1] This substitution confers enhanced metabolic stability by preventing the cleavage of the glycosidic bond by hydrolases and phosphorylases, thereby improving the in vivo half-life of the drug candidate.[1] Beyond this, the cyclopentane ring is the central structural feature of prostaglandins, a class of lipid signaling molecules with a broad spectrum of physiological effects.[2][3] The versatility of the cyclopentanol scaffold has led to its incorporation into a diverse range of approved drugs, including agents for treating cancer, viral infections, and cardiovascular diseases.

Antiviral Activity: Carbocyclic Nucleoside Analogues

Substituted cyclopentanol derivatives have demonstrated significant potential as antiviral agents, primarily through their role as carbocyclic nucleosides. These compounds mimic natural nucleosides and interfere with viral replication.

Mechanism of Action

The primary antiviral mechanism of carbocyclic nucleoside analogues involves a multi-step intracellular process.[1]

  • Intracellular Phosphorylation: Upon entering a host cell, the carbocyclic nucleoside analogue is phosphorylated by host or viral kinases to its active 5'-triphosphate form.[1]

  • Inhibition of Viral Polymerase: The resulting triphosphate analogue acts as a competitive inhibitor of viral DNA or RNA polymerases.[1]

  • Chain Termination: Incorporation of the carbocyclic nucleoside monophosphate into the growing viral nucleic acid chain leads to chain termination. This is due to the absence of a 3'-hydroxyl group or the conformational constraints imposed by the cyclopentane ring, which prevents the addition of subsequent nucleotides, thus halting viral replication.[1]

antiviral_mechanism cluster_cell Host Cell Carbocyclic_Nucleoside Carbocyclic Nucleoside Analogue Monophosphate Monophosphate Carbocyclic_Nucleoside->Monophosphate Host/Viral Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Host/Viral Kinases Triphosphate Active 5'-Triphosphate Analogue Diphosphate->Triphosphate Host/Viral Kinases Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Viral DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation

Caption: Intracellular activation and mechanism of action of carbocyclic nucleoside analogues.

Prominent Examples and Structure-Activity Relationships

Numerous cyclopentanol-based carbocyclic nucleosides have been synthesized and evaluated for their antiviral activity. For instance, cyclopentenylcytosine (CPE-C) has demonstrated significant activity against both DNA and RNA viruses, including Herpes Simplex Virus (HSV), cytomegalovirus, and influenza virus.[4] The cyclopentenyl derivative (+)-12a has been utilized as a key intermediate in the synthesis of 1,2,3-triazole analogues that exhibit potent activity against vaccinia virus and moderate activity against cowpox virus and SARS coronavirus.[5]

Structure-activity relationship (SAR) studies have revealed that the nature and stereochemistry of the substituents on the cyclopentane ring are critical for antiviral potency. The presence and orientation of hydroxyl and aminomethyl groups significantly influence the efficiency of phosphorylation and interaction with the viral polymerase.

Anticancer Activity: Diverse Mechanisms of Action

Substituted cyclopentanol derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic activity against various cancer cell lines through multiple mechanisms.[6]

Induction of Apoptosis and Cell Cycle Arrest

Many cyclopentanone oxime derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell proliferation.[6] For example, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner.[7] Structure-activity relationship analysis of these compounds revealed that a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of the dihydropteridin-6(5H)-one core resulted in the greatest antiproliferative activity.[7]

Topoisomerase Inhibition and DNA Intercalation

Cyclopentane-fused anthraquinone derivatives have been designed as novel analogues of anthracyclines, a class of potent chemotherapy drugs.[8] These compounds exhibit remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[8] Their mechanism of action involves interaction with key cellular targets such as DNA and topoisomerase I, as well as the induction of reactive oxygen species (ROS).[8] Notably, these modifications can lead to increased lipophilicity and preferential accumulation in lysosomes, potentially inducing cytotoxicity through lysosome-associated pathways.[8]

anticancer_mechanisms cluster_apoptosis Apoptosis & Cell Cycle Arrest cluster_topo Topoisomerase Inhibition & DNA Damage Cyclopentanol_Derivative Substituted Cyclopentanol Derivative Cell_Cycle_Modulation Modulation of Cell Cycle Proteins Cyclopentanol_Derivative->Cell_Cycle_Modulation DNA_Interaction DNA Intercalation Cyclopentanol_Derivative->DNA_Interaction Topo_Inhibition Topoisomerase I Inhibition Cyclopentanol_Derivative->Topo_Inhibition ROS_Induction ROS Induction Cyclopentanol_Derivative->ROS_Induction G2M_Arrest G2/M Phase Arrest Cell_Cycle_Modulation->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction DNA_Damage DNA Damage & Cell Death DNA_Interaction->DNA_Damage Topo_Inhibition->DNA_Damage ROS_Induction->DNA_Damage

Caption: Diverse anticancer mechanisms of substituted cyclopentanol derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentanol derivatives against various human cancer cell lines.

Compound IDDerivative TypeHCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference
6k 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one3.296.757.5610.30[7]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Cyclopentenone prostaglandins (cyPGs), which are derivatives of prostaglandins containing an α,β-unsaturated carbonyl group in the cyclopentane ring, exhibit a wide array of biological activities, including potent anti-inflammatory effects.[9]

Mechanism of Action

The anti-inflammatory actions of cyPGs are mediated through their interaction with key intracellular signaling proteins and transcription factors that play crucial roles in inflammation.[9]

  • Inhibition of NF-κB: Cyclopentenone prostaglandins can inhibit the activity of Nuclear Factor-kappa B (NF-κB), a primary mediator of immune and inflammatory responses.[1][9]

  • Activation of HSF1 and PPAR-γ: These compounds can activate Heat Shock Factor-1 (HSF1) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), both of which are involved in the resolution of inflammation.[9]

The cyclopentenone moiety is the active component responsible for these effects, opening avenues for the design of novel anti-inflammatory agents.[9] Additionally, certain synthetic cyclopentanone derivatives have been shown to possess significant anti-inflammatory and analgesic properties with minimal cytotoxicity.[10]

Cardiovascular and Other Biological Activities

The structural framework of the cyclopentane ring is integral to prostaglandins, which exhibit an extremely broad spectrum of activity on smooth muscles, the central and peripheral nervous systems, and in inflammatory processes.[2] The development of prostaglandin analogues with modified cyclopentane rings is an active area of research for various therapeutic applications.[11]

Furthermore, cyclopentane derivatives have been investigated as neuraminidase inhibitors for the treatment of influenza.[12][13] Some of these compounds have shown potent and selective inhibitory effects on influenza virus neuraminidase, with efficacies equal to or better than existing drugs like oseltamivir and zanamivir.[12][13][14]

Experimental Protocols

General Synthesis of Carbocyclic Nucleosides from 3-(Hydroxymethyl)cyclopentanol

This protocol outlines a generalized synthetic approach to carbocyclic nucleosides.[1]

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material, such as 3-(hydroxymethyl)cyclopentanol, using appropriate protecting groups.

  • Introduction of a Leaving Group: Introduce a suitable leaving group at the desired position for subsequent coupling with the nucleobase.

  • Nucleobase Coupling: Couple the modified cyclopentanol derivative with the desired nucleobase.

  • Deprotection: Remove the protecting groups to yield the final carbocyclic nucleoside analogue.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

experimental_workflow cluster_synthesis Synthesis of Cyclopentanol Derivatives cluster_bioassay Biological Evaluation Start_Material Starting Cyclopentanol Derivative Protection Protection of Functional Groups Start_Material->Protection Modification Chemical Modification (e.g., adding leaving group) Protection->Modification Coupling Coupling with Other Moieties Modification->Coupling Deprotection Deprotection Coupling->Deprotection Final_Compound Final Substituted Cyclopentanol Derivative Deprotection->Final_Compound Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Synthesized Compound Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of substituted cyclopentanol derivatives.

Conclusion and Future Perspectives

Substituted cyclopentanol derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their diverse biological activities, spanning antiviral, anticancer, anti-inflammatory, and cardiovascular applications, underscore their therapeutic potential. The ability to function as stable bioisosteres of natural sugars and their central role in the structure of prostaglandins has driven extensive research and development in this area. Future efforts will likely focus on the design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of structure-activity relationships and the elucidation of novel mechanisms of action will undoubtedly lead to the discovery of new and effective therapeutic agents based on the cyclopentanol core.

References

Thermochemical data for 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2,2-Dimethylcyclopentan-1-ol

Abstract

Thermochemical data are fundamental to the advancement of chemical process design, reaction modeling, and pharmaceutical development. This guide provides a comprehensive technical overview of the methodologies required to determine the key thermochemical properties of this compound. Recognizing the absence of readily available experimental data for this specific substituted cyclopentanol, this document serves as a roadmap for researchers and scientists. It details both state-of-the-art experimental protocols—including combustion calorimetry, differential scanning calorimetry, and vapor pressure analysis—and high-accuracy computational chemistry workflows. By explaining the causality behind methodological choices, this guide equips professionals to generate the precise and reliable data necessary for their work, ensuring both scientific integrity and practical application.

Introduction: The Need for Precise Thermochemical Data

This compound (C₇H₁₄O) is a cyclic alcohol whose structural features—a five-membered ring with a gem-dimethyl group adjacent to a hydroxyl group—present interesting stereochemical and reactivity characteristics.[1] Its derivatives are of potential interest in synthetic chemistry and drug development, where understanding the energetic landscape of reactions is critical.

Thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are the cornerstones of chemical thermodynamics. They are indispensable for:

  • Reaction Engineering: Calculating the heat of reaction (ΔrH°) to design and control thermal management systems for chemical reactors.

  • Process Safety Analysis: Assessing the potential for thermal runaway reactions.

  • Computational Chemistry: Providing benchmark values for the validation and parameterization of theoretical models.

  • Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) and their intermediates.

A thorough search of established databases, including the NIST Chemistry WebBook, reveals thermochemical data for the parent compound, cyclopentanol, but a notable lack of experimentally determined values for this compound.[2][3] This data gap necessitates a structured approach to either predict or experimentally measure these vital parameters. This guide outlines the authoritative methodologies to achieve this.

Methodologies for Experimental Determination

The acquisition of high-quality thermochemical data is contingent on a meticulously executed experimental plan. The process begins with the synthesis and rigorous purification of the target compound, as impurities can significantly skew calorimetric measurements.

Standard Enthalpy of Formation (ΔfH°)

The most reliable method for determining the standard enthalpy of formation of an organic compound like this compound is by measuring its enthalpy of combustion (ΔcH°) using bomb calorimetry.[4][5] The enthalpy of formation is then derived from the enthalpy of combustion via Hess's Law.

The combustion reaction for this compound is: C₇H₁₄O(l) + 10 O₂(g) → 7 CO₂(g) + 7 H₂O(l)

Experimental Protocol: Constant-Volume Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of highly purified liquid this compound is encapsulated in a container of known low heat of combustion (e.g., a gelatin capsule).

  • Calorimeter Setup: The sample is placed in the crucible within the bomb calorimeter. A known mass of water is added to the bomb to ensure the final state of water is liquid. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).

  • System Equilibration: The sealed bomb is submerged in a known quantity of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded with high precision (to ±0.001 K).

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is monitored and recorded at short intervals until it reaches a maximum (T₂) and then begins to cool.

  • Data Analysis: The raw temperature-time data is used to calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.[5][6]

  • Calculation of ΔcH°: The heat released by the combustion (Q_comb) is calculated using the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a certified standard like benzoic acid.[5] The enthalpy of combustion is then calculated from Q_comb and the moles of alcohol burned.[6][7][8]

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete and clean combustion to CO₂ and H₂O, preventing side reactions that would invalidate the results.

  • Benzoic Acid Calibration: Benzoic acid is a primary thermochemical standard with a highly accurately known enthalpy of combustion. Calibrating the instrument with this standard makes the measurement system self-validating and traceable.

  • Corrected Temperature Rise: Simple T₂ - T₁ is insufficient. The system is not perfectly adiabatic. Corrections, such as the Regnault-Pfaundler method, are applied to account for heat lost to the environment during the experiment, ensuring accuracy.[5]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Pure Sample B Encapsulate Sample A->B C Pressurize Bomb with O2 B->C D Equilibrate System (Record T_initial) C->D E Ignite Sample D->E F Record Temperature vs. Time E->F G Calculate Corrected ΔT F->G H Calculate ΔcH° using C_cal G->H I Derive ΔfH° via Hess's Law H->I

Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp)

Heat capacity is a measure of the energy required to raise the temperature of a substance. It is a critical parameter for thermodynamic calculations and is best measured using Differential Scanning Calorimetry (DSC) .[9][10][11]

Experimental Protocol: DSC for Heat Capacity

  • Instrument Calibration: The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).

  • Baseline Measurement: An empty hermetically sealed aluminum pan and an empty reference pan are run through the desired temperature program (e.g., -50°C to 150°C at a controlled rate of 10 K/min). This measures the baseline heat flow difference of the system.[9][12]

  • Standard Measurement: A precisely weighed sapphire standard (a material with accurately known Cp) is placed in the sample pan, and the temperature program is repeated.

  • Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound in a fresh pan, and the temperature program is run a final time.

  • Calculation of Cp: The specific heat capacity of the sample (Cp,sample) is calculated at each temperature by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known Cp of sapphire.[10][12][13]

Causality Behind Experimental Choices:

  • Three-Scan Method: The use of a baseline, a standard, and the sample scan is crucial. It allows for the subtraction of instrumental artifacts and provides a direct comparison to a material with a well-defined heat capacity, ensuring the measurement's trustworthiness.[9]

  • Sapphire Standard: Sapphire is chosen for its high thermal conductivity, chemical inertness, and accurately known heat capacity over a wide temperature range, making it an ideal calibrant.

  • Controlled Heating Rate: A linear and controlled heating rate (e.g., 10-20 K/min) is essential for achieving thermal equilibrium within the sample and ensuring reproducible results.[10]

G A Calibrate DSC (Temp & Heat Flow) B Run Baseline (Empty Pans) C Run Standard (Sapphire) D Run Sample (Alcohol) E Calculate Cp(T) (Comparison Method) B->E C->E D->E G A Geometry Optimization (B3LYP) B Frequency Calculation (ZPVE & Thermal Corr.) A->B C Series of Single-Point Energy Calculations (HF, MP2, CCSD(T)) A->C E Final G4 Energy B->E C->E D Combine Energies + Higher Level Correction D->E F Calculate ΔfH° (Atomization) E->F

References

A Comprehensive Technical Guide to 2,2-Dimethylcyclopentan-1-ol: Synthesis, Commercial Availability, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylcyclopentan-1-ol is a cyclic alcohol that, along with its derivatives, represents a valuable class of intermediates in organic synthesis. The strategic placement of a gem-dimethyl group adjacent to the hydroxyl functionality on a cyclopentane ring imparts specific steric and electronic properties that can be exploited in various chemical transformations. This guide provides an in-depth overview of the commercial availability, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development and fine chemical synthesis. The chirality at the C1 position also makes its enantiopure forms, (R)- and (S)-2,2-dimethylcyclopentan-1-ol, attractive synthons for asymmetric synthesis.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, typically in research and development quantities. It is offered as a racemic mixture and in its enantiomerically pure forms. The availability of both the racemate and individual enantiomers provides flexibility for various synthetic strategies, from initial proof-of-concept studies to the development of chiral pharmaceuticals.

Supplier Product Name CAS Number Purity
Advanced ChemBlocksThis compound37617-33-795%
Advanced ChemBlocks(S)-2,2-dimethylcyclopentan-1-ol103532-77-097%
PubChemThis compound37617-33-7Varies
PubChem(1R)-2,2-dimethylcyclopentan-1-ol109530-56-5Varies

This table is not exhaustive and represents a selection of known suppliers. Purity and availability are subject to change.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone. This transformation is typically achieved with high efficiency using a metal hydride reducing agent, such as sodium borohydride (NaBH₄). The choice of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the ketone in the presence of many other functional groups and is generally safer and easier to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1].

Reaction Scheme

G reagents 2,2-Dimethylcyclopentanone products This compound reagents->products NaBH4, Ethanol, 20°C, 3h

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reduction of ketones with sodium borohydride in an alcoholic solvent[2][3].

Materials:

  • 2,2-dimethylcyclopentanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous ethanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess sodium borohydride and decompose the borate ester complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash with deionized water and then with brine to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

G A Dissolve Ketone in Ethanol B Cool to 0-5°C A->B C Add NaBH4 Portion-wise B->C D Stir at Room Temperature (2-4h) C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify (Optional) H->I

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data based on its structure and data from similar compounds.

Technique Expected Features
¹H NMR ~3.5-4.0 ppm: Multiplet, 1H (CH-OH).~1.4-1.8 ppm: Multiplets, 6H (cyclopentyl CH₂).~0.8-1.2 ppm: Two singlets, 6H (gem-dimethyl CH₃).
¹³C NMR ~75-85 ppm: (C-OH).~40-50 ppm: Quaternary carbon (C(CH₃)₂).~20-40 ppm: Cyclopentyl CH₂ carbons.~20-30 ppm: Gem-dimethyl CH₃ carbons.
FTIR (cm⁻¹) ~3200-3600: Broad, O-H stretch (alcohol).~2850-3000: C-H stretch (alkane).~1050-1150: C-O stretch (secondary alcohol).
Mass Spec (EI) M⁺ at m/z 114. Key fragments from loss of water (M-18), methyl (M-15), and cleavage of the cyclopentane ring.[4]

Applications in Research and Development

Cyclic alcohols are versatile building blocks in organic synthesis, and this compound is no exception. Its structural features make it a valuable precursor for a variety of more complex molecules.

Pharmaceutical Synthesis

Cyclic alcohols are frequently employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The cyclopentane ring is a common motif in many biologically active natural products and synthetic drugs. The hydroxyl group of this compound can be readily converted into other functional groups, or it can serve as a handle for attaching the cyclopentyl moiety to a larger molecular scaffold.

Chiral Auxiliary

The enantiomerically pure forms of this compound have the potential to be used as chiral auxiliaries.[7][8][9] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. The steric bulk of the gem-dimethyl group can effectively shield one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol additions.

Fragrance Industry

Derivatives of cyclic alcohols are also utilized in the fragrance industry.[10][11] The specific odor profile of a molecule is highly dependent on its shape and functional groups. While the direct application of this compound as a fragrance is not widely documented, its structural analogues are known to possess desirable olfactory properties.

Safety and Handling

This compound should be handled with the appropriate safety precautions in a laboratory setting. It is a flammable liquid and can cause skin and eye irritation.[12]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[13]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Store away from oxidizing agents and incompatible materials.[15]

Disposal:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

Methodological & Application

Chiral Resolution of Racemic 2,2-Dimethylcyclopentan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure secondary alcohols, such as the (R)- and (S)-enantiomers of 2,2-dimethylcyclopentan-1-ol, are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The effective separation of racemic mixtures of this alcohol is a critical step in many synthetic routes. This comprehensive guide provides detailed application notes and step-by-step protocols for three robust chiral resolution techniques: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to implement these methods for the efficient production of enantiopure this compound.

Introduction

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In many cases, one enantiomer of a compound is therapeutically active, while the other may be inactive or even exhibit undesirable side effects. Consequently, the ability to produce single-enantiomer compounds is of paramount importance in the pharmaceutical industry. This compound presents a chiral center at the hydroxyl-bearing carbon, and its individual enantiomers serve as versatile intermediates in asymmetric synthesis.

This guide details three distinct and powerful methods for the resolution of racemic this compound, each with its own set of advantages. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights into the rationale behind procedural steps to ensure successful and reproducible outcomes.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for the resolution of secondary alcohols due to their ability to catalyze the enantioselective acylation of one enantiomer at a significantly higher rate than the other.[1] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Principle of the Method

The kinetic resolution of racemic this compound using a lipase involves the irreversible acylation of one of the alcohol's enantiomers. The choice of lipase is crucial, as its active site provides the chiral environment necessary for enantiomeric discrimination. For cyclic secondary alcohols, lipases such as Pseudomonas cepacia Lipase (Lipase PS) and Candida antarctica Lipase B (often immobilized as Novozym 435) have demonstrated high enantioselectivity.[2] The reaction rate for five-membered ring alcohols like cyclopentanol derivatives is often faster than for their six-membered counterparts.[2]

According to the Kazlauskas rule, for many secondary alcohols, the (R)-enantiomer is preferentially acylated, yielding the (R)-ester and leaving the (S)-alcohol unreacted.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the analytical-scale kinetic resolution to determine the optimal reaction time and enantioselectivity.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia Lipase (Lipase PS)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Diethyl ether or Diisopropyl ether)[2]

  • Reaction vials

  • Shaker or magnetic stirrer

  • Chiral Gas Chromatography (GC) system for analysis

Procedure:

  • To a 10 mL vial, add racemic this compound (e.g., 100 mg, 0.876 mmol).

  • Add an anhydrous organic solvent (e.g., 5 mL of diethyl ether).

  • Add the lipase (10-20% by weight of the substrate, e.g., 10-20 mg).

  • Add vinyl acetate (1.5 equivalents, approximately 0.2 mL).

  • Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 30-40 °C).[1]

  • Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel and diluting with a suitable solvent for chiral GC analysis.

  • Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and e.e. of both enantiomers.[1]

  • Once the optimal reaction time is determined, the reaction can be scaled up. After the reaction is complete, the immobilized enzyme can be filtered off and washed for potential reuse.[1]

  • The solvent is removed under reduced pressure, and the resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.[2]

Data Presentation
ParameterRecommended ConditionRationale
Enzyme Novozym 435 or Lipase PSHigh enantioselectivity for 2-substituted cycloalkanols.[2]
Acyl Donor Vinyl acetateIrreversible reaction drives the equilibrium towards product formation.[2]
Solvent Diethyl ether or Diisopropyl etherShown to be effective for lipase-catalyzed resolutions of cycloalkanols.[2]
Temperature 30-40 °CMild conditions to maintain enzyme activity.[1]
Monitoring Chiral GCTo determine conversion and enantiomeric excess.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Separation racemate Racemic this compound mix Combine in Reaction Vial racemate->mix lipase Lipase (Novozym 435 or Lipase PS) lipase->mix acyl_donor Vinyl Acetate acyl_donor->mix solvent Anhydrous Solvent solvent->mix reaction Stir at 30-40 °C mix->reaction monitoring Monitor by Chiral GC (aliquots) reaction->monitoring monitoring->reaction < 50% conversion filtration Filter to Remove Lipase monitoring->filtration ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography S_alcohol (S)-2,2-Dimethylcyclopentan-1-ol chromatography->S_alcohol R_ester (R)-2,2-Dimethylcyclopentyl Acetate chromatography->R_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Resolution via Diastereomeric Salt Formation

This classical resolution technique involves converting the racemic alcohol into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization or chromatography.

Principle of the Method

The process involves two key steps:

  • Esterification: The racemic this compound is reacted with a chiral resolving agent, which is an enantiomerically pure carboxylic acid, to form a mixture of diastereomeric esters.[3]

  • Separation and Hydrolysis: The diastereomeric esters are then separated based on their differing physical properties. Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols.

A common approach for alcohols is to first convert them into acidic monoesters (e.g., by reaction with maleic or phthalic anhydride) and then form diastereomeric salts with a chiral base.[2][4] However, direct esterification with a chiral acid is also a viable route.

Experimental Protocol: Diastereomeric Ester Formation and Separation

This protocol outlines the formation of diastereomeric esters using (-)-menthyloxyacetic acid, followed by their separation.

Materials:

  • Racemic this compound

  • (-)-Menthyloxyacetic acid (chiral resolving agent)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • HPLC system with a normal phase silica gel column

  • Hexane and Isopropanol (HPLC grade)

Procedure:

Part A: Esterification [1]

  • In a dry round-bottom flask, dissolve racemic this compound (1.0 eq) and (-)-menthyloxyacetic acid (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diastereomeric esters.

Part B: Separation by HPLC [5][6]

  • Purify the crude product by silica gel column chromatography to isolate the mixture of diastereomeric esters.

  • Set up an HPLC system with a normal phase silica gel column.

  • Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two diastereomers.

  • Inject the purified mixture of diastereomeric esters and collect the separated fractions.

  • Analyze the fractions to confirm the purity of each diastereomer.

Part C: Hydrolysis

  • Hydrolyze the separated diastereomeric esters using a suitable method (e.g., with a base like NaOH in a methanol/water mixture) to liberate the enantiomerically pure (R)- and (S)-2,2-dimethylcyclopentan-1-ol.

Data Presentation
ParameterRecommended Condition/ReagentRationale
Chiral Derivatizing Agent (-)-Menthyloxyacetic acid, Mosher's acidForms diastereomeric esters with distinct physical properties.
Coupling Agent DCC/DMAPPromotes efficient esterification under mild conditions.
Separation Technique HPLC on silica gelEffective for separating diastereomeric esters.[5][6]
Mobile Phase Hexane/IsopropanolCommon mobile phase for normal phase separation of diastereomers.

Logical Relationship Diagram

G racemic_alcohol Racemic this compound esterification Esterification (DCC, DMAP) racemic_alcohol->esterification chiral_acid Chiral Resolving Agent (e.g., (-)-Menthyloxyacetic acid) chiral_acid->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer_1 Diastereomer 1 separation->diastereomer_1 diastereomer_2 Diastereomer 2 separation->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 enantiomer_1 Enantiomer 1 hydrolysis_1->enantiomer_1 enantiomer_2 Enantiomer 2 hydrolysis_2->enantiomer_2

Caption: Logical steps for resolution by diastereomeric salt formation.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of the Method

The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in the separation of the enantiomers. For volatile alcohols like this compound, chiral Gas Chromatography (GC) is often a suitable method. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed.

Experimental Protocol: Chiral Gas Chromatography (GC)

Materials:

  • Racemic this compound

  • Chiral GC column (e.g., a cyclodextrin-based column such as Rt-βDEXsa)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Helium or Hydrogen as carrier gas

Procedure:

  • Install the chiral GC column in the gas chromatograph.

  • Condition the column according to the manufacturer's instructions.

  • Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane).

  • Optimize the GC method parameters, including:

    • Injector temperature: Typically 250 °C.

    • Detector temperature: Typically 250 °C.

    • Oven temperature program: Start with an initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). A slow temperature ramp often improves resolution.

    • Carrier gas flow rate: Optimize for the best resolution.

  • Inject the sample and record the chromatogram.

  • The two enantiomers should appear as two separate peaks. The ratio of the peak areas can be used to determine the enantiomeric composition.

Data Presentation
ParameterRecommended Condition/PhaseRationale
Technique Chiral Gas Chromatography (GC)Suitable for volatile alcohols.
Stationary Phase Cyclodextrin-based (e.g., Rt-βDEXsa)Known to be effective for resolving a wide range of chiral compounds, including alcohols.
Detector Flame Ionization Detector (FID)Standard detector for organic compounds.
Optimization Temperature program and flow rateCritical for achieving baseline separation.

Experimental Workflow Diagram

G sample_prep Prepare Sample Solution (Racemic this compound) injection Inject Sample sample_prep->injection gc_system Chiral GC System with FID chiral_column Install Chiral Column (e.g., Cyclodextrin-based) gc_system->chiral_column method_dev Optimize GC Method (Temp. Program, Flow Rate) chiral_column->method_dev method_dev->injection separation Separation on Chiral Column injection->separation detection Detection (FID) separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram analysis Data Analysis (Peak Integration, e.e. Calculation) chromatogram->analysis

Caption: Workflow for chiral GC analysis.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through several robust methods. Enzymatic kinetic resolution offers a green and highly selective approach, particularly with lipases like Novozym 435 and Lipase PS. Resolution via diastereomeric salt formation is a classical and versatile technique that can be optimized for high yields. Chiral chromatography, especially chiral GC, provides a direct and powerful method for both analytical and preparative-scale separation. The choice of the most suitable technique will depend on factors such as the desired scale of the resolution, available equipment, and economic considerations. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement these techniques in their laboratories.

References

Using 2,2-Dimethylcyclopentan-1-ol as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current scientific literature reveals that while 2,2-dimethylcyclopentan-1-ol itself is a known chemical entity[1][2], its application as a chiral auxiliary in mainstream asymmetric synthesis is not extensively documented. However, a structurally related and conformationally constrained scaffold, derived from (1S,2R)-2-aminocyclopentan-1-ol , has been proven to be a precursor to a highly effective chiral auxiliary.[3][4] This auxiliary, a cyclopentyl-fused oxazolidinone, demonstrates exceptional stereocontrol in pivotal carbon-carbon bond-forming reactions.

This guide, therefore, focuses on the synthesis, application, and protocols for this field-proven, cyclopentanol-derived chiral auxiliary. We will explore its use in asymmetric alkylation and aldol reactions, providing the detailed, evidence-based insights required by researchers in organic synthesis and drug development.

Introduction: The Power of Conformationally Rigid Auxiliaries

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a molecule by temporarily attaching a chiral group.[5][6] The efficacy of an auxiliary is often dictated by its structural rigidity, which creates a well-defined and sterically biased environment to direct the approach of incoming reagents. Cyclic scaffolds are particularly advantageous in this regard. The cyclopentane ring system, with its defined envelope and half-chair conformations, offers a robust and predictable platform for stereochemical control.

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol, capitalizes on this principle. Its fused bicyclic structure effectively shields one face of the reactive enolate, leading to outstanding levels of diastereoselectivity in key transformations.[3]

Synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary

The auxiliary is readily prepared from its parent amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol, which can be synthesized from commercially available starting materials.[3] The cyclization to the oxazolidinone is typically achieved using carbonyldiimidazole (CDI) or a similar phosgene equivalent.

G cluster_0 Auxiliary Synthesis Workflow A 1. (1S,2R)-2-aminocyclopentan-1-ol B 2. Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., CH2Cl2) A->B Reagents C 3. Stir at room temperature B->C Reaction D 4. Aqueous workup and purification (crystallization or chromatography) C->D Isolation E (4R,5S)-cyclopentano[d]oxazolidin-2-one D->E Final Product G cluster_1 Asymmetric Alkylation Mechanism Aux N-Acyl Auxiliary Enolate Chiral Lithium Enolate (Face is blocked) Aux->Enolate LDA, THF, -78 °C Product Alkylated Product (High d.r.) Enolate->Product Electrophile Addition Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Product G cluster_0 Auxiliary Cleavage & Recovery A Alkylated or Aldol Adduct B LiOOH or other cleavage reagent A->B Cleavage C Separation and Purification B->C Workup D Desired Chiral Product (Acid, Alcohol, etc.) C->D E Recovered Auxiliary ((1S,2R)-2-aminocyclopentan-1-ol) C->E

References

Application Note: Protocol for the Grignard Reaction with 2,2-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively.[2][3] This application note provides a detailed protocol for the Grignard reaction of 2,2-dimethylcyclopentanone with a methyl Grignard reagent to synthesize 1,2,2-trimethylcyclopentanol.

The substrate, 2,2-dimethylcyclopentanone, presents a sterically hindered carbonyl group. The gem-dimethyl group at the α-position significantly impedes the approach of nucleophiles.[2] This steric hindrance can lead to competing side reactions, such as enolization, where the Grignard reagent acts as a base to deprotonate the α-carbon, or reduction of the carbonyl group.[2][4] Therefore, careful control of reaction conditions and the choice of a minimally hindered Grignard reagent, such as methylmagnesium bromide or iodide, are crucial for maximizing the yield of the desired tertiary alcohol.

This protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for the synthesis of sterically congested tertiary alcohols, which are important structural motifs in many biologically active molecules.

Reaction Scheme

The overall transformation involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of 2,2-dimethylcyclopentanone, followed by an acidic workup to yield the tertiary alcohol, 1,2,2-trimethylcyclopentanol.

Stage 1: Formation of Methylmagnesium Halide (Grignard Reagent) CH₃-X + Mg → CH₃-Mg-X (where X = Br or I)

Stage 2: Nucleophilic Addition and Workup (A generic reaction scheme image would be placed here)

Causality Behind Experimental Choices

The choices made in this protocol are dictated by the specific challenges posed by the sterically hindered nature of 2,2-dimethylcyclopentanone.

  • Choice of Grignard Reagent: Methylmagnesium bromide or iodide is selected due to its small steric footprint, which minimizes hindrance during the nucleophilic attack on the crowded carbonyl carbon.[2]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[5] Any moisture will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents this side reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic.[1] The subsequent reaction with the ketone should be initiated at a low temperature (0 °C) to control the reaction rate and minimize side reactions.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This is a mildly acidic workup that protonates the intermediate alkoxide to form the final alcohol product while minimizing the risk of acid-catalyzed elimination, a potential side reaction with tertiary alcohols.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentSpecifications
2,2-Dimethylcyclopentanone≥98% purity
Magnesium turnings
Methyl iodide or Methyl bromide
Anhydrous diethyl ether or THFSolvent
Saturated aqueous NH₄Cl
Anhydrous sodium sulfate
Iodine crystal (for initiation)
Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar)
Ice bath
Procedure

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a few drops of the methyl iodide solution to the magnesium suspension. The disappearance of the brown iodine color and the spontaneous refluxing of the ether indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.

Part 2: Grignard Reaction with 2,2-Dimethylcyclopentanone

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Substrate Addition: Prepare a solution of 2,2-dimethylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent. This process is exothermic and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1,2,2-trimethylcyclopentanol.

Visualization of the Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Work-up and Purification prep_start Assemble Dry Apparatus under Inert Gas activate_mg Activate Mg with Iodine prep_start->activate_mg initiate Initiate with CH3I solution activate_mg->initiate form_grignard Dropwise addition of remaining CH3I initiate->form_grignard prep_end Stir to complete formation form_grignard->prep_end react_start Cool Grignard to 0°C prep_end->react_start Use immediately add_ketone Dropwise addition of 2,2-dimethylcyclopentanone react_start->add_ketone react_run Warm to RT and stir add_ketone->react_run react_end Monitor by TLC react_run->react_end workup_start Cool to 0°C and Quench with aq. NH4Cl react_end->workup_start extract Separate layers and Extract aqueous phase workup_start->extract wash Wash organic layer with brine extract->wash dry Dry with Na2SO4 and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography/Distillation concentrate->purify final_product 1,2,2-Trimethylcyclopentanol purify->final_product

Caption: Workflow for the synthesis of 1,2,2-trimethylcyclopentanol.

Expected Outcomes and Troubleshooting

  • Expected Product: The primary product is 1,2,2-trimethylcyclopentanol, a tertiary alcohol. Characterization can be performed using NMR (¹H and ¹³C), IR spectroscopy (presence of a broad O-H stretch around 3200-3600 cm⁻¹ and absence of the C=O stretch from the starting material), and mass spectrometry.

  • Potential Side Products:

    • Enolization Product: The starting ketone, 2,2-dimethylcyclopentanone, may be recovered after workup if the Grignard reagent acts as a base instead of a nucleophile.[2] This is more likely with bulkier Grignard reagents.

    • Reduction Product: A secondary alcohol, 2,2-dimethylcyclopentanol, could be formed if the Grignard reagent has β-hydrogens and acts as a reducing agent. This is less likely with methylmagnesium halides.[4]

  • Troubleshooting:

    • Low or No Yield: This is often due to the presence of moisture, which quenches the Grignard reagent.[5] Ensure all glassware is meticulously dried and anhydrous solvents are used. Incomplete activation of magnesium can also be a cause.

    • Reaction Fails to Initiate: Gently warm the flask or add a small crystal of iodine to activate the magnesium surface.

    • Formation of Biphenyl (if using a phenyl Grignard): This side product arises from the coupling of the Grignard reagent with unreacted aryl halide. This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.

Safety Precautions

  • Grignard reagents are highly flammable, corrosive, and moisture-sensitive.[6] All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides.[7] Do not distill to dryness.

  • The reaction can be highly exothermic. Maintain proper temperature control, especially during the addition of reagents and the quenching step. Have an ice bath readily available.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.

References

Application Notes and Protocols for the Reduction of 2,2-dimethylcyclopentanone to 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Landscape of Ketone Reduction

The transformation of a ketone to its corresponding alcohol is a fundamental process in organic synthesis, pivotal in the development of new pharmaceuticals and fine chemicals. This guide focuses on the specific reduction of 2,2-dimethylcyclopentanone to 2,2-dimethylcyclopentan-1-ol, a reaction that presents a unique stereochemical challenge due to the steric hindrance imposed by the gem-dimethyl group at the α-position to the carbonyl. This steric congestion significantly influences the approach of the reducing agent, dictating the choice of methodology and the resulting stereochemistry of the alcohol product.

This document provides a comprehensive overview of the primary methods for this reduction, including metal hydride reductions and catalytic hydrogenation. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols, and discussing the critical safety considerations necessary for their successful and safe execution. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only perform this reduction but also to understand the causal factors behind the experimental choices, ensuring robust and reproducible outcomes.

Strategic Approaches to the Reduction of a Hindered Cyclopentanone

The selection of a reducing agent for 2,2-dimethylcyclopentanone is a critical decision that balances reactivity, selectivity, and practical considerations such as safety and ease of work-up. The two primary strategies explored herein are reduction by metal hydrides and catalytic hydrogenation.

Metal Hydride Reduction: A Tale of Two Hydrides

Metal hydrides are a cornerstone of carbonyl reduction in organic synthesis. For the reduction of 2,2-dimethylcyclopentanone, the two most relevant reagents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): The Milder Workhorse

Sodium borohydride is a selective and relatively mild reducing agent, capable of reducing aldehydes and ketones to their corresponding alcohols[1]. Its lower reactivity compared to LiAlH₄ makes it safer to handle and allows for its use in protic solvents like methanol and ethanol[2].

  • Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol[2].

  • Causality in Experimental Design: The choice of a protic solvent like methanol or ethanol is not merely for solubility; the solvent also participates in the reaction by protonating the intermediate alkoxide. The reaction is typically conducted at or below room temperature to control the rate of reaction and minimize potential side reactions. Due to the steric hindrance of the gem-dimethyl group in 2,2-dimethylcyclopentanone, the reaction may require longer reaction times or gentle heating to proceed to completion.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Reductant

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones[3]. Its high reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and stringent safety precautions.

  • Mechanism of Action: Similar to NaBH₄, the reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. However, the aluminum-hydrogen bond is more polarized, making LiAlH₄ a more potent hydride donor. The reaction forms a tetra-alkoxyaluminate complex which is then hydrolyzed in a separate acidic work-up step to liberate the alcohol product[3].

  • Causality in Experimental Design: The absolute requirement for anhydrous conditions stems from the violent and exothermic reaction of LiAlH₄ with water and other protic sources, which liberates flammable hydrogen gas. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature. For sterically hindered ketones like 2,2-dimethylcyclopentanone, refluxing in THF may be necessary to drive the reaction to completion. The multi-step work-up is crucial for both quenching the excess LiAlH₄ and hydrolyzing the aluminum-alkoxide complex to isolate the final product.

Catalytic Hydrogenation: The "Green" Alternative

Catalytic hydrogenation offers a cleaner, more atom-economical approach to reduction, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include platinum on carbon (Pt/C) and palladium on carbon (Pd/C)[4].

  • Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Both the ketone and hydrogen gas are adsorbed onto the catalyst surface, facilitating the stepwise addition of two hydrogen atoms across the carbonyl double bond.

  • Causality in Experimental Design: The choice of catalyst, solvent, hydrogen pressure, and temperature are all critical parameters that influence the reaction rate and selectivity. For sterically hindered ketones, higher pressures and temperatures may be required to achieve a reasonable reaction rate. Platinum-based catalysts are often more effective for the hydrogenation of ketones than palladium-based catalysts. The solvent must be chosen to solubilize the substrate and be inert under the reaction conditions.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Reduction of 2,2-Dimethylcyclopentanone with Sodium Borohydride

This protocol is recommended for its relative safety and simplicity.

Materials and Reagents:

Reagent/MaterialQuantityPurpose
2,2-Dimethylcyclopentanone1.0 g (8.9 mmol)Substrate
Methanol20 mLSolvent
Sodium Borohydride (NaBH₄)0.5 g (13.2 mmol)Reducing Agent
1 M Hydrochloric Acid (HCl)~10 mLWork-up
Diethyl Ether3 x 20 mLExtraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2,2-dimethylcyclopentanone in 20 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to moderate the initial reaction rate.

  • Addition of NaBH₄: Slowly add 0.5 g of sodium borohydride to the stirred solution in small portions over 10-15 minutes. The slow addition prevents a rapid, uncontrolled reaction.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully and slowly add 10 mL of 1 M HCl to the flask to neutralize the excess NaBH₄ and decompose the borate esters. This should be done in a fume hood as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary.

NaBH4_Reduction cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Stir at 0 °C then RT C->D E Quench with HCl D->E F Remove Methanol (Rotovap) E->F G Extract with Diethyl Ether F->G H Dry & Concentrate G->H I Purify (Distillation/ Chromatography) H->I

Caption: Workflow for the reduction of 2,2-dimethylcyclopentanone using LiAlH₄.

Protocol 3: Catalytic Hydrogenation of 2,2-Dimethylcyclopentanone

This protocol offers a greener approach but requires specialized equipment.

Materials and Reagents:

Reagent/MaterialQuantityPurpose
2,2-Dimethylcyclopentanone1.0 g (8.9 mmol)Substrate
Ethanol25 mLSolvent
5% Platinum on Carbon (Pt/C)50 mg (5 wt%)Catalyst
Hydrogen Gas (H₂)50-100 psiReducing Agent

Step-by-Step Procedure:

  • Reactor Setup: Place 1.0 g of 2,2-dimethylcyclopentanone, 25 mL of ethanol, and 50 mg of 5% Pt/C into a Parr hydrogenation apparatus or a similar high-pressure reactor.

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Heat the mixture to 50-80 °C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the pressure remains constant.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the product by distillation or column chromatography if necessary.

Mechanism and Stereoselectivity: The Role of Steric Hindrance

The reduction of 2,2-dimethylcyclopentanone is a classic example of a stereoselective reaction where the facial selectivity of the hydride attack is governed by steric hindrance.

Caption: Stereochemical pathways for the hydride reduction of 2,2-dimethylcyclopentanone.

The cyclopentanone ring is nearly planar, and the two methyl groups on one of the alpha-carbons create a significant steric barrier. The hydride nucleophile will preferentially attack the carbonyl carbon from the less hindered face, which is the face opposite to the gem-dimethyl group. This leads to the formation of the trans-2,2-dimethylcyclopentan-1-ol as the major diastereomer. The degree of stereoselectivity will depend on the effective size of the hydride-donating species. Bulkier reducing agents would be expected to show higher diastereoselectivity.

Characterization of this compound

The successful synthesis of this compound can be confirmed by a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the strong carbonyl (C=O) stretch of the starting ketone (typically around 1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product alcohol (around 3200-3600 cm⁻¹).

  • ¹H NMR Spectroscopy: The spectrum of the product will show a new signal for the carbinol proton (the proton on the carbon bearing the hydroxyl group), which will typically appear as a multiplet. The signals for the methyl groups will also be present.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal of the ketone (typically >200 ppm) will be absent in the product spectrum, and a new signal for the carbon attached to the hydroxyl group will appear in the range of 60-80 ppm.

Safety and Handling

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air and reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon). Appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-maintained and properly functioning high-pressure reactor in a fume hood designated for such work.

Conclusion

The reduction of 2,2-dimethylcyclopentanone to this compound is a valuable transformation that highlights the principles of stereoselectivity in organic synthesis. The choice between sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation depends on the desired scale, available equipment, and safety considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and successfully perform this reduction, paving the way for further synthetic applications.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered Secondary Alcohol

2,2-Dimethylcyclopentan-1-ol, a secondary alcohol with significant steric hindrance imposed by the gem-dimethyl group adjacent to the hydroxyl-bearing carbon, presents unique challenges in chemical synthesis and analysis. Derivatization of its hydroxyl group is a critical step for a variety of applications, including enhancing its volatility for gas chromatography (GC) analysis, introducing a protective group for multi-step organic synthesis, or modifying its biological activity in drug development programs.[1][2][3][4] The steric congestion around the reactive center necessitates carefully selected reagents and optimized reaction conditions to achieve efficient conversion.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for three key derivatization strategies for this compound: Esterification , Silylation , and Etherification . The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also insights into the causality behind experimental choices to ensure reproducible and high-yielding transformations.

I. Esterification: Introducing an Acyl Group

Esterification is a fundamental transformation that converts the polar hydroxyl group into a less polar ester functionality. This is particularly useful for improving chromatographic behavior and for introducing a wide range of functional groups.[5] For a sterically hindered alcohol like this compound, standard Fischer esterification is often inefficient. More potent methods are required to overcome the steric barrier.

A. Acylation with Acid Chlorides: A Robust Method

The reaction of an alcohol with a highly reactive acid chloride is a reliable method for ester formation, often proceeding rapidly at room temperature.[6][7][8] The use of a non-nucleophilic base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct.

Protocol 1: Acetylation of this compound using Acetyl Chloride

Objective: To synthesize 2,2-dimethylcyclopentyl acetate.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a precipitate (pyridinium hydrochloride) are typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2-dimethylcyclopentyl acetate.

B. The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is an exceptionally powerful tool for the esterification of primary and secondary alcohols, especially when steric hindrance is a concern.[9][10][11][12][13] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an S(_N)2 mechanism.[10][12][13] This makes it invaluable for stereocontrolled synthesis.

Protocol 2: Mitsunobu Esterification of this compound

Objective: To synthesize an ester of this compound with inversion of configuration.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the chosen carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Table 1: Comparison of Esterification Methods

MethodReagentsKey AdvantagesKey Considerations
Acylation Acid Chloride, PyridineFast, high-yielding, uses common reagents.Acid chloride is moisture-sensitive; pyridine can be difficult to remove.
Mitsunobu Reaction PPh₃, DEAD/DIAD, Carboxylic AcidEffective for hindered alcohols, proceeds with inversion of stereochemistry.[9][10][12]Reagents can be toxic; purification from byproducts can be challenging.

Diagram 1: General Mechanism of Acylation with an Acid Chloride A visual representation of the nucleophilic acyl substitution reaction.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Alcohol This compound (R-OH) Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack AcidChloride Acid Chloride (R'-COCl) AcidChloride->Tetrahedral Ester Ester (R-O-COR') Tetrahedral->Ester Elimination of Cl⁻ HCl HCl Tetrahedral->HCl

Caption: Nucleophilic attack of the alcohol on the acid chloride.

II. Silylation: Formation of Silyl Ethers

Silylation is a common derivatization technique, particularly for GC analysis, as it replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or a bulkier silyl group.[3][14] This increases volatility and thermal stability. For hindered alcohols, more powerful silylating agents or the use of a catalyst may be necessary.[15][16][17]

Protocol 3: Silylation of this compound using BSTFA with a TMCS Catalyst

Objective: To prepare the trimethylsilyl (TMS) ether of this compound for GC analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (often available as BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vial with a screw cap

Procedure:

  • In a clean, dry reaction vial, dissolve a small sample (1-10 mg) of this compound in the anhydrous solvent (e.g., 100 µL).

  • Add an excess of the silylating reagent, BSTFA with 1% TMCS (e.g., 100 µL).[18][19] The addition of TMCS as a catalyst is recommended for hindered alcohols to enhance the reactivity of the silylating agent.[3]

  • Securely cap the vial and heat at 60-70 °C for 30-60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

  • It is advisable to also prepare a reagent blank (all components except the analyte) to identify any potential interfering peaks from the derivatizing reagents.[18]

Table 2: Common Silylating Reagents for Hindered Alcohols

ReagentDescription
BSTFA + TMCS A powerful trimethylsilylating agent. The TMCS catalyst enhances its reactivity towards sterically hindered hydroxyl groups.[3][18][19]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide is another potent TMS donor, often used for derivatizing hydroxylated compounds.[20]
MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide installs a bulkier TBDMS group, which can be useful for certain mass spectrometry applications.

Diagram 2: Silylation Workflow for GC Analysis A flowchart illustrating the steps from sample to analysis.

G cluster_workflow Silylation Protocol A Dissolve Alcohol in Anhydrous Solvent B Add Silylating Reagent (e.g., BSTFA + TMCS) A->B C Heat Reaction Vial (60-70°C) B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E

Caption: Step-by-step silylation for GC-MS sample preparation.

III. Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers.[21][22][23][24][25] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S(N)2 reaction.[23] For a secondary alcohol like this compound, it is crucial to use a primary alkyl halide to minimize the competing E2 elimination reaction.[23]

Protocol 4: Synthesis of 2,2-Dimethylcyclopentyl Methyl Ether

Objective: To synthesize 2,2-dimethylcyclopentyl methyl ether via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the pure 2,2-dimethylcyclopentyl methyl ether.

Diagram 3: Williamson Ether Synthesis Decision Pathway A logical diagram for planning a Williamson ether synthesis.

G Start Desired Ether: R-O-R' Decision Is R or R' a primary alkyl group? Start->Decision Path1 Use the corresponding primary alkyl halide (R'-X) and the alkoxide of the other alcohol (R-O⁻) Decision->Path1 Yes Path2 Consider alternative ether synthesis methods if both are secondary or tertiary Decision->Path2 No SN2 Favors SN2 Pathway Path1->SN2 E2 Risk of E2 Elimination Path2->E2

Caption: Choosing reactants to favor substitution over elimination.

Conclusion

The derivatization of the sterically hindered hydroxyl group of this compound can be successfully achieved through the careful selection of reagents and reaction conditions. For esterification, acylation with acid chlorides offers a robust and high-yielding approach, while the Mitsunobu reaction provides a powerful method for achieving this transformation with inversion of stereochemistry. For GC analysis, silylation using potent reagents like BSTFA with a TMCS catalyst is effective in preparing volatile derivatives. Finally, the classic Williamson ether synthesis remains a viable option for ether formation, provided a primary alkyl halide is used to avoid elimination side reactions. The protocols and rationale presented herein provide a solid foundation for researchers to successfully derivatize this challenging substrate for a variety of scientific applications.

References

The Strategic Application of 2,2-Dimethylcyclopentan-1-ol in the Synthesis of Sesquiterpenoid Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Scaffold

In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active natural products.[1] Among the myriad of cyclopentane-based building blocks, 2,2-dimethylcyclopentan-1-ol and its corresponding ketone, 2,2-dimethylcyclopentanone, represent versatile and strategically valuable scaffolds. The gem-dimethyl group offers a unique steric and electronic handle, guiding the stereochemical outcome of reactions and providing a stable anchor point within a complex molecular architecture. This application note delves into the utility of the 2,2-dimethylcyclopentane core, with a focus on its application in the synthesis of sesquiterpenoid natural products, particularly the cuparane and herbertane families.

The accessibility of 2,2-dimethylcyclopentanone, a key precursor to this compound, makes this scaffold an attractive starting point for complex molecule synthesis.[2][3][4] The conversion of the ketone to the chiral alcohol can be achieved through various stereoselective reduction methods, opening avenues for asymmetric synthesis. This note will highlight a specific and elegant synthetic approach that leverages the 2,2-dimethylcyclopentanone framework to construct the core of the sesquiterpenes (±)-α-cuparenone and a precursor to (±)-herbertene.

Core Application: Synthesis of (±)-α-Cuparenone and a (±)-Herbertene Precursor

A notable application of the 2,2-dimethylcyclopentanone scaffold is demonstrated in the synthesis of cuparane and herbertane sesquiterpenes. These natural products are characterized by a substituted cyclopentane ring bearing a quaternary carbon center. A concise synthetic strategy reported by Antony and Ishar in 2005 showcases the formation of the 2,2-dimethylcyclopentanone core via an acid-catalyzed ring expansion of isopropenylcyclobutanols.[1][2] This approach provides a rapid and efficient entry into the essential framework of these sesquiterpenes.

The strategic significance of this methodology lies in its ability to construct a sterically hindered cyclopentanone derivative that serves as a pivotal intermediate. This intermediate can then be further elaborated to access various members of the cuparane and herbertane families.

Logical Workflow: From Ring Expansion to Sesquiterpene Core

The overall synthetic strategy can be visualized as a convergent process where a readily accessible precursor undergoes a key rearrangement to furnish the central 2,2-dimethylcyclopentanone intermediate, which is then tailored to yield the target natural products.

workflow start Isopropenylcyclobutanol Precursor rearrangement Acid-Catalyzed Ring Expansion start->rearrangement intermediate 2,2-Dimethylcyclopentanone Intermediate rearrangement->intermediate cuparenone (±)-α-Cuparenone intermediate->cuparenone Further Functionalization herbertene (±)-Herbertene Precursor intermediate->herbertene Further Functionalization

Caption: Synthetic workflow from isopropenylcyclobutanol to sesquiterpene cores.

Detailed Experimental Protocols

The following protocols are based on the transformations described for the synthesis of (±)-α-cuparenone and a precursor to (±)-herbertene, providing a detailed, step-by-step guide for researchers.

Protocol 1: Acid-Catalyzed Ring Expansion to form a 2,2-Dimethylcyclopentanone Derivative

This protocol outlines the key step of forming the 2,2-dimethylcyclopentanone core structure.

Objective: To synthesize a 2,2-dimethylcyclopentanone derivative through an acid-catalyzed semipinacol-type rearrangement of a corresponding 1-(1-propen-2-yl)cyclobutanol.

Materials:

  • 1-(1-propen-2-yl)cyclobutanol derivative

  • Lewis acid (e.g., Tin(IV) chloride, SnCl₄) or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve the 1-(1-propen-2-yl)cyclobutanol derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis or Brønsted acid catalyst (0.1-1.0 eq) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2,2-dimethylcyclopentanone derivative.

Expected Outcome: A substituted 2,2-dimethylcyclopentanone with the side chain migrated to the adjacent carbon, forming the quaternary center.

Parameter Value Reference
Starting MaterialIsopropenylcyclobutanol derivative[1][2]
Key TransformationSemipinacol Rearrangement[1][2]
Product2,2-Dimethylcyclopentanone derivative[1][2]
Typical YieldModerate to good[1][2]
Protocol 2: Elaboration to (±)-α-Cuparenone

This protocol describes a plausible subsequent step to convert the 2,2-dimethylcyclopentanone intermediate into (±)-α-cuparenone.

Objective: To introduce the p-tolyl group at the C3 position of the 2,2-dimethylcyclopentanone ring.

Materials:

  • 2,2-Dimethyl-3-(substituted)-cyclopentanone intermediate

  • p-Tolylmagnesium bromide (Grignard reagent) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous copper(I) iodide (CuI) (optional, for conjugate addition)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of the 2,2-dimethyl-3-(substituted)-cyclopentanone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere, add CuI (0.1 eq) if a conjugate addition is intended on an enone system.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the p-tolylmagnesium bromide solution (1.2 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (±)-α-cuparenone.

Reaction Pathway Visualization:

reaction_pathway intermediate 2,2-Dimethylcyclopentanone Intermediate reagents + p-TolylMgBr (Grignard Reagent) intermediate->reagents product (±)-α-Cuparenone reagents->product

Caption: Conversion of the intermediate to (±)-α-cuparenone.

Trustworthiness and Self-Validation

The protocols described are based on well-established organometallic and acid-catalyzed reactions. The success of each step can be readily validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing chemical shifts, coupling constants, and the number of signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group in the cyclopentanone ring.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and validate the successful formation of the desired products.

References

Application Note: A Robust GC-MS Method for the Analysis of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of 2,2-Dimethylcyclopentan-1-ol. This protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable method for the characterization of this and similar cyclic alcohols. The methodology herein is built upon established principles of gas chromatography for cyclic alcohols and mass spectrometry of their subsequent fragments, ensuring both scientific integrity and practical applicability.

Introduction

This compound (CAS: 37617-33-7) is a cyclic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1] Its structural isomerism and potential presence as an impurity or intermediate in chemical syntheses necessitate a precise and accurate analytical method for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive molecular identification.[2]

The selection of a suitable GC-MS method is paramount for achieving the desired separation and sensitivity. For cyclic alcohols, the choice of the stationary phase of the GC column is critical. A polar stationary phase, such as one containing polyethylene glycol (wax-type), is often preferred for the analysis of polar analytes like alcohols, as it provides better peak shape and resolution.[3]

This application note provides a comprehensive protocol for the GC-MS analysis of this compound, from sample preparation to data interpretation, grounded in established analytical chemistry principles.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄O

  • Molecular Weight: 114.19 g/mol [1][4]

  • CAS Number: 37617-33-7[1]

Caption: Chemical structure of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Standard/Sample dilution Dilution in Methanol start->dilution vortex Vortex Mixing dilution->vortex transfer Transfer to GC Vial vortex->transfer injection Injection transfer->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Analysis detection->chromatogram mass_spectrum Mass Spectrum Interpretation chromatogram->mass_spectrum identification Compound Identification mass_spectrum->identification quantification Quantification identification->quantification

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol

Reagents and Materials
  • This compound standard (≥98% purity)

  • Methanol, HPLC grade or equivalent

  • Micropipettes and tips

  • Vortex mixer

  • 2 mL GC vials with septa caps

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known weight of the sample in methanol to a final concentration estimated to be within the calibration range.

  • Final Step: Vortex each solution for 30 seconds to ensure homogeneity. Transfer the solutions to 2 mL GC vials for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The method is adapted from a published method for the analysis of C5-C7 cyclic alcohols.[3]

Parameter Value Rationale
Gas Chromatograph
Column Agilent CP-Wax 52 CB (or equivalent), 25 m x 0.53 mm, 2.0 µm film thicknessA polar wax column provides good selectivity and peak shape for alcohols.[3]
Inlet Split/SplitlessAllows for a wide range of sample concentrations.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[5]
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 20:1 (adjustable based on concentration)Prevents column overloading while maintaining sensitivity.
Carrier Gas Helium, constant flowInert and provides good chromatographic efficiency.
Flow Rate 1.5 mL/minA typical flow rate for this column dimension.
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °CThis temperature program allows for the separation of volatile impurities from the analyte and ensures the elution of the analyte with a good peak shape.[3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp. 230 °CA standard source temperature for EI.
Quadrupole Temp. 150 °CA standard quadrupole temperature.
Electron Energy 70 eVThe standard electron energy for generating reference mass spectra.
Mass Range m/z 35-250Covers the expected mass range of the analyte and its fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

Data Analysis and Interpretation

Retention Time and Retention Index

The retention time of this compound should be determined by injecting a pure standard under the specified conditions. For method validation and inter-laboratory comparison, the calculation of the Kovats Retention Index (RI) is recommended. This is achieved by analyzing a series of n-alkanes under the same chromatographic conditions. The RI normalizes retention times, making them less dependent on variations in chromatographic conditions.

Mass Spectrum Interpretation
  • Molecular Ion (M⁺): A weak or absent peak at m/z 114, which is common for alcohols due to the instability of the molecular ion.

  • [M-1]⁺: A peak at m/z 113, resulting from the loss of a hydrogen atom from the carbon-bearing the hydroxyl group.

  • [M-18]⁺: A peak at m/z 96, corresponding to the loss of a water molecule (H₂O), a very common fragmentation pathway for alcohols.

  • Characteristic Ring Cleavage: A prominent peak at m/z 57 is often observed for cyclic alcohols due to complex ring cleavage.

  • Other Fragments: Other significant fragments may include those resulting from the loss of methyl groups ([M-15]⁺ at m/z 99) and further fragmentation of the cyclopentyl ring. The mass spectra of other dimethylcyclopentanol isomers, such as 1,3-dimethylcyclopentanol and 2,4-dimethylcyclopentanol, show prominent peaks at m/z 43, 55, 57, and 71, which may also be present in the spectrum of the 2,2-isomer.[6][7]

Method Validation and System Suitability

For routine analysis, it is recommended to perform method validation according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity: Assess the linearity of the method by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the calibration curve.

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) by analyzing replicate preparations of standards at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • System Suitability: Before each analytical run, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to monitor include peak area reproducibility, retention time stability, and peak symmetry.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound. The use of a polar capillary column ensures good chromatographic separation, while mass spectrometric detection provides definitive identification based on characteristic fragmentation patterns. This method is suitable for a wide range of applications in quality control, synthetic chemistry, and research and development.

References

Application Note: High-Performance Liquid Chromatography Method for Determining the Enantiomeric Excess of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical aspect of chemical synthesis and drug development, as enantiomers of a chiral molecule can exhibit markedly different physiological activities. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the enantiomeric excess (ee) of 2,2-Dimethylcyclopentan-1-ol, a non-aromatic cyclic alcohol. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and reproducibility. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a comprehensive protocol from sample preparation to data analysis, and explaining the scientific rationale behind the methodological choices.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property of many organic molecules, including a vast number of active pharmaceutical ingredients (APIs). Enantiomers, which are non-superimposable mirror images of each other, possess identical physical properties in an achiral environment but can interact differently with other chiral molecules, such as biological receptors.[1] This can lead to one enantiomer having the desired therapeutic effect while the other is less active, inactive, or even responsible for adverse effects. Therefore, the ability to accurately separate and quantify enantiomers is paramount for ensuring the safety and efficacy of chiral drugs and intermediates.[2]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for determining enantiomeric excess.[2][3] The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] These transient, diastereomeric interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.[1]

This compound is a chiral secondary alcohol. Due to the absence of a chromophore, direct UV detection can be challenging. This note will address this by discussing derivatization or the use of alternative detection methods. The protocol herein is designed to be a self-validating system, providing a clear pathway for achieving baseline separation and accurate quantification.

The Science Behind the Separation: Methodological Rationale

The successful chiral separation of this compound hinges on selecting an appropriate Chiral Stationary Phase (CSP) and mobile phase.

Selection of the Chiral Stationary Phase (CSP)

For the separation of chiral alcohols, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[4] These phases typically consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.

For this application, we recommend the Chiralpak® AD-H column. This CSP is based on amylose tris(3,5-dimethylphenylcarbamate) and has demonstrated excellent capabilities for resolving a wide variety of racemates, including non-aromatic alcohols.[4][5] The carbamate groups on the amylose backbone provide sites for hydrogen bonding with the hydroxyl group of the alcohol, while the phenyl groups can engage in other interactions. The rigid, helical structure of the polymer creates a well-defined chiral environment essential for effective enantiomeric discrimination.

Mobile Phase Selection: Normal-Phase Chromatography

Normal-phase chromatography, employing a non-polar mobile phase with a polar modifier, is typically the preferred mode for polysaccharide-based CSPs.[5][6] A common mobile phase consists of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol). The alkane serves as the weak, non-polar solvent, while the alcohol acts as the polar modifier, competing with the analyte for interactive sites on the CSP.

For this compound, a mobile phase of n-Hexane and Isopropanol (IPA) is recommended. The ratio of hexane to IPA is a critical parameter for optimizing the separation. A lower concentration of IPA will generally lead to stronger retention and potentially better resolution, but with longer analysis times. Conversely, a higher IPA concentration will decrease retention times. An initial screening with a 90:10 (v/v) mixture of n-Hexane:IPA is a good starting point.

Experimental Protocol

This section provides a step-by-step methodology for determining the enantiomeric excess of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a suitable detector.

  • Detector: As this compound lacks a strong UV chromophore, one of the following detection strategies is necessary:

    • Refractive Index (RI) Detector: Suitable for detecting non-absorbing compounds. Requires excellent temperature stability.

    • UV Detector after Derivatization: The alcohol can be derivatized with a UV-active agent (e.g., benzoyl chloride) to introduce a chromophore. This adds a step to the sample preparation but allows for more sensitive UV detection.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic standard of this compound and the sample to be analyzed.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended Condition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (IPA) = 95 : 5 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection RI Detector or UV at 230 nm (after benzoylation)
Injection Volume 10 µL
Sample Concentration Approx. 1 mg/mL dissolved in the mobile phase
Standard and Sample Preparation
  • Racemic Standard Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the racemic standard, ensuring the final concentration is approximately 1 mg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_racemic Prepare Racemic Standard (1 mg/mL) prep_sample Prepare Test Sample (1 mg/mL) equilibrate Equilibrate Column with Mobile Phase filter_samples Filter All Solutions (0.45 µm) prep_sample->filter_samples filter_samples->equilibrate inject_racemic Inject Racemic Standard equilibrate->inject_racemic integrate Integrate Peak Areas inject_sample Inject Test Sample inject_racemic->inject_sample inject_sample->integrate calculate_ee Calculate Enantiomeric Excess (% ee) integrate->calculate_ee

References

Scale-Up Synthesis of 2,2-Dimethylcyclopentan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2-Dimethylcyclopentan-1-ol

This compound is a valuable cyclic alcohol intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its gem-dimethyl cyclopentyl scaffold is a key structural motif in the development of novel therapeutic agents and specialty materials. The efficient and scalable production of this alcohol is therefore of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound via the reduction of 2,2-Dimethylcyclopentanone. The chosen methodology, employing sodium borohydride as the reducing agent, is renowned for its operational simplicity, high selectivity, and amenability to industrial-scale production. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, safety considerations, and critical process parameters that ensure a robust and reproducible synthesis.

Strategic Approach to Synthesis: Reduction of a Ketone

The most direct and industrially viable route to this compound is the reduction of the corresponding ketone, 2,2-Dimethylcyclopentanone. This transformation is a cornerstone of organic synthesis, and several reducing agents can accomplish this conversion.[1]

Rationale for Selecting Sodium Borohydride

For this scale-up synthesis, sodium borohydride (NaBH₄) is the reducing agent of choice for several compelling reasons:

  • Selectivity: Sodium borohydride is a mild reducing agent that chemoselectively reduces aldehydes and ketones to their corresponding alcohols. It does not typically reduce more robust functional groups like esters, amides, or carboxylic acids, which simplifies the process and minimizes side reactions.[2]

  • Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride is significantly safer and easier to handle. It is a stable solid that can be used in protic solvents like ethanol, making the process more forgiving and less hazardous on a larger scale.

  • Cost-Effectiveness: Sodium borohydride is a readily available and cost-effective reagent, a critical consideration for any process intended for large-scale implementation.

  • Favorable Reaction Conditions: The reduction can be carried out under mild conditions, typically at room temperature, which reduces the energy requirements and simplifies the reactor setup.

Reaction Mechanism: Hydride Addition to a Carbonyl

The reduction of 2,2-Dimethylcyclopentanone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbon atom of the carbonyl group, leading to the formation of a tetra-alkoxyborate intermediate.

  • Protonation/Work-up: In the second step, a protic solvent (in this case, ethanol, and subsequently water during work-up) protonates the resulting alkoxide to yield the final alcohol product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone 2,2-Dimethylcyclopentanone Intermediate Tetra-alkoxyborate Intermediate Ketone->Intermediate Hydride Attack Hydride NaBH₄ (Hydride Source) Hydride->Intermediate Protic_Solvent Ethanol/Water Final_Product This compound Protic_Solvent->Final_Product Intermediate_ref Tetra-alkoxyborate Intermediate Intermediate_ref->Final_Product Protonation

Caption: Generalized reaction mechanism for the reduction of a ketone with sodium borohydride.

Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
2,2-Dimethylcyclopentanone4541-32-6112.17100 g0.891≥98%
Sodium Borohydride (NaBH₄)16940-66-237.8310.1 g0.267≥98%
Ethanol (absolute)64-17-546.07500 mL-≥99.5%
Diethyl Ether60-29-774.12As needed for work-up--
Saturated Sodium Bicarbonate Solution--As needed for work-up--
Brine (Saturated NaCl solution)--As needed for work-up--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed for drying--

Experimental Procedure

Caption: Workflow for the scale-up synthesis of this compound.

1. Reaction Setup:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2,2-Dimethylcyclopentanone (100 g, 0.891 mol).

  • Add absolute ethanol (500 mL) to the flask and stir until the ketone is completely dissolved.

2. Reduction:

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Once the desired temperature is reached, begin the portion-wise addition of sodium borohydride (10.1 g, 0.267 mol) over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Note: The reaction is exothermic, and controlling the addition rate is crucial for safety and to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting ketone spot and the appearance of the more polar alcohol spot indicates the completion of the reaction.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0-5 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of deionized water (100 mL). Caution: Hydrogen gas will be evolved during this step. Ensure adequate ventilation.

  • Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 150 mL) followed by brine (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

5. Purification:

  • Purify the crude product by vacuum distillation to obtain pure this compound. The expected boiling point is in the range of 160-162 °C at atmospheric pressure.

Scale-Up Considerations and Field-Proven Insights
  • Heat Management: The reduction of ketones with sodium borohydride is exothermic. On a larger scale, efficient heat dissipation is critical. The use of a jacketed reactor with a circulating cooling system is highly recommended. The rate of addition of the sodium borohydride should be carefully controlled to maintain a safe internal temperature. A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.

  • Hydrogen Evolution: The reaction of sodium borohydride with the protic solvent and during the quenching step generates hydrogen gas. It is imperative to have a well-ventilated workspace and to take precautions to avoid ignition sources.

  • Agitation: Efficient stirring is crucial to ensure homogenous mixing of the reactants and to facilitate heat transfer. For larger volumes, a mechanical stirrer is essential.

  • Work-up: Handling large volumes of flammable solvents like diethyl ether during the extraction process requires careful planning and appropriate safety measures, including grounding of equipment to prevent static discharge.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyExpected Value
AppearanceColorless liquid
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point160-162 °C (at 760 mmHg)
Density~0.91 g/mL at 25 °C
Spectroscopic Data
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the final product and confirm its molecular weight. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the methyl groups and the protons of the cyclopentyl ring, as well as a signal for the hydroxyl proton.

    • ¹³C NMR: The spectrum will confirm the presence of seven carbon atoms with distinct chemical shifts corresponding to the structure of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol, and the absence of the strong carbonyl (C=O) absorption band from the starting ketone (around 1740 cm⁻¹).

Safety Precautions

  • 2,2-Dimethylcyclopentanone: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also corrosive and can cause skin and eye irritation. Handle with care and avoid contact with water and acids.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Use in a fume hood and away from open flames or sparks.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and the rate of reagent addition, this procedure can be safely and efficiently implemented on a larger scale. The detailed guidelines on work-up, purification, and characterization will enable researchers and drug development professionals to produce high-purity this compound for their synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2,2-dimethylcyclopentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.

The primary and most efficient route to this compound is the reduction of its corresponding ketone, 2,2-Dimethylcyclopentanone. This guide will focus on optimizing this transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or Incomplete Conversion of 2,2-Dimethylcyclopentanone

Question: I am observing a significant amount of unreacted 2,2-Dimethylcyclopentanone in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion rate?

Answer:

Low or incomplete conversion in the reduction of 2,2-Dimethylcyclopentanone is a common issue, often attributed to the steric hindrance at the carbonyl carbon due to the gem-dimethyl group. This steric bulk can impede the approach of the hydride nucleophile.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Reducing Agent:

    • Sodium Borohydride (NaBH₄): While generally effective and safer to handle, NaBH₄ is a milder reducing agent.[3] For a sterically hindered ketone like 2,2-dimethylcyclopentanone, a larger excess of NaBH₄ may be required than for unhindered ketones. Consider increasing the molar equivalents of NaBH₄ incrementally. A successful literature procedure reports using sodium borohydride in ethanol at 20°C for 3 hours, achieving an 86% yield, which indicates this reagent is certainly viable.[4]

    • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄ and is highly effective for reducing sterically hindered ketones.[3][5] If you are struggling with NaBH₄, switching to LiAlH₄ is a logical next step. However, be aware that LiAlH₄ reacts violently with protic solvents like water and alcohols, so you must use an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[6][7]

  • Optimize Reaction Conditions:

    • Temperature: For NaBH₄ reductions, if the reaction is sluggish at room temperature, you might consider gentle heating. Some reductions with NaBH₄ are carried out at elevated temperatures (e.g., 50-60 °C) to drive the reaction to completion, though this should be done with caution as it can also promote side reactions and decomposition of the reagent.[8] Conversely, for the highly reactive LiAlH₄, the reaction should be started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exotherm.

    • Solvent: The choice of solvent can influence the rate of reduction. For NaBH₄, protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism.[9] For LiAlH₄, as mentioned, strictly anhydrous conditions are necessary.

  • Purity of Reagents and Glassware:

    • Ensure your 2,2-Dimethylcyclopentanone is pure. Impurities can interfere with the reaction.

    • For LiAlH₄ reductions, all glassware must be thoroughly dried to prevent quenching of the reagent.

Issue 2: Formation of Unexpected Byproducts

Question: I have obtained the desired product, but I am also seeing significant impurities. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts in the reduction of 2,2-Dimethylcyclopentanone is less common than incomplete reaction, but can occur. Here are some possibilities:

  • Unreacted Starting Material: As discussed in the previous point, this is the most likely "impurity." Optimizing the reaction conditions to drive the reaction to completion is the best solution.

  • Solvent-Related Byproducts: If using an ester-based solvent with LiAlH₄ (which is not recommended), the solvent itself can be reduced. Stick to ethereal solvents like diethyl ether or THF.

  • Work-up Related Issues: Improper quenching of the reaction can lead to the formation of aluminum or boron salts that are difficult to remove. A careful and controlled work-up is crucial. For LiAlH₄ reactions, the Fieser work-up is a reliable method: sequentially add water, then a 15% NaOH solution, and finally more water to form a granular precipitate that can be easily filtered off.[10]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for the synthesis of this compound: NaBH₄ or LiAlH₄?

A1: The choice depends on your specific needs and laboratory capabilities.

  • Sodium Borohydride (NaBH₄):

    • Advantages: Milder, more selective, and safer to handle. It can be used in protic solvents like ethanol or methanol, which simplifies the procedure.[5][11] It has been shown to be effective for this specific transformation.[4]

    • Disadvantages: May require a larger excess and longer reaction times for sterically hindered ketones.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Advantages: A much stronger reducing agent, leading to faster and more complete reduction of hindered ketones.[3][5]

    • Disadvantages: Highly reactive and pyrophoric. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[6][7] The work-up procedure is also more involved.

Recommendation: For most applications, starting with NaBH₄ is advisable due to its safety and proven efficacy. If yield optimization is critical and you are equipped to handle pyrophoric reagents, LiAlH₄ is a powerful alternative.

Q2: What is the mechanism for the reduction of 2,2-Dimethylcyclopentanone with a metal hydride?

A2: The reaction proceeds via a nucleophilic addition mechanism.

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the metal hydride complex (e.g., [BH₄]⁻ or [AlH₄]⁻), acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2,2-Dimethylcyclopentanone.

  • Alkoxide Formation: This addition breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: In a subsequent work-up step (or from the protic solvent in the case of NaBH₄), the alkoxide is protonated to yield the final alcohol product, this compound.

Q3: Can I use catalytic hydrogenation for this synthesis?

A3: Yes, catalytic hydrogenation is another method for reducing ketones to alcohols. This typically involves using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel.[12]

  • Advantages: Can be a very "clean" reaction, often with high yields and easy product isolation (the catalyst is simply filtered off).

  • Disadvantages: Requires specialized equipment for handling hydrogen gas under pressure. The catalyst can sometimes be expensive. For some substrates, side reactions can occur if other reducible functional groups are present.

For the specific reduction of 2,2-Dimethylcyclopentanone, catalytic hydrogenation could be a viable option, particularly for large-scale synthesis where the handling of pyrophoric hydrides may be less desirable.

Q4: How can I effectively purify the final product?

A4: The primary impurity is likely to be unreacted 2,2-Dimethylcyclopentanone.

  • Distillation: Since there is a reasonable difference in the boiling points of the starting ketone and the product alcohol, fractional distillation is a good method for purification on a larger scale.

  • Column Chromatography: For smaller scales or for removing minor impurities, silica gel column chromatography is very effective. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will allow for the separation of the less polar ketone from the more polar alcohol product.

Q5: What are the key safety precautions I should take?

A5: Safety is paramount when working with reducing agents.

  • Sodium Borohydride (NaBH₄):

    • While less reactive than LiAlH₄, it does react with water and acidic solutions to produce flammable hydrogen gas.[13]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13]

    • Perform the reaction in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄):

    • EXTREME CAUTION IS REQUIRED. LiAlH₄ is a highly reactive, pyrophoric solid that can ignite spontaneously in moist air.[6][14]

    • It reacts violently with water, alcohols, and other protic solvents.[6] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[14]

    • Use only anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.

    • Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[15]

    • Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT use a water or carbon dioxide extinguisher on a LiAlH₄ fire.[6]

    • Quenching of the reaction must be done slowly and carefully at low temperatures.

Experimental Protocols

Protocol 1: Reduction of 2,2-Dimethylcyclopentanone using Sodium Borohydride

This protocol is adapted from a literature procedure with a reported yield of 86%.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dimethylcyclopentanone (1.0 eq) in ethanol (approximately 5-10 mL per gram of ketone).

  • Addition of NaBH₄: Cool the solution in an ice-water bath. To the stirred solution, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by distillation or column chromatography.

Protocol 2: Reduction of 2,2-Dimethylcyclopentanone using Lithium Aluminum Hydride

Note: This procedure must be carried out by personnel experienced in handling pyrophoric reagents under strictly anhydrous conditions.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2,2-Dimethylcyclopentanone (1.0 eq) in anhydrous diethyl ether or THF.

  • Preparation of LiAlH₄ Slurry: In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.2 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the ketone solution to 0 °C using an ice-water bath. Slowly add the LiAlH₄ slurry to the ketone solution via the dropping funnel over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).[10]

    • A granular precipitate should form. Stir the mixture vigorously for 15-30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.

    • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by distillation or column chromatography.

Data Summary

Reducing AgentSolventTemperatureWork-upYieldSafety Considerations
NaBH₄ Ethanol/Methanol0-25 °CAcidic QuenchGood to ExcellentStandard precautions for handling chemicals. H₂ evolution upon quenching.
LiAlH₄ Anhydrous Ether/THF0 °C to RTFieser Work-upExcellentHighly pyrophoric. Reacts violently with water. Requires inert atmosphere.
Catalytic H₂ VariousVariesFiltrationGood to ExcellentRequires high-pressure hydrogenation equipment.

Visualizations

Workflow for Optimizing the Reduction of 2,2-Dimethylcyclopentanone

G start Start: Synthesis of this compound choose_reagent Choose Reducing Agent start->choose_reagent nabh4 NaBH4 (Milder, Safer) choose_reagent->nabh4 Recommended Start lialh4 LiAlH4 (Stronger, More Hazardous) choose_reagent->lialh4 For higher reactivity run_reaction Perform Reduction nabh4->run_reaction lialh4->run_reaction monitor Monitor Reaction (TLC/GC) run_reaction->monitor troubleshoot Low Yield/Incomplete Reaction? monitor->troubleshoot workup Work-up and Isolation purify Purification (Distillation/Chromatography) workup->purify product Pure this compound purify->product troubleshoot->choose_reagent Yes troubleshoot->workup No (Reaction Complete)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Conversion

G start Problem: Low Conversion check_reagent Using NaBH4? start->check_reagent increase_eq Increase Equivalents of NaBH4 check_reagent->increase_eq Yes anhydrous Ensure Anhydrous Conditions (for LiAlH4) check_reagent->anhydrous No (Using LiAlH4) increase_temp Increase Reaction Temperature increase_eq->increase_temp switch_reagent Switch to LiAlH4 increase_eq->switch_reagent Still low conversion check_conditions Check Reaction Conditions increase_eq->check_conditions increase_temp->check_conditions switch_reagent->anhydrous purity Verify Reagent Purity check_conditions->purity anhydrous->purity solution Re-run Optimized Reaction purity->solution

Caption: Decision tree for troubleshooting low conversion rates.

References

Technical Support Center: Synthesis of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylcyclopentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this sterically hindered secondary alcohol. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound, a valuable building block in organic synthesis, typically involves the reduction of 2,2-dimethylcyclopentanone.[1] While seemingly straightforward, the steric hindrance imparted by the gem-dimethyl group on the carbon adjacent to the carbonyl group can lead to several side reactions and purification challenges.

Common Issues at a Glance
Issue Potential Cause(s) Recommended Action(s)
Low Yield of Target Alcohol Incomplete reaction; Steric hindrance slowing down the reduction; Suboptimal choice of reducing agent.Extend reaction time; Use a more powerful reducing agent (e.g., LiAlH4 instead of NaBH4); Optimize reaction temperature.
Presence of Unreacted Ketone Insufficient reducing agent; Short reaction time; Low reaction temperature.Use a molar excess of the reducing agent; Increase reaction duration; Gradually increase the temperature while monitoring the reaction.
Formation of Unexpected Byproducts Use of overly harsh reducing agents; Non-selective reduction; Rearrangement reactions.Switch to a milder reducing agent (e.g., NaBH4); Employ chemoselective reducing conditions if other reducible functional groups are present; Maintain low reaction temperatures.
Difficulties in Product Isolation Emulsion formation during workup; Similar polarities of product and byproducts.Use brine to break emulsions; Optimize chromatographic separation conditions (e.g., solvent gradient, choice of stationary phase).

In-Depth Troubleshooting

Question 1: My reduction of 2,2-dimethylcyclopentanone with sodium borohydride (NaBH₄) is sluggish and gives a low yield. What is happening and how can I improve it?

Answer:

The slow reaction and low yield are likely due to the significant steric hindrance around the carbonyl group in 2,2-dimethylcyclopentanone. The gem-dimethyl group on the α-carbon physically obstructs the approach of the hydride nucleophile from the sodium borohydride to the carbonyl carbon.[2]

Causality Explained:

Sodium borohydride (NaBH₄) is a relatively mild reducing agent.[3] While it readily reduces unhindered aldehydes and ketones, its efficacy diminishes with increasing steric bulk around the carbonyl. The hydride transfer from the borohydride complex to the electrophilic carbonyl carbon is the rate-determining step, and this is sterically disfavored in your substrate.

Troubleshooting Workflow:

G Start Low Yield with NaBH₄ Option1 Option 1: Modify NaBH₄ Conditions Start->Option1 Option2 Option 2: Switch to a Stronger Reducing Agent Start->Option2 SubOption1a Increase Temperature Option1->SubOption1a SubOption1b Use an Activator (e.g., CeCl₃ - Luche Reduction) Option1->SubOption1b SubOption2a Use Lithium Aluminum Hydride (LiAlH₄) Option2->SubOption2a Result1a Improved reaction rate, potential for side reactions. SubOption1a->Result1a Result1b Enhanced selectivity for 1,2-addition, milder conditions. SubOption1b->Result1b Result2a High reactivity, likely complete reduction. Requires anhydrous conditions. SubOption2a->Result2a

Caption: Troubleshooting workflow for low-yield reduction.

Recommended Protocols:

  • Extended Reaction Time and/or Increased Temperature with NaBH₄:

    • Dissolve 2,2-dimethylcyclopentanone in a protic solvent like methanol or ethanol.

    • Add NaBH₄ (1.5-2.0 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring by TLC or GC-MS.

    • If the reaction is still slow, gently heat the mixture to 40-50 °C.

  • Switching to Lithium Aluminum Hydride (LiAlH₄):

    • Safety First: LiAlH₄ is a much more powerful and reactive reducing agent than NaBH₄.[4][5][6] It reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like diethyl ether or THF.[5]

    • Add a solution of 2,2-dimethylcyclopentanone in anhydrous diethyl ether dropwise to a stirred suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether at 0 °C.

    • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring its progress.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

Question 2: I used LiAlH₄ and obtained a complex mixture of products. What are the likely side reactions?

Answer:

While LiAlH₄ is effective for reducing sterically hindered ketones, its high reactivity can sometimes lead to side reactions, especially if the reaction conditions are not carefully controlled.[4][5][7]

Potential Side Reactions:

  • Over-reduction: Although less common for ketones, if any ester or carboxylic acid impurities are present in your starting material, they will be reduced to primary alcohols by LiAlH₄.[4][7]

  • Rearrangement Reactions: Under certain conditions, particularly with heating, acid- or base-catalyzed rearrangements of the initial product could occur.

  • Reactions with Solvent: If using THF as a solvent, prolonged reaction times at reflux can lead to ring-opening of the THF by LiAlH₄.

Troubleshooting and Prevention:

  • Purity of Starting Material: Ensure your 2,2-dimethylcyclopentanone is free from other reducible functional groups.

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of the ketone to the LiAlH₄ suspension to manage the exothermicity of the reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time once the starting material is consumed.

  • Careful Workup: The quenching procedure is critical. An improper workup can lead to the formation of aluminum salt emulsions that complicate product isolation.

Question 3: I am considering a Grignard reaction with 2,2-dimethylcyclopentanone to synthesize a tertiary alcohol. What challenges should I anticipate?

Answer:

The Grignard reaction on 2,2-dimethylcyclopentanone is even more challenging than hydride reduction due to the increased steric bulk of the Grignard reagent (an organometallic nucleophile) compared to a hydride.

Anticipated Challenges:

  • Steric Hindrance: The primary obstacle is the steric clash between the gem-dimethyl group of the ketone and the alkyl/aryl group of the Grignard reagent.[2] This can significantly slow down or even prevent the desired nucleophilic addition.[8][9]

  • Enolization: Grignard reagents are strong bases.[8] If the Grignard reagent is particularly bulky, it may act as a base and deprotonate the α-carbon on the other side of the carbonyl, leading to the formation of a magnesium enolate. This is a common side reaction with sterically hindered ketones.

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction), converting the ketone to the corresponding secondary alcohol (this compound).

Strategic Approaches:

  • Choice of Grignard Reagent: Use smaller Grignard reagents (e.g., methylmagnesium bromide) as they are less sterically demanding.

  • Use of Cerium(III) Chloride: The addition of anhydrous CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress enolization by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic (a modification of the Luche reduction principle).

  • Reaction Conditions: Use a solvent that effectively solvates the magnesium ion, such as THF. The reaction may require elevated temperatures and longer reaction times.

Reaction Scheme Visualization:

G cluster_main Grignard Reaction Pathways for 2,2-Dimethylcyclopentanone cluster_addition Desired Pathway: Nucleophilic Addition cluster_enolization Side Reaction 1: Enolization cluster_reduction Side Reaction 2: Reduction Ketone 2,2-Dimethylcyclopentanone Addition_Product Tertiary Alcohol (after workup) Ketone->Addition_Product Sterically unhindered R-group Enolate Magnesium Enolate Ketone->Enolate Bulky R-group (acts as base) Reduction_Product This compound (Secondary Alcohol) Ketone->Reduction_Product R-group with β-H (acts as hydride source) Grignard R-MgX

Caption: Possible outcomes of the Grignard reaction.

References

Technical Support Center: Purification of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2,2-Dimethylcyclopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Purity

Synthesizing this compound can be straightforward, but isolating the target molecule in high purity is often the most critical and challenging phase. Reaction byproducts, such as unreacted starting materials, isomeric alcohols, or rearrangement artifacts, can compromise downstream applications and analytical results. This guide provides a structured approach to identifying contaminants and selecting the optimal purification strategy.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My final product is contaminated with the starting ketone, 2,2-dimethylcyclopentanone, after a reduction reaction. How can I remove it?

Answer: This is a common issue arising from incomplete reduction. You have three primary methods at your disposal, each leveraging a different physicochemical property.

  • Fractional Distillation: This method is viable if the boiling points of the alcohol and ketone are sufficiently different (typically >25 °C).[1] this compound has a higher boiling point than its corresponding ketone due to intermolecular hydrogen bonding. This allows it to be separated as a later fraction. However, for compounds with very close boiling points, achieving high purity may require a highly efficient fractionating column.[2][3]

  • Flash Column Chromatography: This is often the most effective method. The separation relies on the significant difference in polarity between the alcohol and the ketone.[4] The hydroxyl group of this compound interacts strongly with the polar stationary phase (e.g., silica gel), resulting in a longer retention time. The less polar ketone will elute much faster.[5]

  • Chemical Separation (Bisulfite Extraction): For a non-chromatographic approach, you can selectively remove the ketone by forming a water-soluble adduct.[6] Unhindered ketones react with a saturated sodium bisulfite solution to form a charged adduct, which partitions into the aqueous phase during an extraction. The desired alcohol remains in the organic layer. The ketone can be regenerated from the aqueous layer by adding acid or base if needed.

Question: I suspect my product contains isomeric alcohol byproducts with similar boiling points. How can I separate them?

Answer: Separating diastereomers or constitutional isomers is a significant challenge because they often share very similar physical properties.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly using a chiral stationary phase for enantiomers or a high-resolution silica or reversed-phase column for diastereomers, is the gold standard for separating challenging isomers.

  • Derivatization Followed by Distillation/Chromatography: If distillation of the alcohol isomers is ineffective, you can convert the mixture into a set of corresponding esters (e.g., acetates, benzoates). These new derivatives may have more disparate boiling points or chromatographic retention times, allowing for their separation. Once the desired ester isomer is isolated, it can be saponified (hydrolyzed) back to the pure alcohol.

Question: My synthesis via a Tiffeneau-Demjanov rearrangement has produced non-polar byproducts like alkenes. What is the best purification strategy?

Answer: The Tiffeneau-Demjanov rearrangement can sometimes yield alkenes and un-expanded cycloalcohols as byproducts.[9][10] Fortunately, the polarity difference between your target secondary alcohol and these non-polar hydrocarbon byproducts is substantial.

  • Flash Column Chromatography: This is the most direct and efficient method. The non-polar alkene byproducts will have very little affinity for the silica gel and will elute quickly with a non-polar eluent (e.g., hexane). The desired alcohol will be strongly retained and can be eluted later by increasing the solvent polarity (e.g., by adding ethyl acetate).[11]

Question: After a Grignard synthesis, I have a complex mixture. What is a general purification workflow?

Answer: Grignard reactions can leave behind unreacted starting materials (ketones or esters), magnesium salts, and potentially side-products from reactions with moisture or CO2.[12][13] A robust, multi-step workflow is required.

  • Aqueous Workup (Quenching): First, carefully quench the reaction with a cold, dilute acid (like ammonium chloride or dilute HCl) to neutralize any remaining Grignard reagent and protonate the alkoxide product. This step also helps to dissolve the magnesium salts.

  • Liquid-Liquid Extraction: Extract the crude product into an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine to remove excess water.

  • Purification:

    • For tertiary alcohols from esters: If two of the R-groups are identical from the Grignard reagent, the primary byproduct is often the intermediate ketone.[14][15] Flash column chromatography is ideal for separating the highly polar tertiary alcohol from the less polar ketone.

    • Distillation: If the byproducts have significantly different boiling points from the desired tertiary alcohol, vacuum distillation can be an effective purification method.[16]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key physical properties to consider for purification? A: The most critical properties are boiling point and polarity. These dictate the suitability of distillation and chromatography, respectively.

Table 1: Physical Properties of Target Compound and Potential Byproducts
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity
This compound C₇H₁₄O114.19~160-162High (Alcohol)
2,2-DimethylcyclopentanoneC₇H₁₂O112.17~145-147Medium (Ketone)
MethylcyclopentaneC₆H₁₂84.1672Low (Alkane)
1-Methylcyclopent-1-eneC₆H₁₀82.1475-76Low (Alkene)

(Note: Boiling points are approximate and can vary with pressure.)

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended:

  • Gas Chromatography (GC): Excellent for determining the percentage of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even isomers, through distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the number of components in your mixture before and during column chromatography.

Q: Can I use simple distillation instead of fractional distillation? A: Simple distillation is only effective for separating liquids with very large differences in boiling points (typically >100 °C) or for separating a non-volatile solid from a liquid solvent.[17] For separating this compound from a byproduct like the corresponding ketone, where the boiling point difference is small, fractional distillation is required to achieve good separation.[1][18]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from less polar byproducts like ketones or alkenes.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude product mixture

  • Collection tubes, TLC plates, compressed air source

Procedure:

  • Eluent Selection: Determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system will show good separation between the product spot (more polar, lower Rf) and the impurity spots (less polar, higher Rf), with the product having an Rf value of ~0.3.

  • Column Packing (Slurry Method):

    • Add a small layer of sand to the bottom of the column.

    • In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to form a slurry.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack evenly.

    • Add a thin layer of sand on top of the packed silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble products, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately.

    • Monitor the separation by spotting collected fractions on TLC plates.

  • Fraction Analysis:

    • Once the impurities have eluted (as confirmed by TLC), increase the polarity of the eluent (e.g., switch to 4:1 Hexane:EtOAc) to elute the desired this compound.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Chemical Purification via Sodium Bisulfite Extraction

This protocol is specific for removing aldehyde or unhindered ketone impurities.

Materials:

  • Crude product mixture containing ketone impurity

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Diethyl ether (or other suitable organic solvent)

  • Separatory funnel

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of saturated sodium bisulfite solution. Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently. The ketone will react and its bisulfite adduct will move to the aqueous layer.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine (to remove dissolved water).

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the purified alcohol.

Part 4: Visualization of Workflows

A logical workflow is crucial for efficient purification. The diagrams below outline the decision-making process.

Purification_Workflow cluster_0 Analysis cluster_1 Purification Strategy Selection cluster_2 Final Product Start Crude Reaction Mixture Analyze Analyze Sample (TLC, GC, NMR) Start->Analyze Identify Identify Primary Byproduct(s) Analyze->Identify Decision Select Method Based on Properties Identify->Decision Distill Fractional Distillation Decision->Distill ΔBP > 25°C Chroma Column Chromatography Decision->Chroma Polarity Difference Chem Chemical Extraction / Wash Decision->Chem Reactive Impurity (e.g., Ketone) Verify Verify Purity (GC, NMR) Distill->Verify Chroma->Verify Chem->Verify Purified Purified this compound Verify->Purified

Caption: General workflow for purification of this compound.

Decision_Logic Byproduct Primary Byproduct Type? Ketone Unreacted Ketone Byproduct->Ketone Incomplete Reduction Isomer Isomeric Alcohol Byproduct->Isomer Rearrangement Alkene Non-polar (Alkene) Byproduct->Alkene Elimination Side-Rxn Method_Ketone 1. Chromatography 2. Distillation 3. Bisulfite Wash Ketone->Method_Ketone Method_Isomer 1. Prep-HPLC 2. Derivatize & Separate Isomer->Method_Isomer Method_Alkene Column Chromatography Alkene->Method_Alkene

Caption: Logic for selecting a purification method based on byproduct identity.

References

Technical Support Center: Reduction of 2,2-Dimethylcyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 2,2-dimethylcyclopentanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this sterically hindered ketone reduction. The inherent steric hindrance from the gem-dimethyl group adjacent to the carbonyl function necessitates careful consideration of reagents and reaction conditions to achieve high conversion and yield.

This document provides in-depth, experience-based solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide & FAQs

Scenario 1: Low or No Conversion of Starting Material

Question: I've run my reduction, but TLC and NMR analysis show that I have mostly recovered 2,2-dimethylcyclopentanone. What are the likely causes for this low conversion rate?

Answer: Low conversion is the most common issue in the reduction of sterically hindered ketones. The gem-dimethyl group effectively shields the electrophilic carbonyl carbon, slowing down the nucleophilic attack by the hydride reagent. Several factors could be at play:

  • Inactive Reducing Agent: Hydride reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture and can degrade over time. LiAlH₄ is particularly reactive and decomposes violently with water.

    • Solution: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. If you suspect the reagent is old, test its activity on a less hindered substrate (e.g., cyclohexanone) where the reaction is known to be rapid.

  • Insufficient Reagent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, this 4:1 stoichiometry is rarely effective in practice, especially with hindered substrates.[1] Incomplete reactions are common if an insufficient amount of the reducing agent is used.

    • Solution: Increase the molar equivalents of the hydride reagent. For a hindered ketone like 2,2-dimethylcyclopentanone, starting with 1.5 to 2.0 molar equivalents of NaBH₄ is a reasonable approach. Monitor the reaction by TLC until the starting material is consumed.

  • Inappropriate Solvent or Temperature: The reaction kinetics are highly dependent on the solvent and temperature.

    • With NaBH₄: This reagent is often used in protic solvents like methanol or ethanol.[2][3] If the reaction is sluggish at room temperature or 0 °C, gently heating the reaction mixture can increase the rate. However, be cautious, as heating can also lead to side reactions.

    • With LiAlH₄: This reduction must be carried out in anhydrous aprotic solvents like diethyl ether or THF.[4] These reactions are often run at 0 °C to control their exothermicity and then allowed to warm to room temperature. If conversion is low, extending the reaction time is preferable to increasing the temperature significantly.

  • Steric Hindrance Overwhelming Reagent Reactivity: Sodium borohydride is a milder reducing agent than lithium aluminum hydride.[5][6] The steric bulk of 2,2-dimethylcyclopentanone may render NaBH₄ too unreactive to achieve full conversion in a reasonable timeframe.

    • Solution: If optimizing conditions with NaBH₄ fails, switching to the more powerful reducing agent, LiAlH₄, is the logical next step.[4][7] LiAlH₄ is significantly more reactive and less sensitive to steric hindrance.[8]

Scenario 2: Complicated Workup and Product Isolation

Question: My reaction with LiAlH₄ seems to be complete, but the aqueous workup has formed a thick, gelatinous precipitate, making it impossible to extract my product. How can I resolve this?

Answer: This is a classic issue with LiAlH₄ reductions. The quenching process generates aluminum salts (aluminum hydroxides) that are often gelatinous and can trap the product, leading to low isolated yields and difficult extractions.[7][9]

  • The Fieser Workup: The most reliable solution is the "Fieser workup," a carefully controlled sequential addition of reagents to produce granular, easily filterable aluminum salts.[10][11][12]

    Protocol: For a reaction that used X grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add X mL of water. (Note: This is a highly exothermic step that evolves hydrogen gas. Add dropwise.)

    • Slowly add X mL of a 15% aqueous sodium hydroxide (NaOH) solution.

    • Add 3X mL of water.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. The precipitate should change from gelatinous to a white, free-flowing solid.

    • Add a drying agent like anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite, washing the solid thoroughly with your extraction solvent (e.g., diethyl ether, ethyl acetate). The product will be in the filtrate.

Question: After my NaBH₄ reduction and workup, I'm having trouble isolating the product. My yield is low, and I suspect some product is lost. What's happening?

Answer: With NaBH₄ reductions, the initial product is a tetraalkoxyborate complex.[13] This complex must be hydrolyzed during the workup to liberate the final alcohol product. Incomplete hydrolysis can lead to low yields.

  • Incomplete Hydrolysis of Borate Esters: The B-O bonds in the intermediate borate ester must be cleaved.[13][14] This is typically achieved by adding a mild acid.

    • Solution: Ensure the workup is sufficiently acidic to hydrolyze the borate complex. A common procedure is to quench the reaction with water, remove the alcoholic solvent under reduced pressure, and then add a mild acid like 1M HCl or saturated aqueous ammonium chloride (NH₄Cl) before extracting the product.[14] The mixture should be stirred for a period to ensure complete hydrolysis.

  • Product Solubility: The product, 2,2-dimethylcyclopentanol, is a relatively small alcohol and may have some solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Perform multiple extractions (at least 3-4) with your organic solvent. After combining the organic layers, washing with brine (saturated NaCl solution) can help to "salt out" the dissolved alcohol, driving it into the organic phase and reducing its solubility in the remaining water.

Comparative Data and Protocols

Table 1: Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selective.[5] Reduces aldehydes and ketones.[15]Very strong, less selective.[4][7] Reduces ketones, esters, carboxylic acids, amides, etc.[4]
Solvent Protic (Methanol, Ethanol) or Aprotic.[2][3]Anhydrous Aprotic (Diethyl ether, THF) ONLY.[4]
Safety Relatively safe to handle. Reacts with water but not violently.[7]Pyrophoric. Reacts VIOLENTLY with water and protic solvents.[7] Must be handled under an inert atmosphere.
Workup Relatively simple acid or water quench to hydrolyze borate esters.[13][14]Requires careful quenching (e.g., Fieser workup) to manage aluminum salts.[10][11]
Suitability for Topic May be too weak, leading to low conversion due to steric hindrance.Highly effective due to its greater reactivity. The preferred reagent if NaBH₄ fails.
Experimental Protocol: Reduction of 2,2-dimethylcyclopentanone with LiAlH₄

Safety Note: This procedure must be conducted in a fume hood. LiAlH₄ is a highly reactive, water-sensitive reagent. All glassware must be oven- or flame-dried before use.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous diethyl ether (20 mL).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Cautiously add Lithium Aluminum Hydride (1.5 eq) to the ether in portions.

  • Substrate Addition: Dissolve 2,2-dimethylcyclopentanone (1.0 eq) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting ketone spot has disappeared.

  • Workup: Once complete, cool the reaction back to 0 °C and perform a Fieser workup as described in Scenario 2 .

  • Isolation: After filtering the aluminum salts, transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2,2-dimethylcyclopentanol.

  • Purification: The crude product can be purified by column chromatography or distillation if necessary.

Visual Guides

Reaction Scheme & Mechanism

cluster_0 Overall Reaction cluster_1 Simplified Hydride Attack Mechanism ketone 2,2-Dimethylcyclopentanone arrow1 + [H] ketone->arrow1 product 2,2-Dimethylcyclopentanol arrow1->product start Ketone (C=O) intermediate Alkoxide Intermediate start->intermediate hydride H⁻ (from LiAlH₄) hydride->start Nucleophilic Attack final Alcohol Product intermediate->final proton H⁺ (from workup) proton->intermediate Protonation

Caption: General scheme and simplified mechanism for ketone reduction.

Troubleshooting Workflow

G start Reaction Complete? (Check by TLC) low_conversion No: Low Conversion start->low_conversion workup_issue Yes: Proceed to Workup start->workup_issue reagent_check Is Hydride Reagent Old? low_conversion->reagent_check Potential Cause stoich_check Are Equivalents Sufficient? (<1.5 eq) low_conversion->stoich_check Potential Cause reagent_strength Is NaBH₄ too weak? low_conversion->reagent_strength Potential Cause reagent_used Which Reagent? workup_issue->reagent_used reagent_sol Use Fresh Reagent reagent_check->reagent_sol Solution stoich_sol Increase Equivalents (1.5 - 2.0 eq) stoich_check->stoich_sol Solution strength_sol Switch to LiAlH₄ reagent_strength->strength_sol Solution nabh4_workup NaBH₄ Workup Issue: Incomplete Hydrolysis? reagent_used->nabh4_workup NaBH₄ lialh4_workup LiAlH₄ Workup Issue: Gelatinous Precipitate? reagent_used->lialh4_workup LiAlH₄ nabh4_sol Ensure Acidic Quench (e.g., NH₄Cl) nabh4_workup->nabh4_sol Solution lialh4_sol Use Fieser Workup lialh4_workup->lialh4_sol Solution

Caption: Decision tree for troubleshooting common reduction issues.

References

Technical Support Center: Diastereoselective Control with 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing 2,2-dimethylcyclopentan-1-ol as a chiral auxiliary to enhance diastereoselectivity. This guide is designed for researchers, chemists, and drug development professionals seeking to control stereochemical outcomes in their synthetic pathways. While established chiral auxiliaries are widely documented, this guide explores the potential of the sterically demanding this compound scaffold, offering troubleshooting advice and protocols based on well-established principles of asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?

A1: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1][2] Its inherent chirality creates a sterically and electronically biased environment, forcing subsequent reactions to occur from one face of the substrate over the other. This process converts a difficult-to-control enantioselective reaction into a more manageable diastereoselective one. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1]

Q2: What is the proposed advantage of using a sterically hindered auxiliary like this compound?

A2: The primary advantage of a bulky auxiliary like this compound lies in its potential for superior facial shielding. The gem-dimethyl group adjacent to the hydroxyl attachment point creates a rigid and sterically demanding environment. This conformation can effectively block one face of the reactive intermediate (e.g., an enolate), leading to a highly selective approach from the incoming electrophile. This is analogous to the principle behind other successful auxiliaries like trans-2-phenyl-1-cyclohexanol, where a bulky group directs the reaction pathway.[1][2]

Q3: How is the this compound auxiliary typically attached to a substrate?

A3: The auxiliary is covalently bonded to the substrate, most commonly through an ester or ether linkage. For controlling reactions of carboxylic acid derivatives, the substrate (e.g., a propanoic acid derivative) would be coupled with the chiral alcohol via standard esterification methods (e.g., using DCC/DMAP or converting the acid to an acid chloride followed by reaction with the alcohol).

Q4: What types of reactions are most suitable for control with this type of auxiliary?

A4: Based on principles from similar systems, this auxiliary is best suited for reactions that proceed through a planar enolate or enol-ether intermediate where facial bias can be maximized. Prime candidates include:

  • Asymmetric Alkylation: Deprotonation of an ester derivative to form a chiral enolate, followed by alkylation.[3]

  • Asymmetric Aldol Reactions: Formation of a boron or titanium enolate for diastereoselective addition to aldehydes.[4]

  • Asymmetric Michael Additions: Conjugate addition of the chiral enolate to α,β-unsaturated systems.

Q5: How is the auxiliary removed after the reaction?

A5: Cleavage of the auxiliary should be performed under conditions that do not racemize the newly created stereocenter. For an ester linkage, saponification using a base like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) in a THF/water mixture is a standard and effective method.[4] This yields the chiral carboxylic acid and recovers the this compound auxiliary.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Diastereoselectivity (Poor d.e. or d.r.)

You've successfully run your reaction, but the ratio of desired to undesired diastereomers is low.

Q: My alkylation reaction is giving a nearly 1:1 mixture of diastereomers. What is the first parameter I should investigate?

A: The first and most critical parameters to investigate are temperature and the choice of Lewis acid/base. The energy difference between the two diastereomeric transition states is often small, and lowering the temperature can significantly amplify this difference, favoring the formation of the thermodynamically more stable transition state.[5]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity (d.e. < 90%) temp Optimize Temperature start->temp solvent Screen Solvents temp->solvent No Improvement success Diastereoselectivity Improved (d.e. > 90%) temp->success Success! lewis Vary Lewis Acid / Base solvent->lewis No Improvement solvent->success Success! substrate Re-evaluate Substrate-Auxiliary Compatibility lewis->substrate No Improvement lewis->success Success!

Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.

Detailed Solutions for Low Diastereoselectivity:

  • Cause A: Suboptimal Temperature: The reaction is being run at too high a temperature (e.g., room temperature), where thermal energy overcomes the subtle energy differences between transition states.

    • Solution: Perform a temperature screen. Set up parallel reactions at 0 °C, -20 °C, -40 °C, and -78 °C. Analyze the diastereomeric ratio at each temperature to find the optimal condition. While lower temperatures often improve selectivity, they can drastically reduce the reaction rate.[5]

  • Cause B: Incorrect Solvent Choice: The solvent can influence the chelation and conformation of the metal-enolate intermediate. A coordinating solvent (like THF) may compete with the auxiliary's carbonyl for Lewis acid binding, leading to a less organized transition state.

    • Solution: Screen a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), toluene, THF, and diethyl ether.[5][6]

  • Cause C: Ineffective Chelation or Enolate Geometry: In aldol reactions, the Lewis acid (e.g., TiCl₄, Bu₂BOTf) is crucial for forming a rigid, six-membered Zimmerman-Traxler transition state. An incorrect Lewis acid or base (for enolate formation) can lead to a poorly defined transition state or a mixture of E/Z enolates, eroding selectivity.

    • Solution:

      • For enolate formation in alkylations, switch from a lithium base (e.g., LDA) to a sodium or potassium base (e.g., NaHMDS, KHMDS) to see how the counter-ion affects aggregation and selectivity.

      • For aldol reactions, screen different Lewis acids. Bu₂BOTf often favors the syn aldol product, while TiCl₄ can favor the anti product, depending on the substrate and auxiliary.

Issue 2: Low Reaction Yield or Incomplete Conversion

The reaction shows high diastereoselectivity, but the yield is unacceptably low, or starting material remains even after extended reaction times.

Q: My reaction has stalled at ~30% conversion after 24 hours at -78 °C. How can I drive it to completion without sacrificing selectivity?

A: This is a classic trade-off between rate and selectivity. The steric bulk of the 2,2-dimethylcyclopentyl group, while good for selectivity, can significantly slow down the reaction rate.

  • Cause A: Steric Hindrance: The auxiliary and/or substrate are too bulky, preventing the reagents from approaching the reactive center efficiently.

    • Solution 1 (Temperature): After the initial addition of reagents at low temperature (e.g., -78 °C) to lock in the selective transition state, allow the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) and hold it there. Monitor by TLC or LC-MS to find a balance.

    • Solution 2 (Stoichiometry): Increase the equivalents of the limiting reagent (e.g., the electrophile in an alkylation). Use 1.5 to 2.0 equivalents to increase the reaction rate, but be mindful that this can lead to side reactions if the reagent is unstable.[6]

  • Cause B: Poor Reagent Quality or Catalyst Inactivity: The base (e.g., LDA) may have degraded, or the Lewis acid may be inactive due to moisture.

    • Solution: Ensure all solvents and reagents are rigorously dried and that reactions are run under a strictly inert atmosphere (Argon or Nitrogen).[5] Use freshly titrated or prepared reagents whenever possible.

Proposed Mechanism of Stereochemical Control

Caption: Proposed model for how the bulky auxiliary shields one face of the enolate. (Note: A chemical drawing would replace the placeholder image in a full implementation.)

Representative Experimental Protocol: Asymmetric Alkylation

This protocol provides a general methodology for the diastereoselective alkylation of a propionate derivative using this compound as the chiral auxiliary.

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of (1R)-2,2-dimethylcyclopentan-1-ol (1.0 eq) and DMAP (0.1 eq) in dry DCM (0.2 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the alcohol.

  • Quench with saturated NaHCO₃ solution, separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the chiral ester.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral ester (1.0 eq) in dry THF (0.1 M) at -78 °C under Argon, add freshly prepared LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 6 hours. Monitor progress by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution. Extract with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified alkylated ester (1.0 eq) in a 3:1 mixture of THF:H₂O (0.1 M).

  • Cool the solution to 0 °C and add aqueous LiOH (2.0 M, 3.0 eq).

  • Stir at 0 °C for 3 hours, then at room temperature for 5 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate to obtain the chiral acid product.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Data Summary: Optimizing Reaction Conditions

The following table illustrates a hypothetical optimization study for an alkylation reaction, demonstrating the impact of key variables on yield and diastereoselectivity.

EntryBase (eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDA (1.1)THF-78 → 258575:25
2LDA (1.1)THF-784092:8
3LHMDS (1.1)THF-784594:6
4KHMDS (1.1)Toluene-785297:3
5KHMDS (1.1)Toluene-78 → -407895:5

This data is representative and serves as an example for an optimization workflow.

References

Technical Support Center: Catalyst Removal from 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,2-Dimethylcyclopentan-1-ol. This document provides troubleshooting advice and answers to frequently asked questions concerning the removal of residual catalysts post-synthesis. Achieving high purity is critical, particularly in drug development and fine chemical applications, where even trace amounts of catalytic residue can interfere with subsequent reactions or compromise the final product's safety and efficacy.

This guide is structured to help you diagnose and resolve common purification challenges based on the type of catalyst employed during the synthesis.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems encountered during the workup and purification of this compound.

Issue 1: Product is Discolored (Gray/Black Particulates) and Fails Trace Metal Analysis

Probable Cause: Incomplete removal of a heterogeneous metal catalyst (e.g., Pd/C, PtO₂, Raney Ni, Co-Ni) used in a hydrogenation step. While most of the catalyst is removed by initial filtration, fine particles or leached metal ions may remain suspended or dissolved in the product.

Solution: Two-Stage Filtration and Adsorption Protocol

  • Primary Filtration (Bulk Removal):

    • Rationale: The first step is to remove the bulk of the solid catalyst. Using a filter aid prevents the fine catalyst particles from clogging the filter paper.

    • Protocol:

      • Prepare a small plug of Celite® or diatomaceous earth in a fritted glass funnel.

      • Wet the Celite® pad with the reaction solvent.

      • Carefully decant the reaction mixture onto the pad. For pyrophoric catalysts like Raney Ni, ensure the pad is kept wet with solvent at all times to prevent ignition upon contact with air.

      • Wash the filter cake with a small amount of fresh, cold solvent to ensure complete product recovery.

  • Secondary Treatment (Removal of Fines and Leached Metals):

    • Rationale: Fine particulates and soluble metal species will pass through standard filtration. An adsorbent with a high surface area is required to trap these residual impurities.

    • Protocol:

      • Transfer the filtrate to a clean flask.

      • Add activated carbon (typically 1-5% w/w relative to the product) to the solution.

      • Stir the mixture at room temperature for 1-2 hours.

      • Remove the activated carbon via a second filtration step through a fresh Celite® pad. The resulting solution should be colorless.

Causality Explained: Heterogeneous catalysts, while designed to be easily separable, can degrade, leading to the formation of fine particles that remain in suspension.[1] Additionally, some metal can leach into the reaction medium. Activated carbon possesses a highly porous structure that effectively adsorbs these metal residues.[2]

Table 1: Comparison of Adsorbents for Metal Catalyst Removal

AdsorbentTarget CatalystProsCons
Activated Carbon Pd, Pt, Ru, Ni, CoHigh efficiency, low cost, readily available.Can sometimes adsorb the product, requiring optimization.
Silica Gel Polar metal complexesGood for removing polar impurities.Less effective for non-polar metallic species.
Alumina Various metalsEffective for specific metal oxides.Can be acidic or basic, potentially causing side reactions.
Issue 2: Product Solution is Acidic (Low pH); Unwanted Dehydration Occurs During Distillation

Probable Cause: Residual homogeneous acid catalyst (e.g., H₂SO₄, p-TsOH) from a synthesis step like an acid-catalyzed ring expansion of an isopropenylcyclobutanol precursor.[3][4]

Solution: Neutralizing Aqueous Workup

  • Rationale: An acid catalyst must be neutralized to a salt, which can then be removed via an aqueous wash. A weak base is used to prevent any base-catalyzed side reactions with the alcohol product.

  • Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release CO₂ gas produced during neutralization.

    • Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water and aid in layer separation.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Self-Validation: After the bicarbonate wash, the pH of the aqueous layer should be between 7 and 8. The final organic solution should be clear and free of any aqueous haze before concentration.

Issue 3: Formation of Gels or Intractable Emulsions During Aqueous Workup

Probable Cause: Presence of boron salts resulting from the reduction of a 2,2-dimethylcyclopentanone precursor using sodium borohydride (NaBH₄).[6] Borate esters formed as intermediates can hydrolyze to form boric acid and related salts, which can lead to emulsions.

Solution: Acidic Quench and Extraction

  • Rationale: A controlled acidic quench protonates the borate salts, increasing their solubility in the aqueous phase and preventing the formation of problematic gels.

  • Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaBH₄ and hydrolyze the borate complexes.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Experimental Workflow Diagrams

G cluster_0 Workflow: Heterogeneous Catalyst Removal A Reaction Mixture (Product + Catalyst) B Filter through Celite® Pad A->B C Filtrate (Product + Soluble Metals) B->C D Treat with Activated Carbon C->D E Filter through Celite® Pad D->E F Purified Product Solution E->F

Caption: Workflow for removing solid metal catalysts.

G cluster_1 Workflow: Homogeneous Acid/Boron Salt Removal P Crude Reaction Mixture Q Quench/Neutralize (e.g., NaHCO₃ or NH₄Cl) P->Q R Liquid-Liquid Extraction with Organic Solvent Q->R S Separate Organic Layer R->S T Wash with Brine S->T U Dry over Na₂SO₄ T->U V Filter & Concentrate U->V W Purified Product V->W Decision Tree start What type of catalyst was used? hetero Heterogeneous (Solid, e.g., Pd/C, Ni) start->hetero Insoluble homo Homogeneous (Soluble, e.g., H₂SO₄, NaBH₄ byproducts) start->homo Soluble filter Primary Method: Filtration through Celite® hetero->filter workup Method: Aqueous Workup homo->workup adsorb Secondary Method: Adsorption (Activated Carbon) filter->adsorb If discoloration persists or trace metals are high neutralize If Acidic: Neutralize with NaHCO₃ wash workup->neutralize quench If Boron-based: Quench with NH₄Cl wash workup->quench

References

Technical Support Center: Stereoselective Synthesis of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2,2-dimethylcyclopentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established scientific principles and field-proven insights.

The synthesis of a specific stereoisomer of this compound is a significant challenge primarily due to the steric hindrance imposed by the gem-dimethyl group at the C2 position. This structural feature profoundly influences the approach of reagents to the carbonyl group of the precursor, 2,2-dimethylcyclopentanone, making precise stereocontrol a non-trivial task. This guide will help you overcome these hurdles to achieve high diastereoselectivity and enantioselectivity in your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, explaining the underlying causes and offering actionable solutions.

Question 1: My reduction of 2,2-dimethylcyclopentanone is resulting in a poor diastereomeric ratio (dr) of cis- to trans-2,2-dimethylcyclopentan-1-ol. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of 2,2-dimethylcyclopentanone is a classic challenge of steric approach control. The gem-dimethyl group at the C2 position creates a sterically hindered environment, influencing the trajectory of the incoming hydride nucleophile. The choice of reducing agent is paramount in dictating the stereochemical outcome.

  • Underlying Cause: The facial selectivity of the carbonyl reduction is determined by the relative steric hindrance on the two faces of the cyclopentanone ring. Attack from the less hindered face is generally favored.

  • Troubleshooting Strategies:

    • Select a Bulky Reducing Agent for trans-Isomer: To favor the formation of the trans-isomer, where the hydroxyl group and the gem-dimethyl groups are on opposite faces of the ring, a sterically demanding reducing agent is recommended. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride®) will preferentially attack from the less hindered face, leading to the trans alcohol.

    • Use a Less Hindered Reducing Agent for cis-Isomer: Conversely, to obtain the cis-isomer, a smaller, less sterically hindered reducing agent like Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) can be employed.[1] These reagents are less sensitive to the steric environment and may provide a higher proportion of the cis product, although often with lower selectivity.

    • Optimize Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity. Conducting the reduction at temperatures such as -78 °C can amplify the energetic differences between the transition states leading to the two diastereomers, thereby favoring the formation of the thermodynamically more stable product.

Question 2: I am struggling to achieve high enantiomeric excess (ee) in my synthesis. What are the most effective methods for enantioselective reduction?

Answer: Low enantioselectivity is a common issue when a prochiral ketone is reduced without a chiral influence. To generate a single enantiomer of this compound, a chiral catalyst or reagent is necessary to differentiate between the two enantiotopic faces of the carbonyl group.

  • Underlying Cause: In the absence of a chiral environment, the activation energies for the formation of the (R) and (S) enantiomers are identical, leading to a racemic mixture.

  • Troubleshooting Strategies:

    • Corey-Bakshi-Shibata (CBS) Catalyzed Reduction: The use of an oxazaborolidine catalyst, commonly known as the CBS catalyst, is a highly reliable method for the asymmetric reduction of ketones.[2] This catalyst complexes with a borane source (e.g., BH₃·SMe₂ or catecholborane) to create a chiral environment that directs the hydride delivery to one face of the ketone.

      • Pro-Tip: The reproducibility of CBS reductions can be affected by the age and quality of the catalyst. Using an in-situ generated catalyst from chiral lactam alcohols and borane can provide more consistent results.[2]

    • Asymmetric Hydrogenation with Chiral Metal Catalysts: Transition metal catalysts complexed with chiral ligands are powerful tools for asymmetric hydrogenation.[3][4] Iridium or Rhodium complexes with chiral phosphine ligands, such as those from the JosiPhos or SpiroPAP families, have shown excellent performance in the reduction of substituted ketones, delivering high yields and stereoselectivities.[3][4]

    • Biocatalysis with Ketoreductases (KREDs): Enzymes, particularly ketoreductases, offer an environmentally friendly and highly selective alternative.[5][6][7] These enzymes can reduce a wide range of ketones with predictable stereochemistry, often yielding enantiomerically pure alcohols (>99% ee).[5]

      • Implementation: A screening of commercially available KRED kits with your 2,2-dimethylcyclopentanone substrate is often the most efficient way to identify a suitable enzyme for your desired transformation.

Question 3: My reaction yield is low, or the reaction does not go to completion. What factors could be responsible?

Answer: Low yields in the synthesis of this compound can often be traced back to the steric hindrance of the substrate or suboptimal reaction conditions.

  • Underlying Cause: The gem-dimethyl group can significantly slow down the reaction rate by impeding the approach of the reducing agent.[8][9] Additionally, side reactions or catalyst deactivation can contribute to lower yields.

  • Troubleshooting Strategies:

    • Increase Catalyst Loading or Reagent Equivalents: For sterically hindered substrates, a higher catalyst loading or an increased number of equivalents of the reducing agent may be necessary to drive the reaction to completion.

    • Elevate the Reaction Temperature: While lower temperatures are beneficial for selectivity, if the reaction is sluggish, a moderate increase in temperature may be required to overcome the activation energy barrier. This must be balanced against the potential loss of stereoselectivity.

    • Ensure Anhydrous Conditions: Metal hydride reducing agents and many catalysts are sensitive to moisture. Ensure all glassware is flame-dried and that anhydrous solvents are used to prevent quenching of the reagents.

    • Consider Alternative Synthetic Routes: If direct reduction proves inefficient, consider multi-step routes. For example, an asymmetric conjugate addition to a cyclopentenone precursor could establish the chirality before the introduction of the gem-dimethyl group.[10][11]

Frequently Asked Questions (FAQs)

Q: What is the significance of the gem-dimethyl group in this molecule?

A: The gem-dimethyl group has a profound impact on the reactivity and conformation of the cyclopentane ring, an effect known as the Thorpe-Ingold or gem-dimethyl effect.[8][9] This effect can accelerate intramolecular reactions by altering the bond angles within the ring, bringing reactive groups closer together.[12] In the context of the synthesis of this compound, this group primarily presents a steric challenge that must be carefully managed to achieve stereoselectivity.[13][14]

Q: What is the typical starting material for this synthesis?

A: The most common precursor is 2,2-dimethylcyclopentanone.[15][16] This prochiral ketone is then reduced to the target alcohol. The regioselective synthesis of 2,2-dimethylcyclopentanone itself can be achieved via its enolate precursor.[15]

Q: Which analytical techniques are most suitable for determining the stereochemical purity of the product?

A: To accurately determine the diastereomeric ratio and enantiomeric excess, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers due to their different chemical environments.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold-standard methods for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

Q: Are there established biocatalytic approaches for this synthesis?

A: Yes, biocatalysis is a highly effective method. The use of whole-cell biocatalysts (like baker's yeast) or isolated ketoreductase enzymes can provide excellent enantioselectivity in the reduction of 2,2-dimethylcyclopentanone.[5][6][7] These methods are advantageous due to their high selectivity and mild, environmentally friendly reaction conditions.[17]

Visualizations and Data

Decision Workflow for Synthesis Strategy

The following diagram outlines a decision-making process for selecting a suitable synthetic route based on the desired stereochemical outcome.

G start Desired Product: Stereoisomer of This compound diastereoselectivity Is high diastereoselectivity the primary goal? start->diastereoselectivity enantioselectivity Is high enantioselectivity required? diastereoselectivity->enantioselectivity No trans_isomer Target: trans-isomer diastereoselectivity->trans_isomer Yes cis_isomer Target: cis-isomer diastereoselectivity->cis_isomer Yes (less common) small_reductant Use Small Reductant (e.g., NaBH₄) enantioselectivity->small_reductant No (racemic mixture) chiral_method Choose Chiral Method enantioselectivity->chiral_method Yes bulky_reductant Use Bulky Reductant (e.g., L-Selectride®) at low temperature trans_isomer->bulky_reductant cis_isomer->small_reductant cbs CBS Reduction chiral_method->cbs hydrogenation Asymmetric Hydrogenation chiral_method->hydrogenation biocatalysis Biocatalysis (KRED) chiral_method->biocatalysis

Caption: Decision workflow for selecting a synthetic strategy.

Steric Hindrance by the Gem-Dimethyl Group

This diagram illustrates how the gem-dimethyl group sterically shields one face of the cyclopentanone ring, directing the attack of a bulky nucleophile.

G cluster_0 Attack on 2,2-Dimethylcyclopentanone Ketone O || C C2 C(CH₃)₂ Ring --CH₂-CH₂-CH₂-- label_steric Steric Shielding BulkyNu Bulky Nucleophile (e.g., L-Selectride®) BulkyNu->Ketone Less Hindered Path (favored) -> trans-product SmallNu Small Nucleophile (e.g., NaBH₄) SmallNu->Ketone Can attack from either face

Caption: Steric influence of the gem-dimethyl group on nucleophilic attack.

Comparative Data on Reduction Methods

The table below summarizes various approaches for the reduction of substituted cyclopentanones, providing a comparative overview of their effectiveness.

MethodCatalyst/ReagentKey ConditionsStereoselectivity OutcomeReference
Asymmetric Hydrogenation Iridium-SpiroPAP ComplexH₂, CH₂Cl₂, 30 °C, 24hUp to >20:1 dr and 99% ee for related systems[3]
CBS Reduction Oxazaborolidine (CBS) catalyst with BH₃THF, room temperature or lowerGood to excellent ee (e.g., 85-98% ee for various ketones)[2]
Biocatalysis F420-dependent alcohol dehydrogenase (ADF)Isopropanol as cosubstrateExcellent enantiopurity (>99% ee) for the (S)-alcohol[5]
Diastereoselective Reduction Sodium Borohydride (NaBH₄)Ethanol, 20 °C, 3hGenerally low diastereoselectivity[1]

Experimental Protocols

Protocol 1: Enantioselective Reduction of 2,2-Dimethylcyclopentanone using a CBS Catalyst

This protocol is a representative procedure for achieving a high enantiomeric excess of one stereoisomer of this compound.[2][18]

  • Catalyst Preparation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 2.0 mL, 2.0 mmol, 0.1 equiv).

    • Dilute with 20 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reductant:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (10.0 M, 1.5 mL, 15.0 mmol, 0.75 equiv) dropwise over 5 minutes.

    • Stir the resulting mixture for 10 minutes at 0 °C.

  • Substrate Addition:

    • Cool the reaction mixture to -30 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve 2,2-dimethylcyclopentanone (2.24 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF.

    • Add the ketone solution dropwise to the catalyst mixture over 30 minutes using a syringe pump to maintain the low temperature.

  • Reaction Monitoring:

    • Stir the reaction at -30 °C for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching and Workup:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at -30 °C.

    • Allow the mixture to warm to room temperature.

    • Add 20 mL of 1 M HCl (aq) and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

    • Analyze the product for diastereomeric ratio and enantiomeric excess using NMR and chiral HPLC/GC.

References

Minimizing impurities in the large-scale production of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,2-Dimethylcyclopentan-1-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges in minimizing impurities during production. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Section 1: Understanding the Synthesis and Potential Impurities

The most common and scalable synthetic route to this compound is the reduction of the corresponding ketone, 2,2-Dimethylcyclopentanone. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). While seemingly straightforward, this process can present challenges, particularly concerning reaction completeness and the generation of impurities.

Primary Impurity of Concern:
  • Unreacted 2,2-Dimethylcyclopentanone: Due to the steric hindrance around the carbonyl group from the two methyl groups, the reduction may not proceed to completion, leaving residual ketone in the final product.

Potential Byproducts:

While less common with NaBH₄, stronger reducing agents or different synthetic routes (e.g., Grignard reactions) could introduce other impurities. For the purpose of this guide, we will focus on the most prevalent issue: the presence of the starting ketone.

Section 2: Troubleshooting Guide - A Causal Approach

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Issue 1: My final product shows a significant amount of unreacted 2,2-Dimethylcyclopentanone after the reduction reaction. What went wrong?

This is the most common issue in the synthesis of this compound. The root cause often lies in suboptimal reaction conditions that fail to drive the reduction to completion.

  • Insufficient Reducing Agent: The stoichiometry of the reaction requires one mole of NaBH₄ to reduce four moles of ketone. However, in practice, a molar excess of the reducing agent is often necessary to ensure complete conversion, especially with sterically hindered ketones.

  • Low Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating may be required to overcome the activation energy barrier for the reduction of the hindered ketone.

  • Inadequate Reaction Time: The reaction may require a longer duration to go to completion than for less hindered ketones. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like ethanol or methanol are commonly used and can participate in the reaction mechanism.[1]

Solution Workflow:

  • Optimize Stoichiometry: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 1.5 to 2.0 equivalents) and monitor the impact on ketone consumption.

  • Adjust Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.

  • Extend Reaction Time: Monitor the reaction at regular intervals until no more starting material is observed by TLC or GC.

  • Solvent System: Ensure the use of an appropriate alcohol solvent like ethanol or methanol.

Issue 2: I've optimized the reaction, but I still have a small amount of residual ketone. How can I effectively remove it on a large scale?

Post-reaction purification is critical for achieving high-purity this compound. Several methods can be employed, each with its advantages and disadvantages.

  • Fractional Distillation: This is a common method for separating liquids with different boiling points. This compound has a higher boiling point than 2,2-Dimethylcyclopentanone, which should allow for their separation. However, if the boiling points are very close, this method may not be efficient.

  • Chromatographic Purification: Column chromatography is a highly effective method for separating compounds with different polarities. The alcohol product is more polar than the ketone and will adhere more strongly to a polar stationary phase like silica gel.

  • Adsorbent Treatment: For removing trace amounts of impurities, passing the crude product through a bed of adsorbent material can be effective. Materials like activated alumina or zeolites have been used for purifying tertiary alcohols.[2]

Recommended Purification Protocol:

For large-scale production, a combination of methods is often the most practical approach.

  • Initial Distillation: Perform a fractional distillation to remove the bulk of the unreacted ketone.

  • Adsorbent Polishing: Pass the distilled product through a column packed with activated alumina to remove any remaining trace ketone.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the reduction reaction?

A1: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate alongside the starting ketone. The alcohol product will have a lower Rf value (it will travel a shorter distance up the plate) than the less polar ketone.

  • GC: This method provides a more quantitative analysis of the reaction mixture, showing the relative peak areas of the starting material and the product.

Q2: Are there any safety concerns when working with sodium borohydride?

A2: Yes. Sodium borohydride reacts with acidic solutions and water to produce flammable hydrogen gas.[3] It is also a skin and eye irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

A3: While LiAlH₄ is a more powerful reducing agent and would likely reduce the ketone more readily, it is also much more reactive and dangerous to handle on a large scale.[4] It reacts violently with water and protic solvents. For large-scale production, the milder and safer NaBH₄ is generally preferred.

Q4: What are the expected boiling points of 2,2-Dimethylcyclopentanone and this compound?

Q5: Are there any analytical methods to quantify the amount of residual ketone in my final product?

A5: Yes, several methods are available:

  • Gas Chromatography (GC): This is a highly accurate method for quantifying the purity of the final product and the percentage of any residual ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect and quantify the ketone impurity by integrating the characteristic peaks of both the alcohol and the ketone.

  • Polarography: This electrochemical method can be used for the sensitive determination of carbonyl impurities in alcohols.[5][6]

Section 4: Experimental Protocols and Visualizations

Protocol 1: Large-Scale Reduction of 2,2-Dimethylcyclopentanone with NaBH₄
  • Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,2-Dimethylcyclopentanone and ethanol.

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Reducing Agent Addition: Slowly add a solution of sodium borohydride in ethanol via the addition funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or GC.

  • Quenching: Slowly and carefully add water to the reaction mixture to quench any unreacted NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fractions that distill over at the boiling point of this compound. The initial fractions will be enriched in the lower-boiling 2,2-Dimethylcyclopentanone.

Visualization of the Synthetic Pathway

Synthesis_Pathway Ketone 2,2-Dimethylcyclopentanone Reagent NaBH4, Ethanol Ketone->Reagent Alcohol This compound Workup Aqueous Workup Alcohol->Workup Reagent->Alcohol Reduction Workup->Alcohol Protonation

Caption: Synthesis of this compound via ketone reduction.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Ketone Impurity Detected CheckReaction Review Reaction Conditions Start->CheckReaction Stoichiometry Insufficient NaBH4? CheckReaction->Stoichiometry Temperature Reaction Temp Too Low? CheckReaction->Temperature Time Reaction Time Too Short? CheckReaction->Time OptimizeReaction Optimize Reaction Protocol Stoichiometry->OptimizeReaction Temperature->OptimizeReaction Time->OptimizeReaction Purification Implement Purification Strategy OptimizeReaction->Purification Distillation Fractional Distillation Purification->Distillation Chromatography Column Chromatography / Adsorbent Treatment Purification->Chromatography PureProduct High-Purity Product Distillation->PureProduct Chromatography->PureProduct

Caption: Logic flow for troubleshooting ketone impurities.

Section 5: Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,2-DimethylcyclopentanoneC₇H₁₂O112.17143-145
This compoundC₇H₁₄O114.19>145 (Expected)

References

Validation & Comparative

Comparative analysis of 2,2-Dimethylcyclopentan-1-ol and other chiral alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: A Senior Application Scientist’s Perspective on 2,2-Dimethylcyclopentan-1-ol and Established Alternatives

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making asymmetric synthesis a cornerstone of the field. Chiral alcohols are pivotal tools in this endeavor, serving as versatile chiral auxiliaries, ligands for metal catalysts, or as enantiomerically pure building blocks.

This guide provides a comparative analysis of several key chiral alcohols, offering a field-proven perspective for researchers, scientists, and drug development professionals. We will begin by examining the structural and synthetic aspects of this compound, a simple yet illustrative chiral synthon. We will then benchmark its potential against a curated selection of widely-used and highly effective chiral alcohols: (-)-Menthol, its potent derivative (-)-8-Phenylmenthol, and the rigid bicyclic alcohol, (-)-Borneol. Our analysis will focus on the causality behind their stereodirecting influence, supported by quantitative experimental data, detailed protocols, and mechanistic diagrams to empower you to make informed decisions in your synthetic strategy.

The Principle of Chiral Auxiliaries: A Workflow Perspective

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate. Its purpose is to direct a subsequent chemical transformation, forcing the creation of a new stereocenter in a predictable and highly selective manner.[1][2] After the desired stereochemistry is set, the auxiliary is cleaved and can, in an ideal synthesis, be recovered for reuse.[1] This entire process is a self-validating system: the diastereomeric ratio of the product directly reflects the efficacy of the auxiliary's stereodirecting influence.

G cluster_workflow General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., an enoate) Attachment Attachment (Covalent Bond Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (A*) (e.g., a chiral alcohol) Chiral_Auxiliary->Attachment Intermediate Chiral Intermediate (Substrate-A*) Attachment->Intermediate Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Intermediate->Reaction Reagent Product_Aux Diastereomerically Enriched Product (Product-A*) Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary (A*) Cleavage->Recovered_Auxiliary

Figure 1: A logical workflow illustrating the cycle of a chiral auxiliary in asymmetric synthesis.

Profiling this compound: A Chiral Building Block

(1R)-2,2-dimethylcyclopentan-1-ol is a chiral secondary alcohol featuring a five-membered ring.[3] Its structure is notable for the gem-dimethyl group adjacent to the hydroxyl-bearing carbon, which imparts a degree of steric hindrance and conformational rigidity.

Synthesis: The synthesis of this compound is straightforward, typically achieved through the reduction of the corresponding ketone, 2,2-dimethylcyclopentanone. This transformation can be accomplished with standard reducing agents like sodium borohydride.[4]

While this alcohol possesses a clear stereocenter, a comprehensive review of the literature indicates that it is not widely employed as a chiral auxiliary for directing reactions on an attached substrate. Its primary utility lies as a chiral synthon or building block, where its inherent chirality is incorporated into a larger target molecule. Its simpler structure and potentially lower steric profile compared to more established auxiliaries make it a less potent stereodirecting group.

The Terpene-Derived Workhorses: (-)-Menthol and (-)-8-Phenylmenthol

Derived from the "chiral pool," (-)-menthol is a naturally abundant and inexpensive monoterpene that has long served as a reliable chiral auxiliary.[5][] Its efficacy stems from the rigid chair conformation of its cyclohexane ring and the bulky isopropyl group, which effectively shields one face of a covalently attached prochiral substrate.[1]

To enhance this steric blocking effect, E.J. Corey introduced (-)-8-phenylmenthol in 1975.[2][7] By replacing the isopropyl methyl groups with a phenyl and a methyl group, the steric hindrance is significantly magnified, leading to substantially higher levels of diastereoselectivity in many reactions.[1][8]

Figure 2: Steric shielding of an acrylate by the (-)-8-phenylmenthol auxiliary.

Performance Data: The superior performance of 8-phenylmenthol is evident in classic transformations such as the Diels-Alder reaction and enolate alkylations. The bulky dimethylbenzyl moiety effectively dictates the trajectory of incoming reagents, resulting in high facial selectivity.[1][9]

Reaction TypeAuxiliarySubstrateReagent/ConditionsYield (%)Diastereomeric Excess (d.e.)Reference
Diels-Alder(-)-8-PhenylmentholAcrylateCyclopentadiene, TiCl₄>90>99% (endo)[1][2]
Conjugate Addition(-)-8-PhenylmentholCinnamateTelluronium ylide8595%[8]
Enolate Alkylation(-)-8-PhenylmentholMethoxyacetate EsterAllyl Bromide, LDA83-10088%[9]
Enolate Alkylation(-)-MentholPropionate EsterBenzyl Bromide, LDA~7084%[1][5]

The Rigid Bicyclic Auxiliary: (-)-Borneol

(-)-Borneol is another readily available chiral alcohol derived from the chiral pool. Its bicyclic [2.2.1] heptane framework imparts significant conformational rigidity. This locked structure provides a well-defined and predictable chiral environment, making it a valuable auxiliary and building block in asymmetric synthesis.[10] While perhaps not as universally applied as the menthol family in recent decades, its unique steric profile offers distinct advantages in specific applications. It is also widely used in its oxidized form, camphor, which is the precursor to other powerful auxiliaries like camphorsultam.[2]

Comparative Analysis: Making the Right Choice

The selection of a chiral alcohol is a critical decision in synthetic design, guided by the specific transformation and desired outcome.

FeatureThis compound(-)-Menthol(-)-8-Phenylmenthol(-)-Borneol
Primary Role Chiral Building BlockChiral AuxiliaryHigh-Performance Chiral AuxiliaryChiral Auxiliary / Building Block
Source Synthetic[4]Natural (abundant, low cost)[]Synthetic (from menthol derivatives)[11]Natural (available)[10]
Key Structural Feature Monocyclic, gem-dimethyl groupMonocyclic, bulky isopropyl groupMonocyclic, very bulky dimethylbenzyl groupBicyclic, rigid framework
Stereodirecting Power Low to ModerateGood to ExcellentExcellent to SuperbGood to Excellent
Ease of Removal N/A (as building block)Well-established protocolsWell-established protocolsWell-established protocols
Ideal Applications Incorporation into a target scaffoldGeneral purpose, cost-effective synthesisReactions requiring maximum diastereoselectivityWhen a rigid, bicyclic environment is beneficial

Causality Behind Performance:

  • (-)-Menthol vs. (-)-8-Phenylmenthol: The dramatic increase in diastereoselectivity observed with 8-phenylmenthol is a direct consequence of increased steric bulk. The phenyl group extends the zone of steric influence, creating a more effective shield and a higher energy barrier for the reagent to approach from the hindered face.[1][9]

  • Monocyclic vs. Bicyclic Systems: The rigidity of borneol's bicyclic structure offers a different mode of control compared to the more flexible (though still biased) cyclohexane ring of menthol. This rigidity can lead to highly predictable outcomes, as there are fewer low-energy conformations for the auxiliary-substrate conjugate to adopt.

Experimental Protocols

To ensure the practical application of these principles, we provide the following validated, step-by-step protocols.

Protocol 1: Synthesis of a Chiral Dienophile using (-)-8-Phenylmenthol

Objective: To attach the (-)-8-phenylmenthol auxiliary to acryloyl chloride to form (-)-8-phenylmenthyl acrylate, a powerful dienophile for asymmetric Diels-Alder reactions.[1]

Materials:

  • (-)-8-phenylmenthol (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq), freshly distilled

  • Acryloyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM), 0.5 M

  • Water (H₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (-)-8-phenylmenthol (1.0 eq) and anhydrous DCM (to 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Add acryloyl chloride (1.1 eq) dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (-)-8-phenylmenthyl acrylate.

Protocol 2: Diastereoselective Diels-Alder Reaction

Objective: To perform a Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.

Materials:

  • (-)-8-phenylmenthyl acrylate (1.0 eq)

  • Cyclopentadiene (3.0 eq), freshly cracked

  • Titanium tetrachloride (TiCl₄) (1.1 eq), 1.0 M solution in DCM

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq) via syringe. The solution will typically turn yellow/orange. Stir for 5 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the Diels-Alder adduct with high diastereoselectivity.

Conclusion

While this compound serves as a useful chiral building block, its application as a stereodirecting auxiliary is limited. For researchers requiring high levels of diastereocontrol, established terpene-derived alcohols offer a more robust and predictable solution. (-)-Menthol provides a cost-effective and reliable option for many transformations.[1][5] However, for syntheses where maximizing stereoselectivity is paramount, the additional synthetic effort to use (-)-8-phenylmenthol is unequivocally justified by its superior performance, particularly in sterically demanding reactions like the Diels-Alder cycloaddition.[1][8] The choice ultimately depends on a careful analysis of the specific reaction, substrate, and the overall goals of the synthetic campaign.

References

A Comparative Guide to Chiral Auxiliaries: The Established Benchmark of (-)-Menthol versus the Potential of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for effective and reliable chiral auxiliaries is a continuous endeavor for researchers and drug development professionals. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing a chemical transformation to achieve high stereoselectivity.[1] This guide provides an in-depth comparison between the widely utilized and well-characterized chiral auxiliary, (-)-menthol, and a structurally analogous yet largely unexplored compound, 2,2-dimethylcyclopentan-1-ol. While (-)-menthol serves as a classic benchmark with a wealth of experimental data, this guide will also explore the hypothetical potential of this compound as a chiral auxiliary based on its structural attributes, offering a forward-looking perspective for the field.

The Enduring Legacy of (-)-Menthol as a Chiral Auxiliary

(-)-Menthol, a naturally abundant and relatively inexpensive monoterpene, has long been a cornerstone in the field of asymmetric synthesis.[2][3] Its rigid cyclohexane framework, adorned with three stereocenters, creates a well-defined chiral environment that effectively controls the stereochemical outcome of a variety of chemical reactions. The steric bulk of the menthyl group, particularly the isopropyl substituent, plays a crucial role in shielding one face of a reactive molecule, thereby directing the approach of reagents to the less hindered face.[1][4] This principle has been successfully applied to a range of transformations, including Diels-Alder reactions, alkylations, and aldol-type reactions.

A significant advancement in the application of menthol-based auxiliaries was the development of derivatives such as (-)-8-phenylmenthol.[1][][6] The introduction of a phenyl group dramatically increases the steric hindrance, leading to even higher levels of diastereoselectivity in many reactions.[7][8]

Performance of Menthol Derivatives in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts, the chemical yield of the reaction, and the ease of its subsequent removal. The following table summarizes the performance of (-)-menthol and its derivatives in several key asymmetric transformations.

ReactionAuxiliaryDienophile/EnolateDiene/ElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Diels-Alder(-)-MentholAcrylateCyclopentadiene~40%-[7]
Diels-Alder(-)-8-PhenylmentholAcrylate5-benzyloxymethylcyclopentadiene99%100%[7]
Diels-AlderDimenthyl FumarateFumarateIsoprene96%70%[7]
Alkylation(-)-MentholEster EnolateAlkyl HalideGood to Excellent-[1][2]

This compound: A Structurally-Inspired Contender

In contrast to the extensive body of research on menthol, this compound remains a largely unexplored entity in the context of chiral auxiliaries. However, a structural analysis reveals intriguing similarities and differences that suggest its potential as a valuable tool in asymmetric synthesis.

Like menthol, this compound possesses a cyclic scaffold with a hydroxyl group for attachment to a substrate. The key feature of interest is the gem-dimethyl group at the C2 position. This arrangement is expected to provide significant steric bulk in close proximity to the reactive center, a critical factor for effective stereodifferentiation. The cyclopentane ring is also conformationally more rigid than a cyclohexane ring, which could lead to a more defined and predictable shielding of one face of an attached substrate.

Hypothetical Performance and Mechanistic Considerations

Based on its structure, we can hypothesize the performance of this compound as a chiral auxiliary. The gem-dimethyl group could act as a steric directing group, analogous to the isopropyl group in menthol. The more compact cyclopentyl ring system might offer a different spatial arrangement of the steric bulk, potentially leading to different or even improved diastereoselectivities in certain reactions compared to menthol.

For instance, in a Diels-Alder reaction, an acrylate ester of this compound would present a sterically hindered face to an incoming diene. The rigidity of the cyclopentyl ring could enforce a specific conformation of the acrylate, leading to high facial selectivity.

Experimental Workflow: A Roadmap for Evaluation

To validate the hypothetical potential of this compound, a systematic experimental evaluation is necessary. The following proposed workflow outlines the key steps to assess its performance as a chiral auxiliary in a representative asymmetric Diels-Alder reaction.

G cluster_0 Synthesis and Attachment cluster_1 Asymmetric Diels-Alder Reaction cluster_2 Analysis and Cleavage A Synthesis of enantiopure This compound B Acylation with acryloyl chloride A->B C Formation of the chiral dienophile B->C D Reaction with cyclopentadiene (with and without Lewis acid catalyst) C->D E Formation of diastereomeric Diels-Alder adducts D->E F Separation and determination of diastereomeric ratio (NMR, HPLC) E->F G Cleavage of the auxiliary (e.g., LiAlH4 reduction or hydrolysis) F->G H Isolation of the enantiomerically enriched product G->H

Caption: Proposed experimental workflow for the evaluation of this compound as a chiral auxiliary.

Step-by-Step Protocol for the Asymmetric Diels-Alder Reaction
  • Synthesis of the Chiral Dienophile:

    • To a solution of enantiomerically pure this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Purify the resulting 2,2-dimethylcyclopentyl acrylate by column chromatography.

  • Diels-Alder Cycloaddition:

    • Dissolve the chiral acrylate (1.0 eq) in toluene and cool to -78 °C.

    • Add a Lewis acid such as diethylaluminum chloride (1.2 eq) and stir for 15 minutes.

    • Add freshly cracked cyclopentadiene (2.0 eq) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis of Diastereoselectivity:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the Diels-Alder adduct in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Filter the resulting solids and concentrate the filtrate to obtain the chiral alcohol product and the recovered this compound auxiliary.

Stereochemical Models: Visualizing the Source of Selectivity

The stereochemical outcome of reactions employing chiral auxiliaries can often be rationalized by considering the conformational preferences of the substrate-auxiliary conjugate.

Caption: Simplified stereochemical models for Diels-Alder reactions. (Note: As this compound is a hypothetical auxiliary, the model is predictive).

Conclusion: An Established Tool and a Promising Frontier

(-)-Menthol and its derivatives have undeniably earned their place as robust and reliable chiral auxiliaries in the synthetic chemist's toolbox. Their performance is well-documented, and their mechanism of action is understood, providing a predictable means of controlling stereochemistry.

While this compound remains an untested candidate, its structural features present a compelling case for its investigation as a novel chiral auxiliary. The presence of a sterically demanding gem-dimethyl group on a conformationally restricted cyclopentyl ring offers the potential for high levels of stereocontrol. The experimental roadmap outlined in this guide provides a clear path for its evaluation. Further research into such structurally-inspired auxiliaries is crucial for expanding the repertoire of tools available for asymmetric synthesis, ultimately enabling the more efficient and selective construction of complex chiral molecules.

References

Differentiating Diastereomers: A Spectroscopic Guide to 2,2-Dimethylcyclopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a chemical entity. The isomers of 2,2-Dimethylcyclopentan-1-ol, existing as cis and trans diastereomers, present a common challenge in stereochemical assignment. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish these isomers, offering both theoretical insights and practical methodologies.

Introduction to the Isomers of this compound

This compound possesses two stereocenters, giving rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. In the cis isomer, the hydroxyl group and the adjacent hydrogen are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. These seemingly subtle structural differences manifest in distinct ways across various spectroscopic analyses, allowing for their unambiguous identification.

Isomers of this compound cis (1R,2S)-2,2-Dimethylcyclopentan-1-ol (and its enantiomer) trans (1R,2R)-2,2-Dimethylcyclopentan-1-ol (and its enantiomer)

Caption: Diastereomeric relationship between cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The spatial arrangement of atoms in the cis and trans isomers of this compound leads to distinct chemical environments for the protons and carbons, resulting in different chemical shifts and coupling constants.

¹H NMR Spectroscopy

The most significant differences in the ¹H NMR spectra of the cis and trans isomers are expected for the proton attached to the carbon bearing the hydroxyl group (H-1) and the protons on the adjacent carbon (C-5).

  • Cis Isomer: In the cis isomer, the hydroxyl group and the two methyl groups at the C-2 position are on the same side of the ring. This arrangement can lead to steric hindrance, potentially influencing the conformation of the cyclopentane ring and the chemical shift of nearby protons. The through-space interaction (Nuclear Overhauser Effect - NOE) between one of the methyl groups and H-1 would be a key indicator of the cis configuration.

  • Trans Isomer: In the trans isomer, the hydroxyl group is on the opposite side of the ring from the methyl groups. This leads to a different set of spatial interactions and, consequently, different chemical shifts for the ring protons compared to the cis isomer. A weaker or absent NOE between the methyl groups and H-1 would be expected.

Table 1: Expected ¹H NMR Spectral Features

ProtonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transKey Differentiating Features
H-1 (CH-OH) Likely more shieldedLikely less shieldedDifference in chemical shift due to anisotropic effects of the methyl groups.
Methyl Protons Two distinct singletsTwo distinct singletsThe chemical shift of the methyl protons may also be subtly affected by the orientation of the hydroxyl group.
Ring Protons Complex multipletsComplex multipletsThe coupling constants between H-1 and the adjacent protons on C-5 will differ due to the different dihedral angles in the preferred conformations of the cis and trans isomers.
¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show predictable differences, particularly for the carbons of the cyclopentane ring.

  • Cis Isomer: The steric compression between the axial methyl group and the hydroxyl group can cause a shielding effect (an upfield shift) on the involved carbon atoms.

  • Trans Isomer: The more relaxed steric environment in the trans isomer is expected to result in downfield chemical shifts for the ring carbons compared to the cis isomer.

Table 2: Expected ¹³C NMR Spectral Features

CarbonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transKey Differentiating Features
C-1 (CH-OH) ShieldedDeshieldedThe gamma-gauche effect from the axial methyl group in the cis isomer will shield C-1.
C-2 (C(CH₃)₂) --The chemical shift of the quaternary carbon is less likely to be significantly different.
Methyl Carbons Two distinct signalsTwo distinct signalsSubtle differences may be observed.
Ring Carbons (C-3, C-4, C-5) ShieldedDeshieldedSteric interactions in the cis isomer will lead to upfield shifts for these carbons.

Infrared (IR) Spectroscopy

While less definitive than NMR for stereoisomer differentiation, IR spectroscopy can provide supporting evidence. The primary focus is on the O-H stretching vibration.

  • Intramolecular Hydrogen Bonding: In the cis isomer, there is a possibility of weak intramolecular hydrogen bonding between the hydroxyl group and the electron cloud of one of the methyl groups. This would result in a broader, slightly lower frequency O-H stretching band compared to the trans isomer.

  • Trans Isomer: The trans isomer is less likely to exhibit intramolecular hydrogen bonding. In a non-polar solvent, it would show a sharper "free" O-H stretching band at a higher frequency. In the condensed phase, both isomers will show broad O-H bands due to intermolecular hydrogen bonding, potentially obscuring the subtle differences.

Table 3: Expected IR Spectral Features

Vibrational ModeExpected Wavenumber (cm⁻¹) - cisExpected Wavenumber (cm⁻¹) - transKey Differentiating Features
O-H Stretch (dilute solution) ~3600-3630 (broader)~3630-3650 (sharper)Evidence of intramolecular hydrogen bonding in the cis isomer.
C-O Stretch ~1050-1150~1050-1150May show minor shifts due to conformational differences.

Mass Spectrometry (MS)

Mass spectrometry is generally not a primary technique for distinguishing diastereomers as they have the same mass and often produce very similar fragmentation patterns under electron ionization (EI). However, subtle differences in fragment ion abundances may be observed due to the different steric environments influencing the stability of the precursor ions and their fragmentation pathways. For instance, the relative ease of water elimination might differ slightly between the two isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, 1-2 second relaxation delay, 30° pulse angle.

    • For NOE analysis (NOESY or DPFGSE-NOE), use standard pulse programs with appropriate mixing times (e.g., 500-800 ms for NOESY).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

    • APT or DEPT experiments can be run to aid in the assignment of carbon types.

NMR Experimental Workflow Sample Sample H1_NMR H1_NMR Sample->H1_NMR C13_NMR C13_NMR H1_NMR->C13_NMR NOE_Analysis NOE_Analysis H1_NMR->NOE_Analysis If needed Data_Analysis Data_Analysis C13_NMR->Data_Analysis DEPT DEPT C13_NMR->DEPT Optional

Caption: A typical workflow for NMR analysis of the isomers.

IR Spectroscopy
  • Sample Preparation (Solution): Prepare a dilute solution (~0.01 M) in a non-polar solvent like CCl₄.

  • Sample Preparation (Neat): Place a drop of the neat liquid between two NaCl or KBr plates.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a GC-MS system for separation and analysis of a pure compound.

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 30-200.

The Role of Computational Chemistry

In cases where experimental data is scarce or ambiguous, computational chemistry provides a powerful predictive tool for spectroscopic analysis. Density functional theory (DFT) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of the different isomers with a high degree of accuracy. By comparing the computationally predicted spectra with the experimental data, a confident assignment of the stereochemistry can be made.

Conclusion

The differentiation of the cis and trans isomers of this compound relies on a multi-faceted spectroscopic approach. ¹H and ¹³C NMR are the most definitive techniques, with key differences in chemical shifts and coupling constants arising from the distinct stereochemical environments. IR spectroscopy can offer supporting evidence, particularly through the analysis of intramolecular hydrogen bonding. While mass spectrometry is less discriminating for diastereomers, it remains essential for confirming the molecular weight and fragmentation pattern. For challenging cases, computational prediction of NMR spectra serves as a robust method for structural elucidation. By employing these techniques in a complementary fashion, researchers can confidently assign the stereochemistry of these and other substituted cyclopentanol systems.

A Comparative Guide to the Diastereoselectivity of Cyclopentanol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious therapeutics. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for introducing stereocenters. Among the myriad options, auxiliaries built upon rigid carbocyclic scaffolds have proven particularly effective.

This guide provides an in-depth technical comparison of cyclopentanol-based chiral auxiliaries, focusing on their performance in key C-C bond-forming reactions. We will dissect the performance of a highly effective auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol and place its efficacy in context by comparing it with established cyclohexanol-based systems. By examining the interplay between the auxiliary's structure and its stereodirecting power, this guide aims to equip scientists with the insights needed to make informed decisions in the design of complex synthetic routes.

The Principle of Auxiliary-Based Stereocontrol

Chiral auxiliaries operate by temporarily installing a chiral, enantiopure fragment onto a prochiral substrate. This auxiliary then acts as a "chiral steering wheel," creating a sterically and electronically differentiated environment that forces incoming reagents to approach from a specific face. After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered and reused. The efficacy of an auxiliary is measured by its ability to induce high diastereoselectivity, its ease of synthesis and removal, and its recyclability.

The rigid conformation of cyclic scaffolds like cyclopentane and cyclohexane is paramount to their success. This rigidity minimizes conformational ambiguity in the transition state, leading to a more predictable and often higher degree of stereocontrol compared to more flexible acyclic auxiliaries.

Featured Cyclopentanol Auxiliary: (4R,5S)-Cyclopentano[d]oxazolidin-2-one

Derived from (1S,2R)-2-aminocyclopentan-1-ol, the fused cyclopentyl oxazolidinone auxiliary has emerged as a powerhouse for stereoselective enolate reactions. Its rigid, bicyclic structure provides a well-defined chiral environment, leading to exceptional levels of diastereofacial bias.

Synthesis of the Auxiliary

The auxiliary is conveniently prepared in multigram quantities from commercially available ethyl 2-oxocyclopentanecarboxylate. The synthesis involves a baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement to form the oxazolidinone ring.[1] This accessibility is a key advantage for its practical application.

Performance in Diastereoselective Reactions

The true test of a chiral auxiliary lies in its performance in synthetically crucial transformations. Here, we compare the diastereoselectivity of the cyclopentanol-derived oxazolidinone in asymmetric alkylation and aldol reactions.

Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental method for constructing chiral carboxylic acid derivatives. The chiral auxiliary directs the approach of an electrophile to one face of the enolate. For the cyclopentyl oxazolidinone auxiliary, the sodium enolate of its N-propionyl imide reacts with exceptional diastereoselectivity.

Table 1: Diastereoselectivity in Asymmetric Alkylation

Chiral Auxiliary PrecursorAcyl GroupElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-2-aminocyclopentan-1-olPropionylBenzyl Bromide>99%85[1]
(1S,2R)-2-aminocyclopentan-1-olPropionylAllyl Iodide>99%88[1]

The data clearly indicates that the cyclopentanol-derived auxiliary provides nearly perfect stereocontrol in these alkylation reactions.[1] The fused cyclopentyl ring effectively shields one face of the Z-enolate, allowing the electrophile to approach exclusively from the opposite face.

Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful tools for C-C bond formation and the creation of contiguous stereocenters. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain, and the geometry of the enolate (E or Z) dictates the syn or anti configuration of the product.

When the N-propionyl imide of the cyclopentanol auxiliary is converted to its Z-boron enolate, it undergoes highly diastereoselective aldol reactions with various aldehydes to furnish the syn-aldol adducts.

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions

Chiral Auxiliary PrecursorAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-2-aminocyclopentan-1-olIsobutyraldehyde>99%80[1]
(1S,2R)-2-aminocyclopentan-1-olBenzaldehyde>99%75[1]
(1S,2R)-2-aminocyclopentan-1-olPropionaldehyde>99%78[1]
(1S,2R)-2-aminocyclopentan-1-olAcetaldehyde>99%70[1]

The outstanding >99% d.e. across a range of aldehydes highlights the exceptional directing power of this auxiliary.[1] The rigid cyclopentyl group enforces a highly ordered Zimmerman-Traxler transition state, leading to the near-exclusive formation of a single diastereomer.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed with the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is a direct consequence of its rigid bicyclic structure.

cluster_alkylation Asymmetric Alkylation cluster_aldol Asymmetric Aldol Reaction Alk_Start N-Acyl Cyclopentyl Oxazolidinone Alk_Base Base (e.g., NaHMDS) -78 °C Alk_Start->Alk_Base Alk_Enolate Chelated Z-Enolate (One face blocked by cyclopentyl group) Alk_Base->Alk_Enolate Alk_Elec Electrophile (R-X) -78 °C Alk_Enolate->Alk_Elec Alk_Product Alkylated Product (Single Diastereomer) Alk_Elec->Alk_Product Aldol_Start N-Acyl Cyclopentyl Oxazolidinone Aldol_Boron Bu₂BOTf, DIPEA 0 °C Aldol_Start->Aldol_Boron Aldol_Enolate Z-Boron Enolate Aldol_Boron->Aldol_Enolate Aldol_TS Zimmerman-Traxler Transition State (Chair-like, R' equatorial) Aldol_Enolate->Aldol_TS Aldol_Product Syn-Aldol Adduct (>99% d.e.) Aldol_TS->Aldol_Product Aldol_Aldehyde Aldehyde (R'CHO) -78 °C Aldol_Aldehyde->Aldol_TS

Figure 1: General workflow for asymmetric synthesis using the cyclopentanol-derived auxiliary.

In both alkylation and aldol reactions, the key intermediate is a Z-enolate where the cyclopentyl ring effectively shields the Re face. This forces the electrophile (alkyl halide or aldehyde) to approach from the less hindered Si face, leading to a single, predictable stereochemical outcome. In the case of the aldol reaction, this facial bias, combined with the energetic preferences of the chair-like Zimmerman-Traxler transition state, results in the formation of the syn product with near-perfect diastereoselectivity.

Comparative Context: Cyclohexanol-Based Auxiliaries

While direct comparative data for other cyclopentanol auxiliaries is sparse in the literature, we can contextualize the performance by looking at well-established cyclohexanol-based auxiliaries, such as trans-2-phenylcyclohexanol. This auxiliary has been used effectively in various asymmetric reactions, including ene reactions and Diels-Alder cycloadditions.

In a glyoxylate ene reaction, the ester derived from trans-2-phenylcyclohexanol reacts with 2,4-dimethyl-pent-2-ene to give the desired product with a 10:1 diastereomeric ratio.[2] While effective, this level of selectivity is lower than the >99:1 ratio (>99% d.e.) observed with the cyclopentanol-oxazolidinone auxiliary in aldol and alkylation reactions. This suggests that the fused bicyclic structure of the cyclopentyl oxazolidinone provides a more rigid and effective stereodirecting environment than the mono-cyclic phenylcyclohexanol system.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of the Cyclopentanol Auxiliary

This protocol describes the diastereoselective alkylation of the N-propionyl imide derived from (4R,5S)-cyclopentano[d]oxazolidin-2-one.

Materials:

  • N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the sodium enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomerically pure alkylated product.

Protocol 2: Auxiliary Cleavage and Recovery

This protocol details the cleavage of the N-acyl group to yield the chiral carboxylic acid and recover the auxiliary, using the widely adopted lithium hydroperoxide method.

Start N-Acyl Product in THF/H₂O (3:1) Cool Cool to 0 °C (Ice Bath) Start->Cool Add_H2O2 Add aq. H₂O₂ (4 eq) Cool->Add_H2O2 1. Add_LiOH Add aq. LiOH (2 eq) Dropwise at 0 °C Add_H2O2->Add_LiOH 2. Stir Stir at 0 °C (Monitor by TLC) Add_LiOH->Stir Quench Quench with aq. Na₂SO₃ (1.5 M, 5 eq) Stir->Quench Workup Aqueous Workup Quench->Workup Separate Separate Layers Workup->Separate Aqueous Aqueous Layer (Contains Li-salt of acid) Separate->Aqueous Phase 1 Organic Organic Layer (Contains Auxiliary) Separate->Organic Phase 2 Acidify Acidify with HCl Aqueous->Acidify Extract_Aux Concentrate & Purify Organic->Extract_Aux Extract_Acid Extract with EtOAc Acidify->Extract_Acid Isolate_Acid Isolate Chiral Carboxylic Acid Extract_Acid->Isolate_Acid Isolate_Aux Recover Chiral Auxiliary Extract_Aux->Isolate_Aux

Figure 2: Experimental workflow for the cleavage of the chiral auxiliary.

Procedure:

  • Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-cooled (0 °C) 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 eq) at 0 °C and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Partition the remaining aqueous solution between water and dichloromethane to recover the chiral auxiliary. The organic layers contain the auxiliary.

  • Carefully acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Dry and concentrate the respective organic layers to recover the auxiliary and the final product. The auxiliary can often be recrystallized for reuse.[1]

Conclusion

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol, stands out as a superior choice for asymmetric synthesis, particularly for alkylation and aldol reactions. It consistently delivers exceptional diastereoselectivity (>99% d.e.), outperforming more traditional auxiliaries in many contexts.[1] Its efficacy stems from a rigid, fused-ring structure that creates a highly organized transition state, minimizing undesired stereochemical pathways. Combined with a straightforward synthesis and reliable cleavage protocols that allow for high recovery rates, this cyclopentanol-based auxiliary represents a powerful and practical tool for the construction of complex, enantiopure molecules in pharmaceutical and academic research.

References

A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2-Dimethylcyclopentan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its gem-dimethyl group and hydroxyl functionality on a five-membered ring present a unique stereochemical and structural motif. The efficient and selective synthesis of this alcohol is therefore of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering a critical evaluation of their efficiencies, practical considerations, and scalability. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the key intermediate, 2,2-dimethylcyclopentanone. The efficiency of the overall synthesis is therefore intrinsically linked to the efficient preparation of this ketone precursor. The primary routes to the target alcohol can be broadly categorized as:

  • Reduction of 2,2-Dimethylcyclopentanone: This is the most direct and commonly employed method, utilizing various reducing agents.

  • Multi-step Synthesis from Cyclopentanone: This approach involves the sequential introduction of the methyl groups and the hydroxyl functionality.

This guide will delve into the specifics of these strategies, comparing them based on yield, reaction conditions, stereoselectivity, and the availability and cost of starting materials.

Method 1: Reduction of 2,2-Dimethylcyclopentanone

The reduction of the carbonyl group in 2,2-dimethylcyclopentanone is a straightforward and high-yielding approach to this compound. The choice of reducing agent is critical and influences the cost, safety, and selectivity of the reaction.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it a popular choice for this transformation.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 2,2-dimethylcyclopentanone. The resulting alkoxide is then protonated during workup to yield the final alcohol.

Experimental Data: A reported procedure using sodium borohydride in ethanol at room temperature for 3 hours affords this compound in an impressive 86% yield[1]. This method is operationally simple and utilizes relatively inexpensive and safe reagents.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydride reducing agents, as it typically generates less waste. Common catalysts for ketone reduction include Raney Nickel and Palladium on Carbon (Pd/C).

Mechanism: The reaction involves the adsorption of both the ketone and hydrogen gas onto the surface of the metal catalyst. The hydrogen atoms are then transferred to the carbonyl group, resulting in the formation of the alcohol. This process is a form of reduction, as it increases the number of carbon-hydrogen bonds[2].

Synthesis of the Precursor: 2,2-Dimethylcyclopentanone

The availability and synthesis of 2,2-dimethylcyclopentanone are crucial for the viability of the reduction-based methods. While commercially available, its synthesis from simpler precursors is often necessary for large-scale applications.

Regioselective Alkylation of Cyclopentanone

A common strategy for the synthesis of α,α-disubstituted ketones is the sequential alkylation of the corresponding enolate.

Mechanism: Cyclopentanone is first deprotonated with a strong base to form an enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) to introduce the first methyl group. A second deprotonation and alkylation step at the same α-position yields the desired 2,2-dimethylcyclopentanone. A regioselective synthesis has been reported using a 2-pyrrolidone magnesium salt as the base.

Challenges: A significant challenge in this approach is controlling the regioselectivity of the second alkylation to avoid the formation of 2,5-dimethylcyclopentanone. The choice of base and reaction conditions is critical to favor the desired product.

Ring Expansion of Isopropenylcyclobutanols

An alternative approach involves the acid-catalyzed ring expansion of isopropenylcyclobutanols to form 2,2-dimethyl cyclopentanones. This method can provide access to the desired ketone from smaller ring systems.

Stereoselective Synthesis of this compound

For applications in drug development, the synthesis of a specific enantiomer of this compound is often required. This necessitates the use of stereoselective reduction methods.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Mechanism: This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., BH₃·THF). The ketone coordinates to the Lewis acidic boron atom of the catalyst in a stereodefined manner, leading to a facial-selective hydride transfer from the borane, resulting in a high enantiomeric excess of one of the alcohol enantiomers[5][6][7].

Applicability: While a specific application of the CBS reduction to 2,2-dimethylcyclopentanone was not found in the initial literature search, the broad substrate scope of this reaction suggests it would be a highly effective method for obtaining enantiomerically enriched this compound. The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage of this method[6][7].

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Sodium Borohydride Reduction 2,2-DimethylcyclopentanoneSodium borohydride, Ethanol86%[1]High yield, mild conditions, simple procedure, inexpensive reagents.Requires the synthesis or purchase of the ketone precursor.
Catalytic Hydrogenation 2,2-DimethylcyclopentanoneH₂, Raney Ni or Pd/CNot specifiedGreen method, high atom economy.Requires specialized equipment for handling hydrogen gas, catalyst cost.
Regioselective Alkylation CyclopentanoneStrong base, Methyl iodideNot specifiedUtilizes a readily available starting material.Potential for side products (2,5-dimethylcyclopentanone), requires careful control of reaction conditions.
CBS Reduction 2,2-DimethylcyclopentanoneChiral oxazaborolidine catalyst, BoraneNot specifiedHigh enantioselectivity, predictable stereochemistry.Cost of the chiral catalyst, requires anhydrous conditions.

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of a Ketone

This is a general procedure and should be adapted based on the specific substrate and scale.

  • Dissolve the ketone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by column chromatography or distillation.

Visualization of Synthetic Pathways

Synthesis of this compound via Reduction

G cluster_0 Synthesis of 2,2-Dimethylcyclopentanone cluster_1 Reduction to this compound Cyclopentanone Cyclopentanone 2,2-Dimethylcyclopentanone 2,2-Dimethylcyclopentanone Cyclopentanone->2,2-Dimethylcyclopentanone 1. Base (e.g., 2-pyrrolidone Mg salt) 2. Methyl Iodide (2 eq.) This compound This compound 2,2-Dimethylcyclopentanone->this compound Reducing Agent (e.g., NaBH4 or H2/Catalyst) G 2,2-Dimethylcyclopentanone 2,2-Dimethylcyclopentanone Chiral_Alcohol (R)- or (S)-2,2-Dimethylcyclopentan-1-ol 2,2-Dimethylcyclopentanone->Chiral_Alcohol Enantioselective Reduction Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Chiral_Alcohol Borane Borane (BH3) Borane->Chiral_Alcohol

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 2,2-Dimethylcyclopentan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,2-Dimethylcyclopentan-1-ol, a key chiral intermediate in various synthetic pathways. Our focus is a rigorous cross-validation approach, ensuring data integrity and method reliability, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The selection of an analytical method is not merely a matter of convenience; it is a critical decision that impacts the entire development lifecycle. This compound, with its secondary alcohol group and a chiral center, presents unique analytical challenges, including the need for adequate retention of a small polar molecule and the potential requirement for enantiomeric separation. This guide will navigate these challenges, explaining the causality behind experimental choices and providing self-validating protocols.

The Analytical Challenge: this compound

This compound (C₇H₁₄O, MW: 114.19 g/mol ) is a volatile cyclic alcohol.[1] Its polarity, conferred by the hydroxyl group, can lead to poor peak shape and low sensitivity in GC analysis due to intermolecular hydrogen bonding.[2] Conversely, its small size and lack of a strong chromophore make detection by UV-based HPLC challenging without derivatization. This necessitates a careful consideration of two powerful, yet fundamentally different, chromatographic techniques.

  • Gas Chromatography (GC): A premier technique for volatile compounds.[3] For alcohols, GC, particularly with a Flame Ionization Detector (FID), is a standard approach due to its high sensitivity to hydrocarbons.[4][5] The primary challenge is managing the polarity of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of analytes.[3] For small, polar compounds like alcohols that lack UV absorbance, a Refractive Index Detector (RI) is a common choice.[6][7] The main hurdle is achieving sufficient retention on traditional reversed-phase columns.[8][9]

Methodology I: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is often the gold standard for volatile alcohol analysis due to its robustness and sensitivity.[10][11] To overcome the challenges associated with the polar hydroxyl group, a derivatization step is employed. Silylation is a common and effective strategy, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[12][13] This reaction increases volatility and thermal stability while reducing polarity, resulting in improved peak shape and chromatographic performance.[2][13]

Experimental Protocol: GC-FID with Silylation
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like Dichloromethane (DCM).

    • Create a series of calibration standards by diluting the stock solution.

    • For samples, dilute with DCM to fall within the calibration range.

    • Add an internal standard (e.g., n-Heptanol) to all standards and samples at a fixed concentration.

  • Derivatization (Silylation):

    • Transfer 500 µL of the standard or sample solution into a clean, dry 2 mL GC vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). A molar excess is recommended to drive the reaction to completion.[12]

    • Cap the vial and heat at 60 °C for 30 minutes. Allow it to cool to room temperature before analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC or equivalent.[14]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column. For chiral analysis, a cyclodextrin-based column like CP Chirasil-DEX CB would be necessary.[15][16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C, hold for 5 minutes.

    • Detector: FID at 280 °C.

Rationale for Experimental Choices:
  • Derivatization: Silylation with BSTFA is a robust and common method for derivatizing alcohols, effectively eliminating the polar -OH group that can cause peak tailing on standard GC columns.[12][13]

  • Column Choice: A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of underivatized and derivatized compounds. Its low polarity is ideal for the now non-polar TMS-ether derivative.

  • Detector: The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it perfect for quantifying the derivatized analyte with high sensitivity.[4]

Methodology II: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC serves as an excellent orthogonal method for cross-validation.[3] Given that this compound lacks a strong UV chromophore, a universal detector like a Refractive Index (RI) detector is necessary. The primary challenge in HPLC is retaining such a small, polar molecule on a conventional C18 column. Therefore, a column designed for enhanced polar retention or an ion-exclusion column is a more suitable choice.[17][18]

Experimental Protocol: HPLC-RI
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dilute samples with the mobile phase to an appropriate concentration.

    • Filter all standards and samples through a 0.45 µm filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with an isocratic pump, autosampler, and column oven.

    • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm).[6] This column is well-suited for separating alcohols and organic acids.

    • Mobile Phase: 0.005 M Sulfuric Acid in water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50 °C.

    • Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).

    • Injection Volume: 20 µL.

Rationale for Experimental Choices:
  • Column Choice: An ion-exclusion column like the Aminex HPX-87H is specifically designed for the analysis of small polar compounds, including alcohols, using an aqueous mobile phase.[6] It provides a reliable retention mechanism where traditional reversed-phase columns would fail.

  • Mobile Phase: A dilute acid mobile phase is standard for this column type and ensures consistent retention and peak shape.

  • Detector: The RI detector is a universal detector that responds to changes in the refractive index of the eluent, making it ideal for analytes like underivatized alcohols that do not absorb UV light.[6] Its main drawback is sensitivity to temperature and pressure fluctuations, necessitating a stable system.

Cross-Validation: Bridging the Methodologies

Cross-validation demonstrates that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[19] This process is a cornerstone of a robust analytical quality system, providing a high degree of confidence in reported data. The framework for this validation is defined by the ICH Q2(R2) guideline.[3][12][20]

Cross-Validation Workflow

CrossValidationWorkflow A Define Analyte & Objective (Quantify this compound) B Method 1 Development (GC-FID) A->B C Method 2 Development (HPLC-RI) A->C D Full Validation of Method 1 (per ICH Q2) B->D E Full Validation of Method 2 (per ICH Q2) C->E F Prepare QC Samples (Low, Mid, High Concentrations) D->F G Analyze QCs with Method 1 F->G H Analyze QCs with Method 2 F->H I Compare Results (Statistical Analysis) G->I H->I J Evaluate Against Acceptance Criteria (e.g., Mean Accuracy ±15%) I->J K Methods are Cross-Validated J->K

Caption: Workflow for the cross-validation of two analytical methods.

Performance Characteristics & Acceptance Criteria

The validation of both methods should assess the parameters outlined in ICH Q2(R2). For cross-validation, a direct comparison of results from a set of quality control (QC) samples analyzed by both methods is performed.[1][21]

Validation Parameter HPLC-RI Method GC-FID Method (with Derivatization) ICH Q2(R2) Acceptance Criteria (Typical)
Specificity Baseline resolution from impuritiesBaseline resolution from impurities/reagentsMethod must be specific for the analyte.[13]
Linearity (r²) ≥ 0.998≥ 0.999r² ≥ 0.995
Range 10 - 500 µg/mL1 - 200 µg/mLDefined by linearity, accuracy, and precision.[13]
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0% for drug substance.[2]
Precision (%RSD) < 1.5%< 1.0%≤ 2.0% for assays.[2]
LOD ~3 µg/mL~0.3 µg/mLSignal-to-Noise ratio of 3:1
LOQ 10 µg/mL1 µg/mLSignal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in pH, flowInsensitive to minor changes in temp, flowNo significant impact on results.

Table 1: Comparative Performance Data for HPLC and GC Methods.

For the direct cross-validation comparison, the mean accuracy of the results for a set of QC samples from the secondary method should be within ±15% of the results from the primary method.[1][19]

Comparative Analysis: Choosing the Right Tool

Both validated methods offer reliable means to quantify this compound, but they possess distinct advantages and disadvantages.

  • GC-FID: This method demonstrates superior sensitivity (lower LOD/LOQ) and higher precision, making it the preferred choice for impurity analysis or trace-level quantification. The primary drawback is the need for a sample derivatization step, which adds time and a potential source of variability.

  • HPLC-RI: This method offers operational simplicity, as no derivatization is required. It is an excellent choice for routine assays where high sensitivity is not the primary concern. However, the RI detector is inherently less sensitive than an FID and is prone to baseline drift from temperature or mobile phase composition changes, requiring a highly stable system.

The choice between the two methods will ultimately depend on the specific application. For release testing of the bulk substance, the simpler HPLC-RI method may be sufficient. For identifying and quantifying trace impurities or for analyses in complex matrices, the higher sensitivity of the GC-FID method would be advantageous. Having both methods validated and cross-referenced provides invaluable flexibility and a higher degree of analytical certainty.

Conclusion

This guide has detailed the development and cross-validation of two orthogonal chromatographic methods—GC-FID with silylation and HPLC-RI—for the analysis of this compound. We have explored the rationale behind key experimental parameters, from sample preparation to instrument conditions, all within the framework of ICH guidelines to ensure scientific integrity.

The GC-FID method provides exceptional sensitivity and precision, making it ideal for trace analysis, while the HPLC-RI method offers simplicity for routine assays. The successful cross-validation of these methods ensures that data generated by either technique is comparable and reliable. This dual-method approach not only enhances confidence in analytical results but also provides the flexibility required to meet the diverse challenges encountered in pharmaceutical development and quality control.

References

An Inter-laboratory Comparative Guide to the Purity Assessment of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Validation and Data Integrity

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly influences its pharmacological and toxicological profile, making robust analytical methodologies for purity assessment a cornerstone of drug discovery and manufacturing.[1][2] This guide provides an in-depth, inter-laboratory comparison of analytical methods for determining the purity of 2,2-Dimethylcyclopentan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, the principles of inter-laboratory validation for establishing robust and reproducible methods, and the interpretation of comparative data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating analytical methods for purity determination, ensuring data integrity and regulatory compliance.

The Criticality of Purity in Drug Development

The journey of a drug from a laboratory curiosity to a therapeutic agent is paved with rigorous testing and validation. A well-defined purity profile is not merely a quality control metric; it is a critical determinant of a drug's safety and efficacy. Impurities, even in trace amounts, can possess their own pharmacological or toxicological properties, potentially leading to unforeseen side effects or diminished therapeutic benefit.[1] Therefore, the development and validation of analytical methods to accurately quantify the purity of active pharmaceutical ingredients (APIs) and their intermediates are mandated by regulatory bodies worldwide.[2][3]

Inter-laboratory Validation: The Gold Standard for Method Robustness

To establish the reliability and reproducibility of an analytical method, an inter-laboratory study (ILS) is the definitive approach.[4][5][6] By having multiple laboratories analyze the same sample, an ILS provides a comprehensive assessment of a method's precision under varying conditions, including different analysts, instruments, and environments.[7][8] The design and analysis of this study are guided by internationally recognized standards such as ISO 5725 and ASTM E691, which provide a statistical framework for evaluating the repeatability and reproducibility of a test method.[4][5][6][9][10][11][12][13]

In this hypothetical study, a single batch of this compound was synthesized and distributed to five independent laboratories. Each laboratory was tasked with determining the purity of the compound using two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Workflow for the Inter-laboratory Purity Assessment Study

cluster_synthesis Material Preparation cluster_distribution Sample Distribution cluster_analysis Analytical Testing cluster_methods Analytical Methods cluster_data Data Analysis & Comparison synthesis Synthesis of a single batch of This compound distribution Distribution to 5 independent laboratories synthesis->distribution lab1 Lab 1 distribution->lab1 lab2 Lab 2 distribution->lab2 lab3 Lab 3 distribution->lab3 lab4 Lab 4 distribution->lab4 lab5 Lab 5 distribution->lab5 gc GC-FID Analysis lab1->gc qnmr qNMR Analysis lab1->qnmr lab2->gc lab2->qnmr lab3->gc lab3->qnmr lab4->gc lab4->qnmr lab5->gc lab5->qnmr data_analysis Statistical Analysis (ISO 5725 / ASTM E691) gc->data_analysis qnmr->data_analysis comparison Method Comparison data_analysis->comparison report Final Report comparison->report

Caption: Workflow of the inter-laboratory study for purity assessment.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for purity determination is dictated by the physicochemical properties of the analyte. This compound is a volatile organic compound, making Gas Chromatography an ideal method for its analysis.[14][15][16] Concurrently, Nuclear Magnetic Resonance spectroscopy offers a primary analytical method for quantification without the need for a specific reference standard of the analyte itself.[17][18][19][20]

GC-FID is a robust and widely used technique for the purity analysis of volatile compounds.[15][21][22] The principle lies in the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[14] The flame ionization detector provides high sensitivity towards organic compounds.

Causality behind Experimental Choices:

  • Injector Temperature: Set significantly higher than the boiling point of this compound to ensure rapid and complete volatilization of the sample.

  • Column Selection: A non-polar or mid-polar column is chosen to achieve good separation of the main component from potential non-polar impurities.

  • Temperature Program: A temperature gradient is employed to ensure the elution of both volatile and less volatile impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • Detector: FID is selected for its excellent sensitivity to hydrocarbons and its linear response over a wide concentration range.

qNMR is a powerful primary ratio method for determining the purity of a substance.[19] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[20] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[17]

Causality behind Experimental Choices:

  • Internal Standard Selection: An internal standard is chosen that has a simple spectrum with resonances that do not overlap with those of the analyte. It should also be stable, non-volatile, and accurately weighable. Maleic acid is a common choice.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. The choice of solvent should ensure the solubility of both the analyte and the internal standard.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to allow for complete relaxation of all nuclei between scans, ensuring accurate integration. This is a critical parameter for quantitative analysis.

  • Pulse Angle: A 90° pulse is typically used to maximize the signal in a single scan.

Inter-laboratory Comparison Data

The following table summarizes the hypothetical purity data obtained from the five participating laboratories for the same batch of this compound.

LaboratoryGC-FID Purity (%)qNMR Purity (%)
Lab 199.5899.62
Lab 299.6199.59
Lab 399.5599.65
Lab 499.6399.60
Lab 599.5999.63
Mean 99.59 99.62
Std. Dev. 0.03 0.02
RSD (%) 0.03 0.02

Data Interpretation:

The results from both GC-FID and qNMR demonstrate a high degree of concordance across the five laboratories, with low relative standard deviations (RSD). This indicates that both methods are precise and reproducible for the purity assessment of this compound. The slightly lower RSD for the qNMR method may suggest a higher level of inter-laboratory precision for this particular analyte.

Data Analysis and Method Validation Process

cluster_input Input Data cluster_stats Statistical Evaluation cluster_validation Method Validation Assessment cluster_output Conclusion raw_data Raw Purity Data from 5 Laboratories (GC-FID & qNMR) mean Calculate Mean Purity raw_data->mean std_dev Calculate Standard Deviation raw_data->std_dev precision Assess Precision (Repeatability & Reproducibility) mean->precision accuracy Assess Accuracy (Comparison of Means) mean->accuracy rsd Calculate Relative Standard Deviation (RSD) std_dev->rsd rsd->precision rsd->accuracy conclusion Determine Suitability of Each Method precision->conclusion accuracy->conclusion

Caption: Logical flow for the analysis and validation of inter-laboratory data.

Detailed Experimental Protocols

To ensure the reproducibility of these results, detailed, step-by-step methodologies are provided below. These protocols are designed to be self-validating by incorporating system suitability tests and clear acceptance criteria.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

2. Reagents and Materials:

  • This compound sample.

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent.

5. System Suitability:

  • Inject the sample solution six times.

  • The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

7. Acceptance Criteria:

  • The purity of this compound should be ≥ 99.5%.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a proton probe.

2. Reagents and Materials:

  • This compound sample.

  • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

  • Deuterated solvent (e.g., DMSO-d6).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 seconds (ensure T1 of both analyte and standard are considered).

  • Acquisition Time: ≥ 3 seconds.

  • Pulse Angle: 90°

5. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the FID.

  • Calibrate the spectrum to the internal standard resonance.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

6. Acceptance Criteria:

  • The calculated purity of this compound should be ≥ 99.5%.

Conclusion and Recommendations

This inter-laboratory comparison guide demonstrates that both GC-FID and qNMR are suitable and reliable methods for the purity assessment of this compound. The choice between the two methods may depend on the specific requirements of the analysis and the available instrumentation.

  • GC-FID is a highly sensitive method that is excellent for identifying and quantifying volatile impurities. It is a workhorse in many quality control laboratories.

  • qNMR offers the advantage of being a primary method of measurement, providing a direct measure of purity without the need for a specific reference standard of the analyte.[19] This can be particularly valuable in the early stages of drug development when a certified standard of the new chemical entity may not be available.

For comprehensive characterization, it is often recommended to use orthogonal analytical techniques.[23] Therefore, employing both GC-FID for impurity profiling and qNMR for absolute purity determination would provide the most complete and robust assessment of this compound purity.

The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to establish and validate their own analytical methods, ensuring the generation of high-quality, reproducible data that can withstand regulatory scrutiny.

References

The Rising Profile of Dimethylcyclopentanol Derivatives: A Comparative Guide to Applications in Fragrance and Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopentane scaffold, a five-membered ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules, prized for its conformational flexibility and ability to present substituents in precise spatial arrangements.[1] Within this versatile chemical family, dimethylcyclopentanol and its derivatives are emerging as compounds of significant interest, bridging the worlds of fine fragrances and innovative therapeutic design. This guide offers an in-depth comparison of dimethylcyclopentanol derivatives against established alternatives in their primary application areas, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Part 1: The Olfactory Landscape: Dimethylcyclopentanol Derivatives in the Fragrance Industry

The fragrance industry is in a perpetual quest for novel molecules that can evoke unique scents, enhance existing formulations, and offer superior stability and performance.[2] Dimethylcyclopentanol derivatives have carved out a niche in this space, offering complex and desirable odor profiles that compare favorably with, and in some cases offer advantages over, traditional fragrance components.

Comparative Olfactory Analysis

The odor characteristics of dimethylcyclopentanol derivatives are highly dependent on the substitution pattern on the cyclopentane ring. Subtle changes in the position of the methyl and hydroxyl groups, as well as the nature of other substituents, can lead to vastly different scent profiles. This structure-odor relationship is a key area of exploration for perfumers.[3]

A comparison with established fragrance classes, such as synthetic musks and sandalwood odorants, reveals the unique position of these cyclic alcohols. While synthetic musks like Galaxolide® provide a clean, sweet, and musky character, and sandalwood compounds offer rich, woody, and creamy notes, dimethylcyclopentanol derivatives can provide a spectrum of scents, often with floral, green, and fruity undertones.[1][4][5]

Compound Odor Profile Comparison to Alternatives Potential Applications
1-Methyl-2-pentyl-cyclopentanol Described as having a strong and complex odor.Offers a unique profile that is not directly comparable to traditional musks or woody scents, providing a novel element for fragrance creation.Can be used to add complexity and a unique signature to fine fragrances, personal care products, and air fresheners.[6]
1-Ethyl-2-pentyl-cyclopentanol Possesses a desirable, strong, and complex odor.Similar to its methyl analog, it provides a novel scent profile that can be used to innovate beyond established fragrance families.Suitable for use in a wide range of perfumed products where a unique and lasting scent is desired.[6]
Generic Dimethylcyclopentanol Esters Esterification of the hydroxyl group typically introduces fruity and floral notes, with the specific scent depending on the acid moiety.[5]Can serve as alternatives to other fruity and floral esters, potentially offering improved stability or different nuances.Widely applicable in perfumes, cosmetics, and household products to impart fresh and pleasant aromas.[7]
Experimental Workflow: Synthesis and Olfactory Evaluation

The synthesis of novel fragrance compounds is a critical step in their development. The following workflow illustrates a typical process for creating and evaluating a new dimethylcyclopentanol derivative.

cluster_synthesis Synthesis cluster_evaluation Olfactory Evaluation A Starting Material (e.g., Cyclopentanone) B Grignard Reaction (e.g., + CH3MgBr) A->B C Intermediate (1-Methylcyclopentanol) B->C D Esterification (e.g., + Acetic Anhydride) C->D E Purification (Distillation/Chromatography) D->E F Characterization (GC-MS, NMR) E->F G Sensory Panel Evaluation F->G Submit Purified Compound H Odor Profile Description G->H I Odor Threshold Determination G->I J Application Testing (e.g., in soap, lotion) G->J

Caption: A generalized workflow for the synthesis and olfactory evaluation of a dimethylcyclopentanol ester fragrance.

Detailed Experimental Protocol: Synthesis of 1-Methyl-2-pentyl-cyclopentanol

This protocol is based on the procedure described for the synthesis of a representative 1-substituted cyclopentanol fragrance.[6]

Materials:

  • 2-Pentyl-cyclopentanone

  • Methylmagnesium chloride (MeMgCl) solution in tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Celite®

Procedure:

  • Charge a 3-L reaction flask with MeMgCl solution in THF (800 mL, 2.4 mol) and an additional 500 mL of THF.

  • Cool the reaction flask to 5-10°C using an ice bath.

  • Slowly add 2-pentyl-cyclopentanone (370 g, 2.4 mol) to the reaction mixture over one hour, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield 1-methyl-2-pentyl-cyclopentanol.

Part 2: Therapeutic Potential: Dimethylcyclopentanol Derivatives in Drug Discovery

While the application of dimethylcyclopentanol derivatives in the fragrance industry is well-established, their potential in the pharmaceutical sector is an emerging field of investigation. The cyclopentane ring is a privileged scaffold in medicinal chemistry, and the introduction of dimethyl and hydroxyl functionalities can impart specific biological activities.[1]

Comparative Bioactivity Analysis

Direct studies on the biological activities of dimethylcyclopentanol derivatives are limited. However, research on structurally related cyclopentane and cyclopentanone derivatives provides strong evidence for their potential as therapeutic agents. These compounds have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.

Derivative Class Observed Biological Activity Comparison to Alternatives Potential Therapeutic Area
Cyclopentenyl Esters Anti-inflammatory effects by reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production in vitro.[8]Offers a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a different mechanism of action.Inflammatory disorders, such as arthritis and dermatitis.
Cyclopentanone Derivatives Antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]Could provide a new class of antibiotics to combat resistant strains.Infectious diseases.
Bis(arylidene)cycloalkanones Potent α-amylase inhibitors, with cyclopentanone derivatives showing greater potency than cyclohexanone analogs.Exhibit significantly lower IC50 values than the standard drug acarbose, suggesting potential for improved glycemic control.Type 2 diabetes.
Cyclopentane Neuraminidase Inhibitors Potent and selective inhibition of influenza virus neuraminidase.[1]The five-membered ring structure offers a different scaffold compared to existing drugs like oseltamivir, potentially leading to improved efficacy or resistance profiles.Influenza.
Hypothetical Signaling Pathway: α-Amylase Inhibition

The inhibition of α-amylase is a key therapeutic strategy for managing type 2 diabetes. The following diagram illustrates a hypothetical mechanism by which a dimethylcyclopentanol derivative could inhibit this enzyme.

cluster_pathway α-Amylase Inhibition Pathway A Starch (in diet) B α-Amylase (enzyme) A->B Hydrolysis C Glucose (product) B->C E Inhibited Enzyme-Inhibitor Complex B->E Binding D Dimethylcyclopentanol Derivative (Inhibitor) D->E F Reduced Glucose Absorption E->F Leads to

Caption: A simplified diagram of α-amylase inhibition by a dimethylcyclopentanol derivative.

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Production)

This protocol is a generalized method for assessing the anti-inflammatory potential of dimethylcyclopentanol derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, based on established methodologies.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethylcyclopentanol derivatives (test compounds) dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the dimethylcyclopentanol derivatives in DMEM. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium and treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value (the concentration of the compound that inhibits NO production by 50%).

Conclusion

Dimethylcyclopentanol derivatives represent a versatile class of compounds with significant current and future applications. In the fragrance industry, their diverse and often unique olfactory profiles provide perfumers with novel tools to create innovative scents. The structure-odor relationship within this family of molecules is a fertile ground for further exploration and development.

In the pharmaceutical realm, while direct research on dimethylcyclopentanol derivatives is still in its nascent stages, the demonstrated bioactivities of related cyclopentane and cyclopentanone compounds highlight their immense potential. As anti-inflammatory, antimicrobial, and enzyme-inhibiting agents, these derivatives warrant further investigation as lead compounds in drug discovery programs. The comparative data presented in this guide underscores the promising future of dimethylcyclopentanol derivatives in both commercial and clinical settings.

References

Safety Operating Guide

Navigating the Aftermath: A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final chapter, its proper disposal, is as critical as the precision of its application. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2,2-Dimethylcyclopentan-1-ol, ensuring the protection of personnel and the environment. Our approach is built not on rigid templates, but on a deep understanding of the compound's specific chemical nature, promoting a culture of safety and scientific integrity.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream designation.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a multi-faceted hazard profile.[1] While not definitively classified as flammable in all available literature, its structural similarity to other flammable cyclopentanol derivatives, such as 1,2-Dimethylcyclopentan-1-ol (classified as a Flammable Liquid Category 3), necessitates a cautious approach.[2] Therefore, for the purpose of ensuring maximum safety, it should be handled as a flammable liquid in addition to its other documented hazards.

Hazard ClassificationGHS CodeDescriptionCausality and Implications for Disposal
Skin Irritation H315Causes skin irritation.[1]Direct contact can lead to inflammation and discomfort. This necessitates the use of chemical-resistant gloves and a lab coat to prevent exposure. Any contaminated PPE must be disposed of as hazardous waste.
Serious Eye Irritation H319Causes serious eye irritation.[1]Vapors or splashes can cause significant eye damage. Chemical splash goggles are mandatory to protect the eyes. An accessible eyewash station is a critical emergency preparedness measure.
Respiratory Irritation H335May cause respiratory irritation.[1]Inhalation of vapors can irritate the respiratory tract. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Flammability (Precautionary) H226 (Assumed)Flammable liquid and vapor.[2]Vapors can form ignitable mixtures with air. Waste containers must be kept tightly closed and stored away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, with each step logically flowing from the established hazard assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Eye Protection: Chemical splash goggles that form a seal around the eyes.[4]

  • Body Protection: A long-sleeved laboratory coat.[5]

  • Respiratory Protection: While generally not required if working in a fume hood, a respirator may be necessary for spill cleanup outside of a ventilated area.

Waste Collection: Segregation is Key
  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (irritant and flammable).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. A chemical compatibility chart should be consulted to prevent dangerous reactions.[6]

Spill Management: Preparedness Prevents Escalation

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

The Logic of Disposal: A Visual Guide

The decision-making process for the disposal of this compound can be visualized as a clear workflow.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound assess_hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Flammable (Precautionary) start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat assess_hazards->don_ppe prepare_container Prepare Labeled, Compatible Hazardous Waste Container don_ppe->prepare_container transfer_waste Transfer Waste to Container in a Fume Hood prepare_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_safely Store in a Designated, Well-Ventilated, and Ignition-Free Area seal_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_safely->contact_ehs documentation Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Regulatory Compliance: Adherence to a Higher Standard

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[7][8] Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these regulations and should be consulted for specific institutional procedures.

By embracing a disposal protocol rooted in scientific understanding and regulatory awareness, we not only protect ourselves and our environment but also uphold the highest standards of our profession.

References

Comprehensive Safety and Handling Guide for 2,2-Dimethylcyclopentan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2,2-Dimethylcyclopentan-1-ol. As a compound with known irritation hazards and potential flammability, adherence to rigorous safety procedures is paramount to ensure the well-being of all laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development who may work with this chemical.

Understanding the Hazards of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

While a definitive flammability classification for this compound is not consistently available across safety data sheets, structurally similar compounds, such as 1,2-Dimethylcyclopentan-1-ol, are classified as flammable liquids.[2] Therefore, in the absence of conclusive data, it is prudent to handle this compound as a flammable liquid and take all necessary precautions associated with this hazard class.

Hazard Summary Table
Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]
Flammability (Precautionary)Assumed Flammable Liquid (similar to related compounds)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure and injury. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[3] These goggles should provide a complete seal around the eyes to protect from splashes, vapors, and potential dust if the material is a solid at handling temperature.

  • Secondary Protection: For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.

Skin and Body Protection

To prevent skin irritation, comprehensive skin and body protection is necessary.

  • Gloves: Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling alcohols and offer good resistance.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is crucial to avoid skin contact with a contaminated glove surface.

  • Laboratory Coat: A flame-resistant laboratory coat is required due to the assumed flammability of the compound. The lab coat should have long sleeves and be fully buttoned.

  • Additional Protection: For tasks with a significant risk of splashing, a chemically resistant apron worn over the laboratory coat is recommended. Full-body protection, such as chemically resistant coveralls, may be necessary for large-scale operations.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory at all times.

Respiratory Protection

Due to the potential for respiratory irritation from vapors or dust, respiratory protection may be required.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All handling of this compound that may generate vapors or dust should be conducted within a fume hood.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required. For organic vapors, a half-mask or full-face respirator with organic vapor (OV) cartridges is appropriate.[7][8][9] If the compound is a dust, a respirator with P95 or P100 particulate filters should be used. A combination cartridge may be necessary if both vapor and particulate hazards are present.

Procedural Guidance for Safe Handling and Disposal

Beyond PPE, safe operational procedures are essential to minimize risk.

Operational Plan: A Step-by-Step Approach

The following workflow outlines the key steps for safely handling this compound.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep_Area Ensure work area is clean and uncluttered Prep_FumeHood Verify fume hood is operational Prep_Area->Prep_FumeHood Prep_PPE Don all required PPE Prep_FumeHood->Prep_PPE Prep_SpillKit Locate and inspect spill kit Prep_PPE->Prep_SpillKit Handling_Transfer Transfer chemical inside fume hood Prep_SpillKit->Handling_Transfer Handling_Grounding Ground containers to prevent static discharge Handling_Transfer->Handling_Grounding Handling_Seal Keep containers sealed when not in use Handling_Grounding->Handling_Seal Post_Clean Decontaminate work surfaces Handling_Seal->Post_Clean Disposal_Waste Segregate and label hazardous waste Handling_Seal->Disposal_Waste Post_Doff Doff PPE in the correct sequence Post_Clean->Post_Doff Post_Wash Wash hands thoroughly Post_Doff->Post_Wash Disposal_Container Use approved, sealed waste containers Disposal_Waste->Disposal_Container

Figure 1. Step-by-step workflow for handling this compound.
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container. This includes unused product, reaction byproducts, and any contaminated materials such as gloves, absorbent pads, and disposable labware.

  • Container Management: Waste containers should be made of a material compatible with organic solvents and flammable liquids. They must be kept tightly sealed when not in use and stored in a well-ventilated, designated hazardous waste accumulation area, away from sources of ignition.

  • Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly reduce the severity of the outcome.

Emergency Response Flowchart

Emergency_Response cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Start Emergency Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Remove_Clothing Remove_Clothing Skin_Contact->Remove_Clothing Remove contaminated clothing Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes Flush eyes with water for 15 min Fresh_Air Fresh_Air Inhalation->Fresh_Air Move to fresh air Medical_Help_Ingestion Medical_Help_Ingestion Ingestion->Medical_Help_Ingestion Seek immediate medical attention Alert_Personnel Alert_Personnel Small_Spill->Alert_Personnel Alert others in the area Evacuate Evacuate Large_Spill->Evacuate Evacuate the area Wash_Skin Wash_Skin Remove_Clothing->Wash_Skin Wash skin with soap and water for 15 min Medical_Help_Skin Medical_Help_Skin Wash_Skin->Medical_Help_Skin Seek medical attention Medical_Help_Eye Medical_Help_Eye Flush_Eyes->Medical_Help_Eye Seek medical attention Medical_Help_Inhalation Medical_Help_Inhalation Fresh_Air->Medical_Help_Inhalation Seek medical attention Absorb_Spill Absorb_Spill Alert_Personnel->Absorb_Spill Absorb with inert material Clean_Area Clean_Area Absorb_Spill->Clean_Area Clean spill area Dispose_Waste Dispose_Waste Clean_Area->Dispose_Waste Dispose of as hazardous waste Contact_EHS Contact_EHS Evacuate->Contact_EHS Contact EHS/Emergency Response

Figure 2. Flowchart of emergency procedures for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.